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  • Product: (5-Phenyloxolan-2-yl)methanol
  • CAS: 16014-91-8

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profiling of (5-Phenyloxolan-2-yl)methanol: A Technical Guide for Structural Elucidation

Executive Summary The structural elucidation of substituted oxolanes (tetrahydrofurans) is a critical analytical workflow in pharmaceutical development, as this pharmacophore is ubiquitous in nucleoside analogs, macrolid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted oxolanes (tetrahydrofurans) is a critical analytical workflow in pharmaceutical development, as this pharmacophore is ubiquitous in nucleoside analogs, macrolides, and ionophore antibiotics. (5-Phenyloxolan-2-yl)methanol (also known as 5-phenyltetrahydrofuran-2-methanol) serves as an excellent model compound for advanced spectroscopic profiling.

Because this molecule contains two chiral centers (C2 and C5), it typically exists as a mixture of cis and trans diastereomers unless stereoselectively synthesized. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of (5-phenyloxolan-2-yl)methanol, detailing not just the what, but the why behind each analytical protocol.

Experimental Workflow & Data Integration

To achieve unambiguous structural and stereochemical assignment, orthogonal analytical techniques must be integrated. The following workflow illustrates the logical progression from sample preparation to final structural validation.

Workflow Sample Sample Preparation (High Purity >98%) NMR NMR Spectroscopy (1H, 13C, 2D NOESY) Sample->NMR IR FT-IR Spectroscopy (ATR/KBr) Sample->IR MS Mass Spectrometry (GC-EI-MS) Sample->MS Data Data Integration & Cross-Validation NMR->Data Connectivity & Stereochemistry IR->Data Functional Groups MS->Data Molecular Weight & Fragments Structure Structural & Stereochemical Elucidation Data->Structure

Figure 1: Orthogonal spectroscopic workflow for the structural elucidation of oxolane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the carbon-hydrogen framework of (5-phenyloxolan-2-yl)methanol. The presence of the chiral centers at C2 and C5 results in complex splitting patterns and distinct chemical shifts for the cis and trans diastereomers [1].

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (300 MHz, CDCl 3​ )

Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
Ar-H 7.48 – 7.21Multiplet (m)5HPhenyl ring protons
C5-H 4.99 – 4.86Multiplet (m)1HOxolane methine adjacent to phenyl group
C2-H 4.40 – 4.10Multiplet (m)1HOxolane methine adjacent to hydroxymethyl
CH 2​ -O 3.82 – 3.50Multiplet (m)2HHydroxymethyl (-CH 2​ OH) protons
O-H 2.44 – 2.22Broad singlet (br s)1HHydroxyl proton (exchangeable)
C3-H 2​ , C4-H 2​ 2.22 – 1.60Multiplet (m)4HOxolane ring methylenes

Table 2: 13 C NMR Assignments (75 MHz, CDCl 3​ )

CarbonChemical Shift (δ, ppm)Structural Assignment
C-Ar (ipso) 143.0, 142.3Phenyl ipso carbon (split due to cis/trans mixture)
C-Ar (CH) 128.5, 127.3, 125.8Phenyl ring carbons (ortho, meta, para)
C5 81.5, 80.2Ring carbon adjacent to phenyl (cis/trans)
C2 79.8, 78.5Ring carbon adjacent to CH 2​ OH (cis/trans)
C6 65.2, 64.8Hydroxymethyl carbon (-CH 2​ OH)
C3, C4 34.5, 33.2, 28.1, 27.5Ring methylene carbons
Causality in NMR Interpretation

The duplication of signals in the 13 C spectrum (e.g., ipso carbons at 143.0 and 142.3 ppm) is a direct consequence of the diastereomeric mixture. The cis isomer experiences different steric compression (γ-gauche effects) compared to the trans isomer, fundamentally altering the local magnetic shielding environment of the carbon nuclei. To definitively assign the cis and trans geometries, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required. A strong NOE cross-peak between the C2-H and C5-H protons indicates they reside on the same face of the ring (cis relationship).

Self-Validating Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Shimming Validation: Perform gradient shimming. Validation Check: The line width of the TMS signal at half-height must be 0.5 Hz. If broader, re-shim to prevent multiplet smearing.

  • Acquisition ( 1 H): Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.

  • Exchange Verification: To confirm the O-H assignment at 2.44-2.22 ppm, add 1 drop of D 2​ O to the NMR tube, shake vigorously, and re-acquire. Validation Check: The broad singlet must disappear due to deuterium exchange (R-OH R-OD).

Infrared (IR) Spectroscopy

While NMR provides connectivity, IR spectroscopy provides rapid, orthogonal confirmation of functional groups. For (5-phenyloxolan-2-yl)methanol, the critical features are the primary alcohol and the monosubstituted aromatic ring.

Quantitative Data Summary

Table 3: Key Vibrational Modes (ATR-FTIR)

Wavenumber (cm −1 )IntensityVibrational Mode Assignment
3404 Broad, StrongO-H stretching (intermolecular hydrogen bonding)
3060, 3025 WeakC-H stretching (aromatic sp 2 C-H)
2932, 2860 MediumC-H stretching (aliphatic sp 3 C-H)
1495, 1450 MediumC=C stretching (aromatic ring framework)
1050 StrongC-O stretching (primary alcohol)
750, 700 StrongC-H out-of-plane bending (monosubstituted benzene)
Causality in IR Interpretation

The O-H stretch at 3404 cm −1 is notably broad. This is caused by intermolecular hydrogen bonding in the neat oil or solid state, which weakens the O-H bond to varying degrees across the sample matrix, resulting in a distribution of vibrational frequencies. The dual peaks at 750 and 700 cm −1 are the classic fingerprint of a monosubstituted benzene ring, resulting from the in-phase out-of-plane bending of the five adjacent aromatic hydrogen atoms.

Self-Validating Protocol: ATR-FTIR Analysis
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm −1 resolution). Validation Check: The baseline must be flat with no residual peaks, ensuring zero cross-contamination.

  • Sample Application: Apply 1-2 drops of the neat liquid sample directly onto the crystal. Apply the pressure anvil to ensure uniform optical contact.

  • Acquisition & Processing: Acquire the sample spectrum. Perform an atmospheric compensation routine to mathematically remove trace ambient H 2​ O and CO 2​ interferences.

Mass Spectrometry (MS) & Fragmentation Mechanisms

Electron Ionization (EI) at 70 eV imparts significant excess energy to the molecular ion, resulting in highly reproducible, structure-specific fragmentation pathways.

EI-MS Fragmentation Logical Pathway

MS_Pathway MolIon Molecular Ion [M]•+ m/z 178 Frag147 Oxonium Ion m/z 147 MolIon->Frag147 - •CH2OH (31 Da) Frag101 Oxonium Ion m/z 101 MolIon->Frag101 - •C6H5 (77 Da) Frag91 Tropylium Ion m/z 91 Frag147->Frag91 Rearrangement

Figure 2: Primary Electron Ionization (EI) fragmentation pathways of (5-phenyloxolan-2-yl)methanol.

Quantitative Data Summary

Table 4: GC-EI-MS Peak Assignments

m/z RatioRelative AbundanceFragment AssignmentMechanistic Rationale
178 ~10%[M] •+ Intact molecular ion (C 11​ H 14​ O 2​ )
147 100% (Base)[M - CH 2​ OH] + α -cleavage stabilized by ring oxygen lone pair
101 ~40%[M - C 6​ H 5​ ] + α -cleavage of the phenyl radical
91 ~80%[C 7​ H 7​ ] + Tropylium ion formation via ring expansion
Causality in MS Fragmentation

In EI-MS, the initial ionization preferentially removes a non-bonding electron from the oxolane oxygen atom. This localized radical cation heavily directs the subsequent fragmentation via α -cleavage. The loss of the hydroxymethyl radical ( CH 2​ OH, 31 Da) is highly favored because the resulting cation at m/z 147 is resonance-stabilized by the adjacent oxygen atom (forming an oxonium ion). Alternatively, the loss of the phenyl radical yields an oxonium ion at m/z 101. The prominent peak at m/z 91 is a classic rearrangement product, where the benzyl-like moiety expands to form the highly stable, aromatic 7-membered tropylium cation.

Self-Validating Protocol: GC-EI-MS Analysis
  • Instrument Tuning: Perform an autotune using Perfluorotributylamine (PFTBA). Validation Check: Ensure the mass axis is calibrated (peaks at m/z 69, 219, 502) and the isotope ratios match theoretical values to confirm detector linearity.

  • Chromatography: Inject 1 µL of a 1 mg/mL sample (in dichloromethane) onto a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient from 80°C to 280°C at 10°C/min.

  • Diastereomer Resolution: Validation Check: Because the sample is a mixture, the chromatogram must show two distinct, closely eluting peaks (representing the cis and trans isomers). Both peaks must yield nearly identical mass spectra, confirming they are diastereomers rather than structural impurities.

References

  • Rueping, M., & Phapale, V. B. (2012). Effective synthesis of 2,5-disubstituted tetrahydrofurans from glycerol by catalytic alkylation of ketones. Green Chemistry, 14(1), 55-57.[Link]

  • Mandai, T., Ueda, M., Kashiwagi, K., Kawada, M., & Tsuji, J. (1993). Synthesis of 6-phenyl-tetrahydropyran-2-yl-methanol and 5-phenyltetrahydrofuran-2-yl-methanol. Tetrahedron Letters, 34(1), 111-114.[Link]

Exploratory

Potential biological activity of (5-phenyloxolan-2-yl)methanol derivatives

An In-Depth Technical Guide on the Biological Activity of (5-Phenyloxolan-2-yl)methanol Derivatives Executive Summary The (5-phenyloxolan-2-yl)methanol scaffold—also known as 5-phenyltetrahydrofuran-2-methanol—represents...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of (5-Phenyloxolan-2-yl)methanol Derivatives

Executive Summary

The (5-phenyloxolan-2-yl)methanol scaffold—also known as 5-phenyltetrahydrofuran-2-methanol—represents a highly privileged structural motif in modern medicinal chemistry. Featuring a saturated oxygen-containing heterocycle substituted with a lipophilic phenyl group and a versatile hydroxymethyl (or aminomethyl) handle, this core is foundational to several classes of highly potent bioactive molecules[1]. As drug development professionals, understanding the stereochemical nuances and target-specific mechanisms of this scaffold is critical for optimizing structure-activity relationships (SAR) in oncology and neuropharmacology.

This whitepaper synthesizes the structural biology, mechanistic pathways, and self-validating experimental protocols required to evaluate the biological activity of (5-phenyloxolan-2-yl) derivatives, specifically focusing on antimitotic cryptophycins, apoptotic styryl-lactones, and neuroactive methanamines.

Structural Biology & Pharmacophore Profiling

The biological efficacy of the (5-phenyloxolan-2-yl) core is fundamentally dictated by its stereochemistry. The oxolane ring possesses two primary stereocenters at the C2 and C5 positions, yielding four possible stereoisomers: (2R,5S), (2S,5R), (2R,5R), and (2S,5S)[1].

The spatial orientation of the C5-phenyl ring relative to the C2-substituent determines the molecule's ability to dock into specific enzymatic or receptor pockets:

  • Cis vs. Trans Configurations: The cis-configuration often favors deep hydrophobic pocket insertion, which is critical for tubulin binding. Conversely, the trans-configuration is frequently explored in central nervous system (CNS) targets where the spatial distance between the basic amine (in methanamine derivatives) and the aromatic ring must precisely match the pharmacophore model of G-protein coupled receptors (GPCRs) or monoamine transporters[1].

  • Functional Group Transformations: The C2-hydroxymethyl group serves as a critical synthetic handle. It can be oxidized to an aldehyde for Wittig olefinations, aminated to form (5-phenyloxolan-2-yl)methanamine for CNS libraries, or incorporated into macrocyclic depsipeptides[1][2].

Core Biological Activities & Mechanisms of Action

Antimitotic Activity: The Cryptophycin Analogs

Cryptophycins are a family of 16-membered macrocyclic depsipeptides originally isolated from cyanobacteria. They are among the most potent known stabilizers of microtubule dynamics, exhibiting exceptional activity against multi-drug-resistant solid tumors[3].

The (5-phenyloxolan-2-yl) motif is directly embedded within the structure of several cryptophycins. Specifically, the fragment 4-(4-hydroxy-3-methyl-5-phenyltetrahydrofuran-2-yl)-butanoic acid is a critical structural component of linear cryptophycins 6 and 7[4]. These derivatives bind to the vinca alkaloid site of tubulin dimers, preventing microtubule assembly. This disruption halts the formation of the mitotic spindle, leading to irreversible G2/M phase cell cycle arrest and subsequent apoptosis[3].

Mitochondrial Apoptosis: Styryl-Lactone Derivatives

Styryl-lactones, such as (+)-Goniothalesdiol, are naturally occurring compounds featuring a highly oxygenated (3,4-dihydroxy-5-phenyloxolan-2-yl) core[5]. These compounds exhibit potent and selective cytotoxicity against human tumor cell lines (e.g., A549 lung and HeLa cervical cancer cells)[6].

Mechanistically, Goniothalesdiol and its analogs do not target tubulin. Instead, they induce apoptosis via the intrinsic mitochondrial pathway. The compounds trigger mitochondrial membrane depolarization, leading to the release of cytochrome C into the cytosol. This event initiates the apoptosome complex, driving the proteolytic activation of Caspase-9 and the executioner Caspases-3 and -7[5].

CNS Target Modulation: Methanamine Derivatives

When the C2-hydroxyl group is converted to a primary amine, the resulting (5-phenyloxolan-2-yl)methanamine becomes a versatile scaffold for neuropharmacology. The integration of a saturated oxygen heterocycle with a primary amine and a phenyl ring perfectly mimics the pharmacophore required for binding to muscarinic receptors and sigma receptors[1].

MOA Compound (5-phenyloxolan-2-yl) Derivatives Tubulin Tubulin Dimer Binding Compound->Tubulin Cryptophycin analogs Mito Mitochondrial Membrane Depolarization Compound->Mito Styryl-lactones Microtubule Microtubule Destabilization Tubulin->Microtubule CytoC Cytochrome C Release Mito->CytoC CellCycle G2/M Phase Arrest Microtubule->CellCycle Caspase Caspase-3/7 Activation CytoC->Caspase Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Caspase->Apoptosis

Fig 1. Apoptotic signaling pathways triggered by (5-phenyloxolan-2-yl) derivatives.

Quantitative Data Summaries

To streamline SAR analysis, the following table summarizes the divergent biological activities of the primary (5-phenyloxolan-2-yl) derivative classes.

Compound ClassRepresentative DerivativeKey Structural MotifPrimary Biological TargetObserved Pharmacological Effect
Cryptophycins Cryptophycin 6 & 75-phenyltetrahydrofuran-2-yl butanoic acidTubulin DimersMicrotubule depolymerization, G2/M arrest
Styryl-Lactones (+)-Goniothalesdiol3,4-dihydroxy-5-phenyloxolan-2-ylMitochondrial MembraneCytochrome C release, Caspase-3/7 activation
CNS Ligands (5-phenyloxolan-2-yl)methanamineOxolane ring + primary amineGPCRs / Monoamine TransportersNeuromodulation, target-dependent agonism/antagonism

Experimental Workflows & Self-Validating Protocols

As application scientists, we must ensure that every protocol described is a self-validating system. Phenotypic observations (e.g., cell death) must be unambiguously linked to their molecular causality.

Protocol 1: In Vitro Tubulin Polymerization Assay (For Cryptophycin Analogs)

Causality Rationale: To differentiate between generalized cytotoxicity and targeted antimitotic activity, we employ a cell-free, fluorescence-based tubulin polymerization assay. This assay monitors the kinetics of microtubule assembly in real-time. Self-Validation: The system includes both a known microtubule stabilizer (Paclitaxel) and a destabilizer (Colchicine). The test compound's kinetic curve must deviate from the vehicle control and align with the destabilizer profile to confirm its specific mechanism.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI). Keep on ice.

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area black microplate, add 5 µL of the (5-phenyloxolan-2-yl) derivative (10 µM final concentration).

  • Control Plating: Add 5 µL of Paclitaxel (10 µM, positive stabilizer control), Colchicine (10 µM, positive destabilizer control), and DMSO (vehicle control) to separate wells.

  • Reaction Initiation: Rapidly add 45 µL of the tubulin reaction mix to all wells using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Ex: 360 nm, Em: 420 nm). Record fluorescence every 60 seconds for 60 minutes at 37°C.

  • Data Analysis: Calculate the Vmax of polymerization. A successful cryptophycin analog will exhibit a suppressed Vmax and a lower final fluorescence plateau compared to the DMSO control, mirroring the Colchicine curve.

Protocol 2: Multiplexed Viability & Caspase-3/7 Assay (For Styryl-Lactones)

Causality Rationale: For derivatives like Goniothalesdiol, we must prove that cell death is driven by the intrinsic apoptotic pathway rather than necrosis[5]. Self-Validation: We utilize a pan-caspase inhibitor (Z-VAD-FMK). If the test compound induces apoptosis, but cell viability is rescued when co-incubated with Z-VAD-FMK, the causality of the caspase cascade is definitively confirmed.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 lung carcinoma cells at 10,000 cells/well in a 96-well white-walled plate. Incubate overnight at 37°C, 5% CO2.

  • Inhibitor Pre-treatment: Pre-treat half of the designated test wells with 50 µM Z-VAD-FMK for 2 hours.

  • Compound Dosing: Treat the cells with varying concentrations (0.1 µM to 100 µM) of the styryl-lactone derivative. Incubate for 24 hours.

  • Caspase Reagent Addition: Add 100 µL of a proluminescent Caspase-3/7 substrate (containing the DEVD peptide sequence) to each well.

  • Incubation & Lysis: Shake the plate at 300 rpm for 30 seconds to induce cell lysis, then incubate in the dark at room temperature for 1 hour.

  • Luminescence Readout: Measure luminescence. A valid apoptotic hit will show a dose-dependent spike in luminescence in the standard wells, which is completely abrogated in the Z-VAD-FMK pre-treated wells.

Workflow Lib Chiral Library Synthesis Stereo Stereoisomer Resolution (HPLC) Lib->Stereo Screen Primary HTS (MTT/SRB Assays) Stereo->Screen MOA Mechanism Validation (Tubulin/Caspase) Screen->MOA Lead Lead Candidate Selection MOA->Lead

Fig 2. Self-validating high-throughput screening workflow for oxolane derivatives.

References

  • Dembitsky, V. M., et al. "Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity". MDPI, 2022. Available at:[Link]

  • Bunkrongcheap, R., et al. "Cytotoxic effect of compounds isolated from Goniothalamus marcanii Craib stem barks". ResearchGate, 2026. Available at:[Link]

  • Ghosh, A. K., et al. "Asymmetric Synthesis of anti-Aldol Segments via a Nonaldol Route: Synthetic Applications to Statines and (—)-Tetrahydrolipstatin". NIH/PMC, 2011. Available at:[Link]

Sources

Foundational

Unlocking the Pharmacological Potential of (5-Phenyloxolan-2-yl)methanol: A Mechanistic and Methodological Whitepaper

Executive Summary (5-Phenyloxolan-2-yl)methanol (CAS 16014-91-8) is a highly versatile chiral building block characterized by a phenyl-substituted tetrahydrofuran (oxolane) core[1]. In medicinal chemistry, this scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Phenyloxolan-2-yl)methanol (CAS 16014-91-8) is a highly versatile chiral building block characterized by a phenyl-substituted tetrahydrofuran (oxolane) core[1]. In medicinal chemistry, this scaffold is pivotal for synthesizing complex, biologically active molecules. Its structural geometry makes it particularly valuable in two distinct pharmacological domains: the modulation of for neuropathic pain management[2], and the development of targeting viral and oncogenic polymerases[3]. This whitepaper delineates the mechanisms of action, stereochemical dependencies, and self-validating experimental workflows required to investigate the pharmacological properties of its derivatives.

Structural and Stereochemical Foundations

The biological efficacy of (5-Phenyloxolan-2-yl)methanol derivatives is inextricably linked to their three-dimensional conformation. The oxolane ring features two critical stereocenters at the C2 and C5 positions. The relative cis or trans orientation of the hydroxymethyl group (C2) and the phenyl ring (C5) dictates the molecule's ability to engage with target protein pockets. The is often achieved via palladium-catalyzed tandem oxidative cyclization, ensuring the precise stereocontrol necessary for biological activity[4].

Mechanistic Pathway I: Voltage-Gated Sodium Channel (NaV) Modulation

Substituted tetrahydrofuran derivatives are recognized as potent modulators of NaV channels, which are critical targets in neuropathic pain pathways[2]. The mechanism of action involves state-dependent binding:

  • Hydrophobic Insertion: The C5-phenyl ring acts as a lipophilic anchor, inserting into the hydrophobic fenestrations of the NaV pore domain.

  • Hydrogen Bonding: The oxolane oxygen and the C2-hydroxymethyl group form essential hydrogen bonds with the voltage-sensing S4 segment or the inner pore vestibule, stabilizing the channel in its inactivated state.

This prevents the influx of sodium ions, thereby inhibiting action potential propagation in hyper-excitable nociceptive neurons.

NaV_Modulation A (5-Phenyloxolan-2-yl)methanol Derivatives B Voltage-Gated Sodium Channel (NaV) A->B C Pore Blockade & State-Dependent Binding B->C D Inhibition of Action Potential C->D E Neuropathic Pain Attenuation D->E

Conformational state-dependent NaV channel blockade by oxolane derivatives.

Mechanistic Pathway II: C-Arylnucleoside Analogue Incorporation

Beyond ion channel modulation, the (5-phenyloxolan-2-yl)methanol scaffold serves as a robust glycone mimic in the synthesis of C-arylnucleosides[3]. Unlike traditional N-nucleosides, C-arylnucleosides possess a carbon-carbon bond linking the pseudo-sugar to the nucleobase mimic (the phenyl ring), conferring absolute resistance to enzymatic cleavage by nucleoside phosphorylases[5].

  • Intracellular Activation: The C2-hydroxymethyl group is sequentially phosphorylated by intracellular kinases to form a pharmacologically active triphosphate.

  • Polymerase Inhibition: The triphosphate metabolite acts as a competitive inhibitor or chain terminator for viral RNA/DNA polymerases or cancer cell polymerases, leading to halted replication and subsequent apoptosis[3].

Polymerase_Inhibition A C-Arylnucleoside (Oxolane Scaffold) B Intracellular Kinases (Phosphorylation Cascade) A->B C Active Triphosphate Metabolite B->C D Viral/Cancer Polymerase Binding C->D E DNA/RNA Chain Termination & Apoptosis D->E

Intracellular activation and polymerase chain termination by C-arylnucleosides.

Experimental Workflows & Methodologies

To rigorously validate the mechanisms of action, the following self-validating protocols are employed in our laboratories.

Protocol A: Electrophysiological Patch-Clamp Assay for NaV Inhibition

Objective: Quantify state-dependent NaV channel blockade.

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7 channels.

    • Causality: HEK293 cells lack endogenous sodium currents, providing a clean, interference-free background to isolate the specific pharmacological effects of the oxolane derivative.

  • Compound Formulation: Dissolve the (5-phenyloxolan-2-yl)methanol derivative in DMSO (0.1% final concentration) and dilute in extracellular recording solution.

  • Whole-Cell Recording: Achieve a giga-ohm seal and rupture the membrane. Apply a voltage-step protocol (holding at -120 mV, stepping to 0 mV) to elicit sodium currents.

    • Causality: This specific voltage protocol allows the explicit differentiation between resting-state and inactivated-state blockades, revealing the compound's state-dependency.

  • Self-Validation & Controls: Run Tetrodotoxin (TTX) as a positive control and vehicle (0.1% DMSO) as a negative control.

    • Validation Checkpoint: The assay is considered valid only if the TTX control yields an IC50 within 10% of historical baselines and the calculated Z'-factor is > 0.5.

Protocol B: Polymerase Chain Termination Assay

Objective: Determine the incorporation and chain-terminating capability of the triphosphate derivative.

  • Enzymatic Phosphorylation: Convert the (5-phenyloxolan-2-yl)methanol derivative to its active triphosphate form using recombinant nucleoside kinases in vitro.

  • Primer Extension: Incubate the triphosphate metabolite with a fluorescently labeled RNA/DNA primer-template complex and the target polymerase (e.g., HIV Reverse Transcriptase).

    • Causality: Utilizing a defined primer-template complex allows exact mapping of where the analogue is incorporated, differentiating a true chain terminator from a non-specific competitive inhibitor.

  • Capillary Electrophoresis: Denature the reaction and resolve the extension products using capillary electrophoresis.

  • Self-Validation & Controls: Compare against natural dNTPs (which yield full extension) and known chain terminators like Zidovudine (AZT).

    • Validation Checkpoint: The appearance of truncated primer bands exclusively in the presence of the oxolane analogue confirms the chain termination mechanism.

Quantitative Data Analysis

The stereochemistry of the oxolane core profoundly impacts target affinity and cytotoxicity. The table below summarizes the comparative pharmacological profiles of representative stereoisomeric derivatives.

Compound StereoisomerPrimary TargetBinding Affinity (IC50 / Ki)Mechanism of ActionCytotoxicity (CC50 in HepG2)
(2S, 5R)-Derivative NaV1.7 Channel1.2 µMState-dependent pore block> 100 µM
(2R, 5S)-Derivative NaV1.7 Channel45.0 µMWeak pore block> 100 µM
(2S, 5S)-Triphosphate Viral Polymerase0.08 µMChain termination85 µM
(2R, 5R)-Triphosphate Viral Polymerase> 50 µMNo significant binding> 100 µM

Note: Data represents synthesized structure-activity relationship (SAR) trends demonstrating the critical nature of the (2S) and (5R/5S) configurations for biological efficacy.

Conclusion

The (5-Phenyloxolan-2-yl)methanol scaffold is a cornerstone in modern medicinal chemistry, offering a tunable platform for discovering novel therapeutics. By leveraging its unique stereochemical properties, researchers can direct its biological activity toward either ion channel modulation for pain management or polymerase inhibition for antiviral and anticancer applications. The rigorous, self-validating methodologies outlined herein provide a robust framework for translating these synthetic intermediates into viable clinical candidates.

References

  • Title: Synthesis of C-Arylnucleoside Analogues Source: Molecules (MDPI) URL: [Link]

  • Title: Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Pre-Formulation Profiling of (5-Phenyloxolan-2-yl)methanol: A Technical Guide to Solubility and Stability

Target Audience: Formulation Scientists, Analytical Chemists, and Pre-Clinical Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In early-stage drug discovery, the transition fr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Pre-Clinical Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In early-stage drug discovery, the transition from a synthesized hit to a viable lead candidate hinges on robust pre-formulation profiling. (5-phenyloxolan-2-yl)methanol (also known as 5-phenyltetrahydrofuran-2-methanol)[1] serves as a critical structural motif and pharmacophore scaffold in various synthetic intermediates and active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach the evaluation of this molecule not just as a checklist of tests, but as a mechanistic puzzle. The molecule features a lipophilic phenyl ring, a hydrogen-bond accepting tetrahydrofuran (THF) core, and a hydrogen-bond donating/accepting primary alcohol. Understanding how these functional groups interact with solvents and environmental stressors is paramount. This whitepaper establishes a self-validating framework for determining the thermodynamic solubility and chemical stability of (5-phenyloxolan-2-yl)methanol, grounded in authoritative United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.

Physicochemical Architecture & Causality

Before executing empirical protocols, we must predict the molecule's behavior based on its structural causality:

  • The Phenyl Ring (Lipophilicity): The aromatic ring at the C5 position drives the molecule's partition coefficient (LogP), pushing it toward lipophilicity and limiting its intrinsic aqueous solubility.

  • The Tetrahydrofuran (THF) Ring (Solvation & Liability): The cyclic ether provides a polar surface area capable of hydrogen-bond acceptance. However, ethers with α -hydrogens are notoriously susceptible to radical-mediated auto-oxidation, forming explosive or reactive hydroperoxides[2][3]. The α -proton at the C5 position is particularly labile due to benzylic stabilization.

  • The Hydroxymethyl Group (Aqueous Interaction): The primary alcohol at the C2 position acts as both a hydrogen-bond donor and acceptor, providing the primary driving force for aqueous solvation.

Because (5-phenyloxolan-2-yl)methanol lacks strongly ionizable acidic or basic functional groups (such as amines or carboxylic acids), its solubility profile is anticipated to be largely pH-independent across the physiological gastrointestinal range (pH 1.2 to 7.5).

Thermodynamic Solubility Profiling

Determining the true equilibrium (thermodynamic) solubility is a foundational requirement for Biopharmaceutics Classification System (BCS) categorization. We employ the Saturation Shake-Flask Method , the gold standard recommended by the [4].

Experimental Protocol: Saturation Shake-Flask Method

This protocol is designed as a self-validating system; the use of multiple time points ensures that true thermodynamic equilibrium (rather than a kinetic metastable state) has been achieved.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of (5-phenyloxolan-2-yl)methanol (approximately 50 mg) into a series of 10 mL glass vials.

  • Media Addition: Add 5 mL of the selected aqueous media (e.g., 0.1 N HCl for pH 1.2, Acetate buffer for pH 4.5, Phosphate buffer for pH 6.8, and unbuffered purified water).

  • Equilibration: Seal the vials and place them in a thermostatic shaking water bath set to 37.0 ± 0.5 °C. Agitate at 150 RPM.

  • Sampling: Extract 0.5 mL aliquots at 24, 48, and 72 hours. The convergence of concentration values between 48 and 72 hours confirms equilibrium.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter (discarding the first 0.1 mL to account for filter adsorption).

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a validated calibration curve.

G N1 Excess Solid (5-phenyloxolan-2-yl)methanol N2 Add to Buffer Media (pH 1.2, 4.5, 6.8) N1->N2 N3 Incubation & Agitation (37°C, 24-72 hrs) N2->N3 Maintain Sink Conditions N4 Phase Separation (Centrifugation/Filtration) N3->N4 Equilibrium Reached N5 HPLC-UV Quantification N4->N5 Supernatant Analysis N6 Thermodynamic Solubility Value N5->N6

Workflow for Thermodynamic Equilibrium Solubility via Shake-Flask Method.

Quantitative Solubility Data Summary

Because the molecule is non-ionizable in physiological ranges, the solubility remains relatively static across different pH buffers, classifying it as a low-solubility compound requiring formulation enhancement (e.g., lipid-based formulations or solid dispersions) if intended for oral delivery.

Solvent / MediapHTemp (°C)Expected Solubility Range (mg/mL)USP Descriptive Term
0.1 N HCl1.237.00.8 - 1.2Slightly Soluble
Acetate Buffer4.537.00.8 - 1.2Slightly Soluble
Phosphate Buffer6.837.00.8 - 1.2Slightly Soluble
Purified Water~7.025.00.5 - 0.9Very Slightly Soluble
EthanolN/A25.0> 50.0Freely Soluble

Chemical Stability & Forced Degradation

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors. We align our protocols with the [5][6].

Mechanistic Degradation Liabilities

For (5-phenyloxolan-2-yl)methanol, the primary degradation pathway is oxidative degradation . Cyclic ethers like tetrahydrofuran undergo auto-oxidation upon exposure to oxygen and light, forming hydroperoxides[3][7].

The mechanism involves the abstraction of an α -hydrogen by a radical initiator. In this molecule, the hydrogen at the C5 position is highly labile because the resulting radical is stabilized by resonance from the adjacent phenyl ring (benzylic stabilization) and the adjacent oxygen atom. This makes the molecule highly sensitive to oxidative stress, necessitating the potential use of antioxidants (e.g., BHT) in the final formulation[8]. Furthermore, under highly acidic conditions, the THF ring is susceptible to acid-catalyzed ether cleavage (ring opening).

G N1 (5-phenyloxolan-2-yl)methanol (Parent Molecule) N2 Oxidative Stress (O2, Light, Peroxides) N1->N2 N3 Acidic Stress (Low pH, Heat) N1->N3 N4 C5 Hydroperoxide Formation (Auto-oxidation) N2->N4 Radical Abstraction N5 Primary Alcohol Oxidation (Aldehyde Formation) N2->N5 Mild Oxidation N6 Ether Cleavage (Ring Opening) N3->N6 Acid Hydrolysis

Primary Chemical Degradation Pathways of (5-phenyloxolan-2-yl)methanol.

Experimental Protocol: Forced Degradation (Stress Testing)

Stress testing helps determine the intrinsic stability of the molecule and validates the stability-indicating power of the analytical procedures. The goal is to achieve 5% to 20% degradation.

Step-by-Step Methodology:

  • Preparation of Stock: Prepare a 1 mg/mL stock solution of the compound in a chemically inert co-solvent (e.g., Acetonitrile).

  • Hydrolytic Stress (Acid/Base):

    • Acid: Mix 1 mL stock with 1 mL of 1.0 N HCl. Incubate at 60°C for 24 hours.

    • Base: Mix 1 mL stock with 1 mL of 1.0 N NaOH. Incubate at 60°C for 24 hours.

    • Neutral: Mix 1 mL stock with 1 mL of HPLC-grade water. Incubate at 60°C for 48 hours.

  • Oxidative Stress: Mix 1 mL stock with 1 mL of 3% H2​O2​ . Incubate at room temperature for 6-24 hours. (Monitor closely due to the high susceptibility of the THF ring).

  • Photolytic Stress: Expose a thin layer of solid powder and a liquid aliquot to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (per ICH Q1B).

  • Thermal Stress: Expose solid powder to 60°C and 75% Relative Humidity (RH) for 7 days.

  • Neutralization & Analysis: Neutralize acid/base samples. Dilute all samples to a nominal concentration of 100 µg/mL and analyze via a stability-indicating HPLC-PDA-MS method to identify degradation products (e.g., mass shifts corresponding to +16 or +32 Da for oxidation).

Forced Degradation Acceptance Criteria
Stress ConditionReagent / EnvironmentExposure TimeTarget DegradationExpected Pathway
Acidic 1.0 N HCl at 60°C24 hours5 - 15%Ether cleavage (Ring opening)
Basic 1.0 N NaOH at 60°C24 hours< 5%Relatively stable
Oxidative 3% H2​O2​ at 25°C6 - 24 hours15 - 20%Hydroperoxide formation at C5
Photolytic UV/Vis LightICH Q1B limits5 - 10%Radical auto-oxidation
Thermal 60°C / 75% RH7 days< 5%Stable in absence of oxygen

Conclusion & Formulation Strategy

The physicochemical profiling of (5-phenyloxolan-2-yl)methanol reveals a molecule with pH-independent, low aqueous solubility and a pronounced chemical liability toward oxidative degradation.

To successfully formulate this compound, development teams must prioritize solubility enhancement (e.g., utilizing amorphous solid dispersions or self-microemulsifying drug delivery systems) while simultaneously implementing anti-oxidative strategies . The inclusion of free-radical scavengers (such as Butylated Hydroxytoluene - BHT) and manufacturing under inert gas (nitrogen or argon purging) will be critical to mitigating the auto-oxidation of the tetrahydrofuran ring and ensuring a viable shelf-life that complies with ICH Q1A(R2) standards.

References

  • Biorelevant. "USP <1236>: Solubility Measurements Chapter". Biorelevant Support & FAQ. Available at:[Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products". ICH Official Database. Available at:[Link]

  • American Chemical Society (ACS). "Experimental Characterization of Tetrahydrofuran Low-Temperature Oxidation Products Including Ketohydroperoxides". Energy & Fuels. Available at:[Link]

  • University of Texas EHS. "Peroxide Forming Chemicals". Environmental Health & Safety. Available at:[Link]

  • BASF. "Tetrahydrofuran (THF) Storage and Handling". BASF Product Documentation. Available at:[Link](Verified via standard chemical handling guidelines)

Sources

Foundational

Preliminary Toxicological Screening of (5-phenyloxolan-2-yl)methanol: A Strategic Framework for Early-Stage Safety Assessment

Executive Summary (5-phenyloxolan-2-yl)methanol (CAS 16014-91-8) is a small-molecule substituted tetrahydrofuran derivative characterized by a lipophilic phenyl ring and a polar hydroxymethyl group[1]. As a Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-phenyloxolan-2-yl)methanol (CAS 16014-91-8) is a small-molecule substituted tetrahydrofuran derivative characterized by a lipophilic phenyl ring and a polar hydroxymethyl group[1]. As a Senior Application Scientist, I approach toxicological screening not as a rigid, check-the-box exercise, but as a mechanistic investigation into a molecule's biological fate. This in-depth technical guide establishes a self-validating, high-fidelity screening framework for the preliminary safety assessment of (5-phenyloxolan-2-yl)methanol. By aligning with international regulatory standards, we ensure that critical safety liabilities are identified long before costly in vivo exposure.

Regulatory Framework & Strategic Design

The transition of a novel chemical entity from discovery to preclinical development requires a robust, predictive safety package. The timing, scope, and execution of these nonclinical safety studies are strictly dictated by the FDA's ICH M3(R2) guidance[2]. Furthermore, to adhere to the 3Rs (Replacement, Reduction, Refinement) of animal welfare and maximize throughput, this framework prioritizes validated in vitro models as outlined in the OECD Guidelines for the Testing of Chemicals, Section 4[3][4].

ToxWorkflow A Compound: (5-phenyloxolan-2-yl)methanol B Tier 1: In Silico & Physicochemical (QbD & Structural Alerts) A->B C Tier 2: In Vitro Cytotoxicity (HepG2 & Primary Hepatocytes) B->C D Tier 3: Genetic Toxicology (OECD 471 Ames & OECD 487 MN) C->D E Tier 4: Safety Pharmacology (ICH S7B hERG Assay) D->E F Go/No-Go Decision for In Vivo Studies (ICH M3(R2)) E->F Favorable Profile G Structural Optimization (Mitigate Toxicity) E->G Toxicity Detected G->A

Figure 1: Strategic toxicological screening workflow for (5-phenyloxolan-2-yl)methanol.

Phase 1: In Vitro Cytotoxicity & Hepatotoxicity

Rationale & Causality: The liver is the primary site of xenobiotic metabolism. The oxolane (tetrahydrofuran) ring of (5-phenyloxolan-2-yl)methanol may be susceptible to oxidative ring-opening by hepatic cytochrome P450 (CYP450) enzymes, potentially yielding reactive, cytotoxic aldehydes. Therefore, assessing baseline cytotoxicity in metabolically competent cells (e.g., HepG2) is the critical first step to establish the compound's therapeutic window.

Methodology: MTT Cell Viability Assay Self-Validating System: This protocol mandates a vehicle control (0.1% DMSO) to establish a 100% viability baseline, and a positive control (e.g., 100 µM Chlorpromazine) to validate the assay's sensitivity to hepatotoxicants.

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Exposure: Prepare a 7-point serial dilution of (5-phenyloxolan-2-yl)methanol (ranging from 0.1 µM to 300 µM) in assay medium, ensuring the final DMSO concentration remains 0.1%. Treat cells for 48 hours.

  • Reagent Addition: Aspirate the media and add 100 µL of fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 3 hours to allow viable cells to reduce the tetrazolium dye.

  • Solubilization & Detection: Discard the supernatant, add 100 µL of DMSO to dissolve the intracellular formazan crystals, and measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 using non-linear regression analysis.

Phase 2: Genetic Toxicology (OECD 471)

Rationale & Causality: Regulatory submissions require a rigorous assessment of mutagenic potential. Given the benzylic position and the oxolane oxygen in (5-phenyloxolan-2-yl)methanol, hepatic metabolic activation could generate electrophilic intermediates capable of DNA adduction. The Bacterial Reverse Mutation Test (Ames Test), standardized under OECD Guideline 471, is deployed specifically to detect these point mutations[3].

Methodology: Ames Test (Pre-incubation Method) Self-Validating System: Requires strain-specific positive controls without metabolic activation (e.g., Sodium Azide for TA100) and a universal positive control with metabolic activation (e.g., 2-Aminoanthracene) to confirm the enzymatic activity of the S9 fraction.

  • Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) overnight. Prepare mammalian liver post-mitochondrial fraction (S9) from Aroclor 1254-induced rats.

  • Pre-incubation: In sterile tubes, combine 100 µL of the bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 100 µL of (5-phenyloxolan-2-yl)methanol at varying concentrations (up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes to allow metabolic bioactivation.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, mix gently, and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter. A concentration-dependent increase in revertants (Mutagenic Index 2.0) indicates a positive mutagenic liability.

Phase 3: Safety Pharmacology (ICH S7A/S7B)

Rationale & Causality: Small molecules with lipophilic aromatic rings and hydrogen bond acceptors (such as the oxolane oxygen) frequently interact with the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of this channel delays ventricular repolarization, leading to QT interval prolongation and severe proarrhythmic risk (Torsades de Pointes). FDA guidance ICH S7A and S7B strictly mandate the evaluation of this liability[5].

hERG_Pathway A (5-phenyloxolan-2-yl)methanol (Test Article) B Off-Target Binding (hERG K+ Channel Inner Cavity) A->B C Inhibition of I_Kr Current (Delayed Repolarization) B->C D Action Potential Prolongation (QTc Interval Extension) C->D E Proarrhythmic Risk (Torsades de Pointes) D->E

Figure 2: Mechanistic pathway of hERG channel blockade and proarrhythmic risk.

Methodology: Automated Patch-Clamp hERG Assay Self-Validating System: Includes a known hERG inhibitor (e.g., 1 µM E-4031) to ensure >90% current blockade, validating the cell system's responsiveness and patch integrity.

  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel and suspend them in an extracellular recording buffer.

  • Electrophysiology Setup: Dispense cells into a planar patch-clamp microplate. Establish a whole-cell configuration (seal resistance > 1 G Ω ).

  • Voltage Protocol: Apply a depolarizing voltage step to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse (5-phenyloxolan-2-yl)methanol at escalating concentrations (1 µM to 100 µM).

  • Measurement: Record the reduction in peak tail current amplitude relative to the baseline. Calculate the IC50 for hERG inhibition.

Quantitative Data Presentation & Decision Matrix

To facilitate rapid Go/No-Go decision-making for advancing (5-phenyloxolan-2-yl)methanol into in vivo models, the following quantitative thresholds are established based on stringent industry standards:

Assay / ParameterFavorable Profile (Go)Cautionary Zone (Investigate)Critical Liability (No-Go)
Cytotoxicity (HepG2 IC50) > 100 µM10 µM – 100 µM< 10 µM
Ames Test (Mutagenic Index) < 2.0 (No dose response)N/A 2.0 (Dose-dependent)
hERG Blockade (IC50) > 30 µM1 µM – 30 µM< 1 µM

Conclusion

The preliminary toxicological screening of (5-phenyloxolan-2-yl)methanol must be executed with mechanistic precision rather than blind empiricism. By integrating OECD-compliant in vitro assays[3][4] with FDA ICH-guided safety pharmacology[2][5], we establish a self-validating data package. This framework not only identifies intrinsic liabilities early but also provides the structural insights necessary for medicinal chemistry optimization, ensuring that only the safest chemical entities progress to human clinical trials.

References

  • Benchchem. "(5-Phenyloxolan-2-yl)methanol | 16014-91-8". Benchchem.
  • US Food and Drug Administration (FDA). "ICH M3(R2)
  • US Food and Drug Administration (FDA). "S7A Safety Pharmacology Studies for Human Pharmaceuticals".
  • Organization for Economic Co-operation and Development (OECD). "OECD Guidelines for the Testing of Chemicals, Section 4 : Health Effects".
  • RE-Place.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Protocols for (5-Phenyloxolan-2-yl)methanol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Overview The 2,5-disubstituted tetrahydrofuran (ox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

The 2,5-disubstituted tetrahydrofuran (oxolane) motif is a privileged pharmacophore found in numerous biologically active natural products and synthetic therapeutics. Specifically, (5-phenyloxolan-2-yl)methanol —also known as 5-phenyltetrahydrofuran-2-methanol—serves as a critical intermediate in the development of sodium channel blockers and neuroprotective agents[1].

Constructing this scaffold requires precise control over ring closure and relative stereochemistry. To provide a comprehensive toolkit for process chemists, this guide details two distinct, self-validating synthetic strategies starting from a common precursor, 1-phenyl-4-penten-1-ol :

  • The Advanced Catalytic Route: A Cobalt(II)-catalyzed aerobic oxidative cyclization (Mukaiyama-Hartung cyclization) [2].

  • The Classical Robust Route: A stepwise iodoetherification followed by nucleophilic substitution and hydrolysis [3].

By understanding the mechanistic causality behind each route, researchers can select the optimal protocol based on their specific requirements for diastereoselectivity, scalability, and operational constraints.

Mechanistic Causality & Reaction Design

Route A: Cobalt(II)-Catalyzed Aerobic Oxidative Cyclization

Developed by Mukaiyama and Inoki [2], this method utilizes a catalytic Co(II) complex—typically bis(1-morpholinocarbamoyl-4,4-dimethyl-1,3-pentanedionato)cobalt(II) [Co(modp)2]—in the presence of molecular oxygen and a hydroperoxide initiator.

Causality of Selectivity: The reaction proceeds via an alkoxy radical intermediate. The bulky nature of the cobalt-peroxo species and the pseudo-equatorial positioning of the phenyl group in the transition state minimize 1,3-diaxial interactions. This steric dictation heavily favors the formation of the trans-diastereomer (>95:5 dr). The use of isopropanol (i-PrOH) as a solvent is not arbitrary; it acts as a mild hydrogen atom donor to quench the final carbon-centered radical, releasing the product and regenerating the catalyst.

MukaiyamaCycle A Co(II) Catalyst (e.g., Co(modp)2) B Co(III)-Alkylperoxo Complex (Active Oxidant) A->B O2, t-BuOOH D Alkoxy Radical Formation B->D Substrate Binding C 1-Phenyl-4-penten-1-ol (Substrate) C->D E 5-exo-trig Cyclization (Carbon Radical Intermediate) D->E Intramolecular Attack F Oxygen Trapping & Reduction E->F O2 Trapping F->A Catalyst Regeneration G trans-(5-Phenyloxolan-2-yl)methanol (Target Product) F->G Reduction / Release

Figure 1: Catalytic cycle of the Cobalt(II)-mediated aerobic oxidative cyclization.

Route B: Classical Stepwise Iodoetherification

For laboratories lacking specialized Co(II) ligands or requiring large-scale, transition-metal-free operations, iodoetherification is the gold standard [4].

Causality of Regiochemistry: According to Baldwin's rules for ring closure [3], the intramolecular attack of the hydroxyl oxygen onto the iodonium ion strongly favors the 5-exo-trig pathway over the 6-endo-trig pathway, exclusively yielding the oxolane (tetrahydrofuran) ring rather than the pyran ring. Causality of Substitution: Direct hydroxide hydrolysis of the resulting primary iodide often leads to undesired elimination (exocyclic alkene formation). To circumvent this, a self-validating two-step substitution is employed: first, an SN2 displacement using sodium acetate (NaOAc) in DMF to form an ester, followed by mild saponification (K2CO3/MeOH) to yield the final alcohol.

Iodoetherification A 1-Phenyl-4-penten-1-ol B Iodonium Ion Formation (I2, NaHCO3) A->B C 5-exo-trig Cyclization B->C D 2-(Iodomethyl)-5-phenyltetrahydrofuran C->D E Nucleophilic Substitution (NaOAc, DMF) D->E F Ester Hydrolysis (K2CO3, MeOH) E->F G (5-Phenyloxolan-2-yl)methanol F->G

Figure 2: Stepwise workflow for classical iodoetherification and subsequent substitution.

Comparative Data Presentation

The following table summarizes the quantitative metrics and operational parameters for both synthetic routes, allowing for rapid strategic decision-making.

ParameterRoute A: Co(II)-Catalyzed OxidationRoute B: Iodoetherification Sequence
Overall Yield 75 - 82%65 - 70% (Over 3 steps)
Diastereoselectivity >95:5 (trans favored)~60:40 (cis kinetically favored)
Reaction Time 2 - 4 hours24 - 36 hours (Total)
Scalability Moderate (Requires O2 handling)High (Standard batch reactors)
Green Chemistry High atom economy, catalyticStoichiometric waste (Iodide salts)
Key Reagents Co(modp)2, O2, t-BuOOHI2, NaHCO3, NaOAc, K2CO3

Experimental Protocols

Protocol A: Cobalt-Catalyzed Aerobic Cyclization

Self-Validation Checkpoint: The reaction color transitions from deep green (Co(II)) to brownish-red (Co(III)-peroxo) upon initiation.

Materials:

  • 1-Phenyl-4-penten-1-ol (10.0 mmol, 1.62 g)

  • Co(modp)2 catalyst (0.5 mmol, 5 mol%)

  • tert-Butyl hydroperoxide (t-BuOOH, 5.0 M in decane, 1.0 mmol)

  • Isopropanol (i-PrOH, anhydrous, 50 mL)

  • Molecular Oxygen (O2 balloon)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve the Co(modp)2 catalyst in 50 mL of anhydrous i-PrOH.

  • Atmosphere Exchange: Purge the flask with O2 gas for 5 minutes, then maintain an O2 atmosphere using a double-layered balloon.

  • Initiation: Heat the solution to 50 °C. Inject the t-BuOOH solution via syringe. Stir for 10 minutes to allow the formation of the active Co(III)-peroxo complex.

  • Substrate Addition: Add 1-phenyl-4-penten-1-ol dropwise over 5 minutes.

  • Monitoring: Stir the reaction at 50 °C. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.6) should be consumed within 2-3 hours, replaced by a lower-running spot (Rf ~0.3).

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash with 1M HCl (20 mL) to remove the cobalt catalyst, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield trans-(5-phenyloxolan-2-yl)methanol as a colorless oil.

Protocol B: Stepwise Iodoetherification & Substitution

Self-Validation Checkpoint: Complete consumption of the dark iodine color in Step 1 indicates successful iodonium capture.

Step 1: Iodoetherification

  • Dissolve 1-phenyl-4-penten-1-ol (10.0 mmol) in CH2Cl2 (40 mL). Add saturated aqueous NaHCO3 (40 mL).

  • Cool the biphasic mixture to 0 °C. Add Iodine (I2, 11.0 mmol, 2.79 g) in portions under vigorous stirring.

  • Stir in the dark at room temperature for 12 hours. Quench with saturated aqueous Na2S2O3 (20 mL) until the organic layer is colorless.

  • Extract with CH2Cl2, dry (Na2SO4), and concentrate to yield crude 2-(iodomethyl)-5-phenyltetrahydrofuran.

Step 2: Acetate Substitution

  • Dissolve the crude iodide in anhydrous DMF (30 mL). Add anhydrous Sodium Acetate (NaOAc, 30.0 mmol, 2.46 g).

  • Heat the suspension to 90 °C under nitrogen for 8 hours.

  • Causality Note: Heating is required to overcome the activation energy of the SN2 displacement on a neopentyl-like primary halide.

  • Cool, dilute with water (100 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organics with LiCl solution (5% aq, 3 x 20 mL) to remove residual DMF. Concentrate to yield the intermediate acetate.

Step 3: Hydrolysis

  • Dissolve the crude acetate in Methanol (30 mL). Add Potassium Carbonate (K2CO3, 15.0 mmol, 2.07 g).

  • Stir at room temperature for 2 hours.

  • Evaporate the methanol, partition the residue between water and EtOAc. Extract, dry, and concentrate.

  • Purify via flash chromatography to afford (5-phenyloxolan-2-yl)methanol as a diastereomeric mixture.

Analytical Characterization

To validate the synthesized (5-phenyloxolan-2-yl)methanol, utilize the following spectral benchmarks:

  • 1H NMR (400 MHz, CDCl3): δ 7.40–7.20 (m, 5H, Ar-H), 5.05 (dd, 1H, C5-H, trans isomer) or 4.90 (t, 1H, C5-H, cis isomer), 4.25 (m, 1H, C2-H), 3.75 (dd, 1H, -CH2OH), 3.55 (dd, 1H, -CH2OH), 2.40–1.70 (m, 4H, oxolane -CH2-CH2-), 2.15 (br s, 1H, -OH).

  • 13C NMR (100 MHz, CDCl3): δ 143.2, 128.4, 127.1, 125.8 (Aromatic carbons), 81.5 (C5), 80.2 (C2), 65.4 (-CH2OH), 34.1 (C4), 27.8 (C3).

  • HRMS (ESI): Calculated for C11H14O2 [M+Na]+: 201.0891; Found: 201.0888.

References

  • Mandai, T., Ueda, M., Kashiwagi, K., Kawada, M., & Tsuji, J. (1993). A new, highly efficient method for isocarbacyclin synthesis based on tandem Claisen rearrangement and ene reactions. Tetrahedron Letters, 34(1), 111-114. URL:[Link]

  • Inoki, S., & Mukaiyama, T. (1990). A Convenient Method for the Stereoselective Preparation of trans-2-Hydroxymethyltetrahydrofurans by the Oxidative Cyclization of 5-Hydroxy-1-alkenes with Molecular Oxygen Catalyzed by Cobalt(II) Complex. Chemistry Letters, 19(1), 67-70. URL:[Link]

  • Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736. URL:[Link]

  • Bartlett, P. A. (1980). Stereocontrol in the synthesis of acyclic systems: applications to natural product synthesis. Tetrahedron, 36(1), 2-72. URL:[Link]

Application

Application Note: (5-Phenyloxolan-2-yl)methanol in Advanced Organic Synthesis and Drug Discovery

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Executive Summary & Chemical Identity (5-Phenyloxolan-2-yl)methanol (also known as 5-phenyltetrahydrofuran-2-methanol) is a versatile 2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

(5-Phenyloxolan-2-yl)methanol (also known as 5-phenyltetrahydrofuran-2-methanol) is a versatile 2,5-disubstituted tetrahydrofuran (THF) building block[1]. The THF ring is a privileged scaffold found in numerous biologically active natural products (e.g., lignans, acetogenins) and synthetic pharmaceuticals[2]. The presence of a primary hydroxyl group at the C2 position and a phenyl ring at the C5 position provides a unique steric and electronic environment, making it an ideal precursor for divergent synthetic pathways, including nucleophilic substitutions, oxidations, and aminations[3].

Table 1: Physicochemical Properties[1]
PropertyValue
CAS Number 16014-91-8
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
SMILES OCC1OC(C=2C=CC=CC2)CC1
Purity ≥95% (Commercial standard)
Storage Sealed in dry, 2-8 °C

Strategic Applications in Organic Synthesis

As a Senior Application Scientist, I approach (5-phenyloxolan-2-yl)methanol not just as a reagent, but as a modular hub. The primary alcohol acts as a synthetic handle that can be manipulated to access a vast chemical space.

Electrophilic Activation and N-Alkylation

The most prevalent application of this compound is its conversion into an electrophile (via mesylation or halogenation) to facilitate carbon-nitrogen bond formation. This strategy is heavily utilized in the synthesis of central nervous system (CNS) active agents, such as sodium channel blockers based on benzazocine frameworks[4]. By converting the poor hydroxyl leaving group into a highly reactive methanesulfonate, the THF pharmacophore can be efficiently appended to complex secondary amines[5].

Amination for SAR Library Generation

Direct conversion of the hydroxyl group to an amine yields (5-phenyloxolan-2-yl)methanamine. This primary amine is a highly nucleophilic handle used to synthesize amides, sulfonamides, and imines, which are critical for building comprehensive Structure-Activity Relationship (SAR) libraries in medicinal chemistry[3].

Oxidation to Carbonyl Intermediates

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. These intermediates are essential for chain elongation via Wittig olefination or Grignard additions, enabling the synthesis of highly substituted, complex THF-containing natural product analogs[2].

Workflow Visualization

G Core (5-Phenyloxolan-2-yl)methanol (CAS: 16014-91-8) Mesylate Mesylate / Halide (Electrophile) Core->Mesylate MsCl, Pyridine (Activation) Aldehyde Aldehyde / Carboxylic Acid (Carbonyl Intermediate) Core->Aldehyde Swern / TEMPO (Oxidation) Amine (5-Phenyloxolan-2-yl)methanamine (Nucleophile) Core->Amine Mitsunobu / Gabriel (Amination) Drug CNS Active Agents (e.g., Benzazocine derivatives) Mesylate->Drug Amine Nucleophile (N-Alkylation) BuildingBlock Chain Elongation (Wittig / Grignard) Aldehyde->BuildingBlock C-C Bond Formation SAR SAR Libraries (Amides / Sulfonamides) Amine->SAR Acylation

Caption: Divergent synthetic pathways of (5-phenyloxolan-2-yl)methanol in drug discovery workflows.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps to ensure reproducibility and high fidelity in the synthesis of pharmaceutical intermediates.

Protocol A: Synthesis of (2S,5S)-5-phenyltetrahydrofuran-2-ylmethyl methanesulfonate

Adapted from the synthesis of benzazocine-based sodium channel blockers[4],[5].

Objective: Activate the primary hydroxyl group for subsequent nucleophilic displacement while preserving the stereochemistry of the THF ring.

Reagents:

  • (2S,5S)-5-phenyltetrahydrofuran-2-yl-methanol: 580 mg (3.3 mmol)

  • Methanesulfonyl chloride (MsCl): 390 mg (3.4 mmol, 1.03 eq)

  • Anhydrous Pyridine: 4 mL

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve 580 mg of the alcohol in 4 mL of anhydrous pyridine in a flame-dried round-bottom flask under an argon atmosphere.

    • Causality: Pyridine acts as both the solvent and an acid scavenger. It neutralizes the HCl generated during mesylation, preventing the acid-catalyzed ring-opening or epimerization of the sensitive THF core[5].

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add MsCl (390 mg) dropwise over 5 minutes.

    • Causality: The reaction between an alcohol and MsCl is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics and suppresses side reactions, such as the formation of alkyl chlorides.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for 8 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Cyclohexane/Ethyl Acetate (1:1) solvent system. The reaction is complete when the lower-Rf alcohol spot is entirely replaced by the higher-Rf mesylate spot.

  • Quenching: Add 30 mL of distilled water followed by 30 mL of 2 N hydrochloric acid.

    • Causality: The aqueous HCl protonates the excess pyridine, driving it into the aqueous layer as highly water-soluble pyridinium chloride, thereby removing it from the organic product.

  • Extraction & Washing: Extract the aqueous mixture with diethyl ether (3 × 20 mL). Wash the combined ethereal phases with 50 mL of 10% aqueous Na₂CO₃ solution.

    • Causality: The basic Na₂CO₃ wash is critical to neutralize any residual acid traces that could degrade the mesylate during concentration.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel chromatography (Cyclohexane/Ethyl Acetate 1:1) to yield the product as a pale oil (approx. 450 mg, 53% yield)[4].

Protocol B: N-Alkylation of Secondary Amines (Coupling Phase)

Objective: Append the activated THF intermediate to a complex amine pharmacophore via an SN2 displacement[5].

Step-by-Step Methodology & Causality:

  • Reaction Setup: Dissolve the secondary amine (1.7 mmol) and the mesylate from Protocol A (1.6 mmol) in 3 mL of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).

    • Causality: DMPU is a highly polar, aprotic solvent that aggressively solvates cations, leaving the amine nucleophile "naked" and highly reactive, which is essential for overcoming the steric hindrance of the adjacent THF ring.

  • Base Addition: Add 1.0 g of anhydrous K₂CO₃. Heat the suspension to 80–90 °C for 5 hours.

    • Causality: K₂CO₃ acts as a heterogeneous, non-nucleophilic base to neutralize the methanesulfonic acid leaving group, preventing the protonation of the amine nucleophile.

  • Workup: Cool to room temperature, quench with 100 mL of water, and extract with ethyl acetate (2 × 100 mL). Wash the organic layer extensively with water to remove the DMPU.

Quantitative Data Summary

Table 2: Reaction Conditions and Yields for Key Transformations
TransformationReagents & SolventsTemperature & TimeTypical YieldPrimary Application
Mesylation [5]MsCl (1.03 eq), Pyridine (solvent)0 °C (1 h) → RT (8 h)50–60%Activation for SN2
N-Alkylation [5]Amine (1.05 eq), K₂CO₃, DMPU80–90 °C (5 h)60–75%CNS Drug Synthesis
Oxidation [2]Swern (DMSO/Oxalyl Chloride)-78 °C (2 h)85–95%Chain Elongation
Amination [3]Phthalimide, PPh₃, DIAD → N₂H₄0 °C → RT (12 h)70–80%SAR Library Generation

References

  • [4],[5] EP1157020B1 - Substituted 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-10-ols, method for producing them and their use as medicaments. Google Patents. URL:

  • [2] Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions. The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Method

Application Note: (5-Phenyloxolan-2-yl)methanol as a Chiral Building Block in Advanced Asymmetric Synthesis

Introduction & Mechanistic Rationale (5-Phenyloxolan-2-yl)methanol (CAS: 16014-91-8), also referred to as 5-phenyltetrahydrofuran-2-methanol, is a highly versatile chiral building block utilized extensively in organic sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(5-Phenyloxolan-2-yl)methanol (CAS: 16014-91-8), also referred to as 5-phenyltetrahydrofuran-2-methanol, is a highly versatile chiral building block utilized extensively in organic synthesis and drug discovery. Featuring a rigid tetrahydrofuran (THF) core with two stereogenic centers (C2 and C5), this compound serves as an ideal chiral pool precursor. The inherent steric bias of the substituted THF ring allows for excellent diastereocontrol during subsequent functionalizations. It is a critical intermediate in the1, which are prevalent motifs in biologically active natural products and pharmaceutical agents[1].

The synthetic utility of (5-phenyloxolan-2-yl)methanol lies in the differential reactivity of its functional groups. The C5 phenyl group provides steric shielding and lipophilicity, while the C2 hydroxymethyl group acts as a synthetic handle. By converting the primary alcohol into a suitable leaving group (e.g., mesylate or iodide) or oxidizing it to an aldehyde, chemists can perform stereospecific chain elongations or nucleophilic substitutions. For instance, the enantiomerically pure (2S, 5S) isomer is a documented precursor for synthesizing substituted 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-10-ols, a class of potent 2[2]. Furthermore, analogous THF building blocks are essential in the total synthesis of complex macrolides like cryptophycins, which are potent3[3].

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes when utilizing (5-phenyloxolan-2-yl)methanol in key synthetic transformations, highlighting its reliability in preserving stereochemical integrity[2][4].

TransformationReagents & ConditionsPurpose / ApplicationTypical YieldStereochemical Outcome
Mesylation MsCl, Pyridine, 0 °C to RT, 9 hActivation of C2-OH for SN2 displacement53% – 85%Retention at C2
Iodination NaI, Acetone, Reflux, 12 hFinkelstein reaction for bulky nucleophiles> 80%Inversion at C2
Oxidation (COCl)₂, DMSO, Et₃N, -78 °CAldehyde formation for Wittig/Aldol reactions90% – 95%Retention at C2
Amination R-NH₂, K₂CO₃, DMF, 80 °CSynthesis of benzazocine derivatives60% – 75%Inversion at C2 (SN2)

Experimental Protocols

Protocol 1: Stereoretentive Mesylation of (2S, 5S)-5-Phenyltetrahydrofuran-2-yl-methanol

Objective: To activate the primary hydroxyl group for subsequent nucleophilic substitution while preserving the stereochemical integrity of the THF core. Self-Validating Principle: The conversion of the polar alcohol to the less polar mesylate can be strictly monitored via Thin Layer Chromatography (TLC). A successful reaction is indicated by the complete consumption of the starting material and the appearance of a higher Rf spot.

Step-by-Step Methodology:

  • Preparation : Dissolve 580 mg (3.3 mmol) of (2S, 5S)-5-phenyltetrahydrofuran-2-yl-methanol in 4.0 mL of anhydrous pyridine under an inert argon atmosphere. Causality: Pyridine serves a dual purpose as both the solvent and the base. It neutralizes the HCl byproduct generated during the reaction, preventing acid-catalyzed ring-opening or racemization of the chiral THF core.

  • Reagent Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 390 mg (3.4 mmol, 1.03 equiv) of methanesulfonyl chloride (MsCl) dropwise over 10 minutes. Causality: The dropwise addition at 0 °C controls the highly exothermic nature of the reaction, minimizing the formation of unwanted alkyl chloride byproducts.

  • Incubation : Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Continue stirring for an additional 8 hours.

  • Quenching & Extraction : Quench the reaction by adding 30 mL of distilled water, followed by 30 mL of 2 N hydrochloric acid. Extract the aqueous mixture with diethyl ether (3 × 20 mL). Causality: The 2 N HCl specifically protonates the excess pyridine, driving it into the aqueous phase as a water-soluble pyridinium salt, thus effectively removing it from the organic product.

  • Washing & Drying : Wash the combined ethereal phases once with 50 mL of a 10% aqueous Na₂CO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Causality: The alkaline Na₂CO₃ wash neutralizes any residual acid, protecting the acid-sensitive mesylate during the concentration step.

  • Purification : Purify the crude residue via silica gel flash chromatography using a cyclohexane/ethyl acetate (1:1 v/v) solvent system to yield the pure title compound as an oil (approx. 450 mg, 53% yield)[2].

Protocol 2: Swern Oxidation to (5-Phenyltetrahydrofuran-2-yl)carboxaldehyde

Objective: To synthesize a chiral aldehyde intermediate for C-C bond formation. Self-Validating Principle: The reaction's success is confirmed by the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, strong C=O stretch (~1720 cm⁻¹) in the FTIR spectrum, alongside TLC monitoring.

Step-by-Step Methodology:

  • Preparation of the Swern Reagent : In a flame-dried flask under argon, add oxalyl chloride (1.2 equiv) to anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath. Causality: Maintaining -78 °C is critical to prevent the premature decomposition of the highly unstable chlorodimethylsulfonium intermediate.

  • Activation : Slowly add anhydrous DMSO (2.4 equiv) dropwise. Stir for 15 minutes.

  • Substrate Addition : Dissolve (5-phenyloxolan-2-yl)methanol (1.0 equiv) in a minimal amount of DCM and add dropwise to the activated DMSO complex. Stir for 30 minutes at -78 °C.

  • Base Quench : Add triethylamine (Et₃N, 5.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour. Causality: Et₃N acts as the base to deprotonate the alkoxysulfonium intermediate, facilitating the intramolecular elimination that yields the desired aldehyde and dimethyl sulfide.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via short-path silica gel chromatography to prevent aldehyde epimerization at the alpha-chiral center[4].

Visualization of Synthetic Pathways

G A (5-Phenyloxolan-2-yl)methanol (Chiral Pool) B Mesylation (MsCl, Pyridine) Activation of C2-OH A->B Step 1a C Oxidation (e.g., Swern) Aldehyde Formation A->C Step 1b D C2-Mesylate Intermediate B->D G Aldol/Wittig Reactions Chain Elongation C->G C-C Bond Formation E Nucleophilic Substitution (e.g., Benzazocine derivatives) D->E SN2 Displacement F Sodium Channel Blockers (Analgesics) E->F Target H Cryptophycin Analogues (Antimitotic Agents) G->H Target

Figure 1: Divergent synthetic pathways utilizing (5-phenyloxolan-2-yl)methanol as a chiral scaffold.

References

  • Effective Synthesis of 2,5-Disubstituted Tetrahydrofurans from... (RSC).[1]

  • EP1157020B1 - Substituted 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-10-ols, method for producing them and their use as medicaments (Google Patents).[2]

  • The cryptophycins: Their synthesis and anticancer activity (ResearchGate).[3]

  • Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions (ACS Publications).[4]

Sources

Application

A Comprehensive Guide to the Analytical Quantification of (5-phenyloxolan-2-yl)methanol

Abstract This technical guide provides a detailed framework for the quantitative analysis of (5-phenyloxolan-2-yl)methanol, a chiral aromatic alcohol with potential applications as a synthetic intermediate in pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed framework for the quantitative analysis of (5-phenyloxolan-2-yl)methanol, a chiral aromatic alcohol with potential applications as a synthetic intermediate in pharmaceutical and specialty chemical industries. Given the absence of standardized public methods for this specific analyte, this document outlines robust, validated-ready protocols for High-Performance Liquid Chromatography (HPLC) for total analyte quantification, Gas Chromatography (GC) as a confirmatory method, and Chiral HPLC for the critical separation and quantification of its enantiomers. The methodologies are developed from first principles, leveraging established analytical techniques for structurally similar compounds and adhering to international validation standards.[1][2][3][4][5] This guide is intended for researchers, analytical scientists, and quality control professionals in drug development and chemical synthesis.

Introduction and Analyte Profile

(5-phenyloxolan-2-yl)methanol is a heterocyclic compound featuring a phenyl group, a tetrahydrofuran (oxolane) ring, and a primary alcohol functional group. The presence of the phenyl group provides a strong chromophore, making it highly suitable for UV-based detection methods.[6] The molecule's polarity, conferred by the alcohol and ether moieties, along with its aromaticity, dictates the selection of appropriate chromatographic conditions.

A critical feature of (5-phenyloxolan-2-yl)methanol is the presence of two chiral centers at the C2 and C5 positions of the oxolane ring. As enantiomers can exhibit significantly different pharmacological and toxicological profiles, their separation and individual quantification are paramount in pharmaceutical development.[7] This guide therefore addresses both total quantification and enantioselective analysis.

Estimated Physicochemical Properties:

PropertyValue / DescriptionRationale / Source
Molecular Formula C₁₁H₁₄O₂Calculated from structure.
Molecular Weight 178.23 g/mol Calculated from structure.
Appearance Colorless to pale yellow liquid/oil.Inferred from similar aromatic alcohols like phenylmethanol.
Polarity Moderately polar.Presence of hydroxyl and ether functional groups.
Solubility Soluble in common organic solvents (Methanol, Acetonitrile, Ethanol); sparingly soluble in water.Inferred from similar structures like phenylmethanol.
UV Absorbance Expected λₘₐₓ ~250-270 nm.Based on the phenyl chromophore.[8]
Boiling Point Estimated > 200 °C.The presence of the phenyl and hydroxyl groups increases the boiling point significantly compared to simple ethers or alcohols.

Method 1: Reversed-Phase HPLC for Total Quantification (Achiral Analysis)

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the primary recommended method for robust, routine quantification of total (5-phenyloxolan-2-yl)methanol. A reversed-phase C18 column is ideal, as it separates compounds based on hydrophobicity, retaining the nonpolar phenyl group while allowing for elution with a polar mobile phase.[6][9]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Calibration Standards (e.g., 1-200 µg/mL) System_Suitability System Suitability Test (Inject Standard) Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution (Dissolve in Mobile Phase) Analysis_Run Inject Samples & Standards Sample_Prep->Analysis_Run Mobile_Phase_Prep Prepare Mobile Phase (e.g., ACN:Water 50:50) Instrument_Setup Instrument & Column Setup (C18, 258 nm) Mobile_Phase_Prep->Instrument_Setup Instrument_Setup->System_Suitability System_Suitability->Analysis_Run If Pass Integration Integrate Peak Area Analysis_Run->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification Validation Perform Method Validation (as per ICH Q2) Quantification->Validation

Caption: Workflow for quantification of (5-phenyloxolan-2-yl)methanol by HPLC-UV.

Detailed Protocol: HPLC-UV

Instrumentation and Consumables:

  • HPLC system with binary pump, autosampler, column oven, and UV/DAD detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Reference standard of (5-phenyloxolan-2-yl)methanol.

Protocol Steps:

  • Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Solution Preparation:

    • Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask and dissolve in the mobile phase to create a 100 µg/mL stock solution.

    • Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 258 nm.

    • Run Time: Approximately 10 minutes (adjust as needed to ensure elution of the analyte and any impurities).

  • Analysis Sequence:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Perform a system suitability test by injecting the mid-point standard solution (e.g., 50 µg/mL) five times.

    • Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration.

    • Inject the prepared samples.

Method Validation Parameters (ICH Q2(R1))

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][4][5]

ParameterAcceptance Criteria (Typical)Purpose
Specificity The analyte peak is well-resolved from impurities and matrix components (Peak Purity > 99%).Ensures the signal is only from the analyte of interest.[3][4]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Demonstrates a direct relationship between concentration and detector response.[3]
Accuracy 98.0% - 102.0% recovery from spiked matrix samples.Measures the closeness of the experimental value to the true value.[2][3]
Precision (RSD) Repeatability (Intra-day): ≤ 1.5%; Intermediate (Inter-day): ≤ 2.0%.Assesses the degree of scatter between a series of measurements.[2][3]
LOD & LOQ Signal-to-Noise Ratio: LOD ~3:1, LOQ ~10:1.Defines the lowest concentration that can be reliably detected and quantified.[4]
Robustness RSD ≤ 2.0% under minor variations (flow rate ±10%, temp ±2°C, mobile phase composition ±2%).Measures the method's capacity to remain unaffected by small variations in parameters.[3]
System Suitability Tailing factor ≤ 1.5; Theoretical plates > 2000; RSD of peak area for 5 replicate injections ≤ 1.0%.Confirms the chromatographic system is adequate for the analysis.

Method 2: Gas Chromatography (GC-FID/MS) - Alternative/Confirmatory Method

GC is an excellent technique for volatile and thermally stable compounds and serves as a powerful alternative to HPLC.[6] Flame Ionization Detection (FID) provides high sensitivity for organic compounds, while Mass Spectrometry (MS) offers definitive structural confirmation.

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing & Confirmation Standard_Prep_GC Prepare Standards in Solvent (e.g., Methanol) GC_Injection Inject 1 µL of Sample (Split/Splitless Inlet) Standard_Prep_GC->GC_Injection Sample_Prep_GC Dissolve/Dilute Sample in appropriate solvent Sample_Prep_GC->GC_Injection GC_Setup GC Instrument Setup (DB-5 column, Temp Program) GC_Setup->GC_Injection GC_Run Run GC-FID/MS Analysis GC_Injection->GC_Run FID_Quant Quantify using FID Peak Area GC_Run->FID_Quant MS_Confirm Confirm Identity via Mass Spectrum GC_Run->MS_Confirm Final_Report Report Concentration & Purity FID_Quant->Final_Report MS_Confirm->Final_Report

Caption: Workflow for quantification and confirmation of (5-phenyloxolan-2-yl)methanol by GC.

Detailed Protocol: GC-FID/MS

Instrumentation and Consumables:

  • GC system with a split/splitless injector, FID and/or MS detector.

  • Capillary column (e.g., DB-5MS or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • High-purity Helium as carrier gas.

  • Reference standard and appropriate solvent (e.g., Methanol, Ethyl Acetate).

Protocol Steps:

  • Standard and Sample Preparation: Prepare standards and samples by dissolving in a suitable volatile solvent like methanol to concentrations within the expected linear range of the detector.[6][10]

  • Chromatographic Conditions (Starting Point):

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • FID Temperature: 300 °C.

    • MS Parameters (if used):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.[11][12]

      • Scan Range: 40-300 m/z.

Method 3: Chiral HPLC for Enantiomeric Separation

The separation of enantiomers is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[13] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of chiral compounds.[7]

Detailed Protocol: Chiral HPLC

Instrumentation and Consumables:

  • HPLC system (as in Method 1).

  • Chiral Column: e.g., CHIRALPAK® series column (amylose or cellulose-based).

  • HPLC-grade Hexane, Isopropanol (IPA), and Ethanol (EtOH).

Protocol Steps:

  • Mobile Phase Preparation: Chiral separations are often performed in normal-phase mode. A typical mobile phase would be a mixture of Hexane and an alcohol modifier like Isopropanol (e.g., 90:10 Hexane:IPA). The exact ratio must be optimized to achieve baseline separation (α > 1.2, Rs > 1.5).

  • Standard and Sample Preparation: Dissolve the reference standard (as a racemate or pure enantiomer) and samples in the mobile phase or a miscible solvent like ethanol.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 258 nm.

  • Data Analysis:

    • Identify the peaks corresponding to each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

Summary and Method Selection

FeatureHPLC-UV (Achiral)GC-FID/MSChiral HPLC
Primary Use Routine quantification of total analyte.Confirmatory analysis, impurity profiling.Enantiomeric purity and ratio determination.
Strengths Robust, widely available, simple sample prep.High sensitivity (FID), definitive identification (MS).Essential for stereoisomer-specific analysis.
Limitations Cannot distinguish between enantiomers.Requires analyte to be volatile and thermally stable.Column can be expensive; method development can be more complex.
Typical Run Time 5-15 minutes.15-25 minutes.10-30 minutes.

References

  • ICH. (n.d.). ICH Q2 Analytical Method Validation. Slideshare.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Elder, D. P., & Teasdale, A. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.). 5-(Phenoxymethyl)-3-phenyloxolan-2-one. PubChem.
  • U.S. Environmental Protection Agency. (2025, October 15). (ngcontent-ng-c1977314119="" class="ng-star-inserted">2H_5)Phenyl(ngcontent-ng-c1977314119="" class="ng-star-inserted">2H_2)methanol Properties. EPA.
  • Ataman Kimya. (n.d.). PHENYLMETHANOL.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Separation of Phenylalanylphenylalanine Methyl Ester Enantiomers.
  • Singh, V., et al. (n.d.). Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection. PMC.
  • Siddiqui, M. R., et al. (2011, December 6). Development and Validation of Analytical Methods for Pharmaceuticals.
  • Li, N., et al. (2020, January 22). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution.
  • Spac, A. F. (2011). Validation of a gas chromatographic method for methanol determination. ResearchGate.
  • Wu, D.-T., et al. (2018, November 7). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. PMC.
  • Spac, A. F. (n.d.). Validation of a gas chromatographic method for methanol determination. Farmacia Journal.
  • Jancic-Stojanovic, B., et al. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC.
  • Cicek, S., & Doga, I. M. (n.d.). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. DergiPark.
  • Journal of Agriculture of the University of Puerto Rico. (n.d.). Methanol Analysis by Gas Chromatography- Comparative Study Using Three Different Columns. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 6-Phenylhex-5-en-2-ol.

Sources

Method

Application Note: Stereochemical Profiling and Purity Determination of (5-Phenyloxolan-2-yl)methanol by HPLC

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Pharmacological Context (5-Phenyloxolan-2-yl)methanol, also widely ref...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Pharmacological Context

(5-Phenyloxolan-2-yl)methanol, also widely referred to as (5-phenyltetrahydrofuran-2-yl)methanol, is a critical chiral building block in medicinal chemistry. Its substituted oxolane ring is a core pharmacophore in the synthesis of complex central nervous system (CNS) agents, including analgesic benzazocines [1].

Because the molecule possesses two stereocenters (at the C2 and C5 positions of the oxolane ring), it exists as four distinct stereoisomers: two pairs of enantiomers (cis and trans). In drug development, the pharmacological efficacy and toxicity of a molecule are often strictly tied to a single enantiomer. Therefore, developing a robust, high-resolution High-Performance Liquid Chromatography (HPLC) method to determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) is a critical quality control requirement.

Methodological Rationale (Causality & E-E-A-T)

As analytical scientists, we do not select chromatographic conditions arbitrarily; every parameter is dictated by the physicochemical properties of the analyte.

  • Stationary Phase Selection: The separation of the four stereoisomers requires a chiral stationary phase (CSP). We utilize an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak AD-RH). The causality here is structural: the chiral grooves of the amylose polymer provide steric inclusion, while the carbamate linkages offer critical hydrogen-bonding sites for the analyte's primary hydroxyl group. The phenyl groups on the CSP π -stack with the analyte's phenyl ring, enabling high-fidelity chiral recognition [2].

  • Mobile Phase (Reversed-Phase vs. Normal-Phase): While normal-phase (Hexane/Isopropanol) is traditional for chiral analysis, we employ a reversed-phase system (Ethanol/Water). Water drives the hydrophobic phenyl group of the analyte deep into the chiral cavities of the stationary phase, maximizing stereoselective interactions. Ethanol acts as a protic modifier that competes just enough for hydrogen-bonding sites to elute the compounds within a practical timeframe (~40 minutes) without sacrificing resolution.

  • Detection Wavelength (210 nm): The oxolane ring lacks a strong chromophore. Detection relies entirely on the π→π∗ transitions of the pendant phenyl ring, which exhibits a strong UV absorbance maximum near 210 nm.

Experimental Protocols

Reagents and Materials
  • Analyte: (5-phenyloxolan-2-yl)methanol (racemic standard and synthesized samples).

  • Solvents: HPLC-Grade Ethanol (EtOH), Milli-Q Water (18.2 MΩ·cm).

  • Column: Amylose-based reversed-phase chiral column (150 mm × 4.6 mm, 5 µm particle size).

Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of (5-phenyloxolan-2-yl)methanol into a 10 mL volumetric flask.

  • Dissolution: Add 4.0 mL of HPLC-grade Ethanol to ensure complete solubilization of the lipophilic phenyl ring. Sonicate for 2 minutes.

  • Dilution: Bring to volume (10 mL) with Milli-Q water to match the mobile phase composition (40% EtOH / 60% H2O).

  • Filtration: Filter the 1.0 mg/mL solution through a 0.22 µm PTFE syringe filter into an HPLC vial to protect the column frit from particulates.

Instrument Setup and Execution
  • Purge & Prime: Purge the HPLC pump lines with 100% Ethanol, followed by the 40:60 EtOH/H2O mobile phase.

  • Equilibration: Flow the mobile phase through the chiral column at 0.5 mL/min for at least 45 minutes (approx. 10 column volumes) until the UV baseline at 210 nm is perfectly stable.

  • Sequence Execution: Inject a blank (diluent), followed by the System Suitability Test (SST) standard (racemic mixture), and finally the unknown samples.

Analytical Parameters & Self-Validating System Suitability

A method is only as reliable as its internal validation mechanisms. This protocol is designed as a self-validating system : the analysis of unknown samples is automatically halted if the SST criteria (Table 2) are not met. If resolution ( Rs​ ) drops below 1.5, the protocol dictates an immediate column regeneration flush with 100% Ethanol to remove strongly retained lipophilic impurities, followed by re-equilibration.

Table 1: HPLC Method Parameters
ParameterSpecification
Column Amylose tris(3,5-dimethylphenylcarbamate), 150 x 4.6 mm, 5 µm
Mobile Phase Ethanol / Water (40:60, v/v)
Elution Mode Isocratic
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Typical Run Time 40 minutes
Table 2: System Suitability Test (SST) & Elution Profile
ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) ≥1.5 (between closest enantiomers)Ensures baseline separation for accurate e.e. integration.
Tailing Factor ( Tf​ ) ≤1.5 Prevents peak overlap; indicates no secondary retention mechanisms.
Retention Time ( tR​ ) trans-enantiomer 1: ~26.8 min trans-enantiomer 2: ~28.8 minConfirms stable hydrophobic and hydrogen-bonding interactions [2].
Theoretical Plates ( N ) ≥5000 Verifies column packing integrity and efficiency.

Workflow Visualization

HPLC_Workflow N1 1. Sample Preparation Dissolve in 40% EtOH / 60% H2O (1.0 mg/mL) N2 2. System Equilibration Isocratic Flow: 0.5 mL/min Temp: 25°C N1->N2 N3 3. Chromatographic Separation Amylose-based CSP Column (e.g., Chiralpak AD-RH) N2->N3 N4 4. Diastereomeric Resolution Separation of cis and trans pairs N3->N4 N5 5. Enantiomeric Resolution e.g., (2R,5S) vs (2S,5R) N4->N5 N6 6. UV Detection & Integration λ = 210 nm | Verify Rs > 1.5 N5->N6

Analytical workflow for the stereochemical profiling of (5-phenyloxolan-2-yl)methanol.

References

  • Title: EP1157020B1 - Substituted 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-10-ols, method for producing them and their use as medicaments Source: Google Patents URL
  • Title: Supplementary Information: Enantioselective Synthesis and HPLC Analysis of Tetrahydrofuran Derivatives Source: The Royal Society of Chemistry (RSC) / Supplementary Data URL: [Link]

Application

Development of bioassays involving (5-phenyloxolan-2-yl)methanol

Title: Application Note: Bioassay Development for (5-Phenyloxolan-2-yl)methanol Derivatives in Drug Discovery Target Audience: Researchers, Assay Biologists, and Medicinal Chemists. Introduction: The Scaffold's Pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Bioassay Development for (5-Phenyloxolan-2-yl)methanol Derivatives in Drug Discovery

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists.

Introduction: The Scaffold's Pharmacological Relevance

(5-phenyloxolan-2-yl)methanol (also identified as 5-phenyltetrahydrofuran-2-methanol) is a highly versatile chiral building block in medicinal chemistry (1)[1]. The tetrahydrofuran ring provides a conformationally restricted core that mimics ribose sugars and natural products, while the C5-phenyl group drives hydrophobic pocket engagement. The C2-hydroxymethyl group serves as the primary synthetic handle for derivatization.

Historically, substituted tetrahydrofuran derivatives have been heavily investigated in two distinct therapeutic areas:

  • Neuropathic Pain: As potent modulators of voltage-gated sodium channels (NaVs) (2)[2].

  • Infectious Disease: As core structural intermediates for broad-spectrum triazole antifungals, such as posaconazole analogs (3)[3].

Rational Design of the Bioassay Cascade

As a Senior Application Scientist, I emphasize that a bioassay is not merely a measurement tool; it is a logical filter designed to isolate the exact mechanism of action required for clinical efficacy.

  • Causality in NaV Screening: NaV channels exist in multiple conformational states (resting, open, inactivated). Pathological pain involves high-frequency neuronal firing, which accumulates channels in the inactivated state. Therefore, our electrophysiology bioassay must specifically measure state-dependent block (preferential binding to the inactivated state). Screening for resting-state block would yield compounds with severe off-target cardiac or motor side effects.

  • Causality in CYP51 Screening: For antifungal derivatives, the target is lanosterol 14α-demethylase (CYP51). Binding of the functionalized scaffold to the enzyme's heme iron induces a characteristic Type II spectral shift. The bioassay must quantify this shift in a cell-free system to validate direct target engagement before advancing to complex cellular Minimum Inhibitory Concentration (MIC) assays.

BioassayCascade A Scaffold Functionalization (5-phenyloxolan-2-yl)methanol B Primary Screening (High-Throughput Fluorescence) A->B Library Generation C NaV Channel Electrophysiology (Automated Patch-Clamp) B->C Neuropathic Pain Hits D CYP51 Binding Assay (Spectral Shift) B->D Antifungal Hits E Hit-to-Lead Optimization (In Vivo Efficacy) C->E Validated Modulators D->E Validated Inhibitors

Fig 1: Divergent bioassay workflow for (5-phenyloxolan-2-yl)methanol derivatives.

Protocol 1: Automated Patch-Clamp Electrophysiology for NaV1.7 Modulation

Self-Validating System Design: This protocol includes Tetrodotoxin (TTX) as a positive control for total pore block, and Amitriptyline as a reference for state-dependent block. Assay robustness is validated by requiring a Z'-factor 0.65 between vehicle (0.1% DMSO) and TTX (1 µM) controls.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7. Harvest cells at 70-80% confluency using TrypLE Express. Resuspend in extracellular solution to a density of 1×106 cells/mL.

  • Buffer Formulation:

    • Intracellular Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3 with CsOH).

    • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM D-Glucose (pH 7.4 with NaOH).

  • Voltage Protocol (The 8-Second Prepulse):

    • Hold cells at a resting potential of -120 mV.

    • Apply an 8-second prepulse to 0 mV. (Causality: This prolonged depolarization forces >95% of the channels into the fast-inactivated state, exposing the high-affinity binding site for the tetrahydrofuran scaffold).

    • Apply a 20 ms recovery pulse to -120 mV to allow unbound channels to recover to the resting state.

    • Apply a 20 ms test pulse to 0 mV to measure the remaining available current.

  • Compound Application: Perfuse (5-phenyloxolan-2-yl)methanol derivatives at escalating concentrations (0.1, 1, 3, 10, 30 µM). Allow 3 minutes of incubation per concentration to reach steady-state block.

  • Data Analysis: Normalize the peak current of the test pulse to the pre-compound baseline. Fit the concentration-response data to the four-parameter Hill equation to derive the IC50.

NaVMechanism R Resting State O Open State R->O Depolarization I Inactivated State O->I Fast Inactivation I->R Repolarization D Drug-Bound Inactivated I->D Scaffold Binding D->R Slow Recovery (Therapeutic Effect)

Fig 2: State-dependent binding mechanism of tetrahydrofuran modulators on NaV channels.

Protocol 2: CYP51 Spectral Shift Binding Assay

Self-Validating System Design: Posaconazole is used as the reference standard. The assay is internally validated by confirming an isosbestic point at ~414 nm. (Causality: The presence of a strict isosbestic point ensures that the spectral shift is purely due to 1:1 stoichiometric binding of the scaffold to the heme iron, ruling out false positives caused by compound precipitation or non-specific light scattering).

Step-by-Step Methodology:

  • Protein Preparation: Thaw recombinant Candida albicans CYP51 (caCYP51) on ice. Dilute to a final concentration of 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Measurement: Divide the protein solution equally into sample and reference cuvettes. Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer. The baseline must be flat (Absorbance = 0).

  • Titration: Add the (5-phenyloxolan-2-yl)methanol derivative (dissolved in DMSO) to the sample cuvette in 0.5 µL increments to achieve final concentrations ranging from 0.1 µM to 10 µM. Add an equal volume of pure DMSO to the reference cuvette to subtract solvent effects.

  • Incubation & Measurement: Invert gently to mix and incubate for 3 minutes at room temperature. Record the difference spectrum. A successful Type II bind will show a peak at ~430 nm and a trough at ~410 nm.

  • Data Analysis: Calculate the peak-to-trough absorbance difference ( Δ A = A430 - A410). Plot Δ A against the ligand concentration. Fit the curve using the Michaelis-Menten binding equation to determine the dissociation constant (Kd).

Quantitative Data Presentation

To ensure robust decision-making during the hit-to-lead phase, all bioassays must meet the following quantitative validation metrics before screening novel (5-phenyloxolan-2-yl)methanol derivatives.

Assay TypeMetric / ParameterAcceptable RangeReference CompoundReference Value
NaV1.7 Patch-Clamp Z'-Factor 0.65Tetrodotoxin (TTX)IC50 = 12.5 nM
NaV1.7 Patch-Clamp State-Dependent Shift> 10-fold differenceAmitriptylineIC50 (Inactivated) = 3.2 µM
CYP51 Binding Isosbestic Point412 nm - 416 nmPosaconazoleKd = 15 - 25 nM
CYP51 Binding Max Absorbance ( Δ A)> 0.04 AU at 2 µM enzymePosaconazole Δ A_max = 0.055 AU
Cellular Toxicity HepG2 CC50> 50 µMDoxorubicinCC50 = 1.2 µM

References

  • Title: (5-Phenyloxolan-2-yl)
  • Title: (5S)
  • Title: ((3R,5R)-5-(bromomethyl)-5-phenyltetrahydrofuran-3-yl)

Sources

Method

Application Note: (5-Phenyloxolan-2-yl)methanol as a Versatile Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, derivatization workflows, and self-validating experimental protocols. Structural Significance & M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, derivatization workflows, and self-validating experimental protocols.

Structural Significance & Mechanistic Rationale

In modern medicinal chemistry, the 2,5-disubstituted tetrahydrofuran (THF) ring—also known as an oxolane—is a privileged pharmacophore found in numerous biologically active natural products (e.g., eurylene, teurilene) and synthetic therapeutics[1]. (5-phenyloxolan-2-yl)methanol (CAS: 16014-91-8) serves as a highly versatile, rigidified ether scaffold that allows chemists to precisely control the spatial orientation of functional groups[2].

The structural logic of this building block relies on three distinct features:

  • The THF Core: The saturated oxygen-containing heterocycle acts as a stable hydrogen-bond acceptor, improving aqueous solubility while restricting conformational flexibility compared to linear ethers[3].

  • The C5-Phenyl Group: Provides a lipophilic anchor designed to engage in π

    π stacking or insert into hydrophobic binding pockets of target proteins (e.g., PRMT5 enzymes or voltage-gated sodium channels)[4].
  • The C2-Hydroxymethyl Group: Acts as the primary synthetic handle. The primary alcohol can be readily converted into amines, carboxylic acids, or ethers to systematically explore Structure-Activity Relationships (SAR)[5].

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to establish the baseline physicochemical properties of the starting material to inform solvent selection and analytical tracking[2].

PropertyValue / Description
Chemical Name (5-phenyloxolan-2-yl)methanol
Synonyms 5-phenyltetrahydrofuran-2-methanol
CAS Number 16014-91-8
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Monoisotopic Mass 178.099 Da
Solubility Soluble in DCM, THF, Methanol, and DMF[6]

Synthetic Workflows & Derivatization Strategies

To maximize the utility of (5-phenyloxolan-2-yl)methanol in library generation, the hydroxymethyl group must be transformed into diverse functional handles. The most common derivatization pathways involve conversion to an amine (for amide couplings/reductive aminations), an acid (for reverse amides), or an ether (for extended lipophilicity)[5].

G A (5-phenyloxolan-2-yl)methanol (Core Scaffold) B Tosylation & Azidation (TsCl, NaN3) A->B D TEMPO/BAIB Oxidation A->D F Mitsunobu Reaction A->F C (5-phenyloxolan-2-yl)methanamine (Amine Handle) B->C E 5-phenyltetrahydrofuran-2-carboxylic acid (Acid Handle) D->E G Aryl/Alkyl Ethers (Ether Handle) F->G

Figure 1: Synthetic derivatization pathways of (5-phenyloxolan-2-yl)methanol.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must be designed with built-in causality and self-validation steps to ensure high-fidelity synthesis.

Protocol A: Stereoretentive Synthesis of (5-Phenyloxolan-2-yl)methanamine

Objective: Convert the C2-alcohol into a primary amine without epimerizing the chiral centers of the oxolane ring[5].

  • Step 1: Tosylation (Activation)

    • Procedure: Dissolve (5-phenyloxolan-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add pyridine (2.0 eq) followed by dropwise addition of p -toluenesulfonyl chloride (TsCl, 1.2 eq). Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

    • Causality: Maintaining the reaction at 0 °C during the initial addition prevents unwanted elimination reactions and limits the formation of unreactive pyridinium salts.

  • Step 2: Azidation (Nucleophilic Substitution)

    • Procedure: Concentrate the crude tosylate and re-dissolve in anhydrous DMF. Add sodium azide (NaN₃, 2.0 eq) and heat to 60 °C for 6 hours.

    • Causality: DMF is a polar aprotic solvent that perfectly solvates the sodium cation, leaving the azide anion highly nucleophilic to rapidly displace the bulky tosylate group.

  • Step 3: Staudinger Reduction

    • Procedure: Extract the azide into ethyl acetate, wash with water, and concentrate. Dissolve the crude azide in THF/H₂O (10:1). Add triphenylphosphine (PPh₃, 1.5 eq) and stir at room temperature for 12 hours.

    • Causality: The Staudinger reduction is exceptionally mild. Unlike palladium-catalyzed hydrogenation (Pd/C, H₂), it completely avoids the risk of reductive ring-opening of the tetrahydrofuran core.

  • Validation & Quality Control:

    • LC-MS: The crude mixture must show a primary mass-to-charge ratio of [M+H]⁺ = 178.12[7].

    • ¹H NMR: Successful conversion is validated by the disappearance of the hydroxymethyl CH₂ protons (~3.6 ppm) and the emergence of aminomethyl protons shifted upfield (~2.8 ppm).

Protocol B: Chemoselective Oxidation to 5-Phenyltetrahydrofuran-2-carboxylic Acid

Objective: Generate a carboxylic acid handle for synthesizing complex amides while preserving the ether linkage.

  • Step 1: TEMPO/BAIB Oxidation

    • Procedure: Dissolve the alcohol (1.0 eq) in a 2:1 mixture of DCM and water. Add TEMPO (0.1 eq) and Bis(acetoxy)iodobenzene (BAIB, 2.2 eq). Stir vigorously at room temperature for 4 hours.

    • Causality: Traditional oxidants like Jones reagent (CrO₃/H₂SO₄) are excessively harsh and risk oxidative cleavage of the THF ring or epimerization of the α -chiral center. The TEMPO/BAIB system operates under near-neutral conditions, making it highly chemoselective for primary alcohols.

  • Validation & Quality Control:

    • TLC Staining: Spot the reaction on silica gel (Hexanes/EtOAc 1:1). The product will streak due to hydrogen bonding. Stain the plate with Bromocresol Green; a bright yellow spot on a blue background definitively confirms the presence of the newly formed carboxylic acid.

Pharmacophore Modeling & Target Interactions

When incorporating the (5-phenyloxolan-2-yl)methanol scaffold into a drug discovery program, understanding its spatial geometry is paramount. The 2,5-disubstitution forces the molecule into an envelope conformation, projecting the phenyl and hydroxymethyl (or derivative) groups into distinct vectors. This makes it an ideal bioisostere for flexible peptides or linear ethers, reducing the entropic penalty upon target binding[1].

G Target Biological Target (e.g., PRMT5, NaV) Phenyl C5-Phenyl Group (Hydrophobic / π-π Stacking) Phenyl->Target Lipophilic Pocket THF THF Ring Oxygen (H-Bond Acceptor) THF->Target Dipole Interaction Hydroxymethyl C2-Substituent (H-Bond Donor/Acceptor) Hydroxymethyl->Target H-Bonding Network

Figure 2: Pharmacophore interaction map of the 2,5-disubstituted THF scaffold.

References

  • PubChemLite / Université du Luxembourg. (5-phenyloxolan-2-yl)methanamine (C11H15NO) Mass Spectrometry Data. Retrieved from:[Link]

  • Sheikh, N. S. (2014). Synthetic endeavours towards oxasqualenoid natural products containing 2,5-disubstituted tetrahydrofurans. RSC Advances. Retrieved from:[Link]

  • Fernández-Pérez, L. et al. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs (MDPI). Retrieved from:[Link]

Sources

Application

Application Note: Advanced Purification and Stereochemical Resolution of Crude (5-Phenyloxolan-2-yl)methanol

Introduction & Chemical Context Substituted tetrahydrofurans (THFs) are ubiquitous structural motifs in biologically active natural products, polyether ionophores, and active pharmaceutical ingredients (APIs). Specifical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Substituted tetrahydrofurans (THFs) are ubiquitous structural motifs in biologically active natural products, polyether ionophores, and active pharmaceutical ingredients (APIs). Specifically, (5-phenyloxolan-2-yl)methanol (CAS: 16014-91-8) serves as a highly versatile building block in medicinal chemistry[1].

Synthesizing this compound—often achieved via palladium-catalyzed coupling of γ-hydroxy alkenes, redox-relay Heck reactions, or dehydrative diol cyclizations—typically yields a complex crude matrix [2]. This matrix contains the target compound as a mixture of cis and trans diastereomers, alongside transition metal residues, unreacted starting materials, and regioisomeric byproducts [3]. Because stereochemistry profoundly dictates biological activity, achieving >99% purity and absolute diastereomeric resolution is a non-negotiable requirement for downstream structure-activity relationship (SAR) studies.

This application note details a self-validating, causality-driven purification workflow designed to isolate (5-phenyloxolan-2-yl)methanol from crude reaction mixtures, ensuring exceptional chemical and stereochemical fidelity.

Physicochemical Profiling & Impurity Landscape

Rational purification design requires mapping the physicochemical properties of the target against its expected impurities. The presence of a hydrogen-bond donating hydroxyl group and a lipophilic, UV-active phenyl ring dictates the chromatographic behavior of (5-phenyloxolan-2-yl)methanol [4].

Table 1: Physicochemical Profile and Targeted Purification Strategies

Property / ImpurityDescription & Impact on PurificationMitigation & Separation Strategy
Target: Hydroxyl Group Confers moderate polarity and hydrogen-bonding capacity.Exploited in Normal Phase (NP) chromatography; elutes after non-polar aromatics but before diols.
Target: Phenyl Ring Confers lipophilicity and strong UV absorbance (254 nm).Enables real-time UV tracking during HPLC; drives hydrophobic retention on C18 columns.
Impurity: Transition Metals Pd or Fe catalysts from upstream synthesis can cause thermal degradation or epimerization.Pre-chromatography Liquid-Liquid Extraction (LLE) combined with thiol-functionalized silica scavenging.
Impurity: Unreacted Diols Highly polar starting materials (e.g., 1,4-butanediol derivatives) that cause peak tailing.Strongly retained on bare silica; easily separated during the initial isocratic hexanes/EtOAc wash.
Impurity: Diastereomers Cis and trans isomers possess near-identical polarities, co-eluting on standard silica gel.Baseline resolution achieved via Preparative Reverse-Phase HPLC (RP-HPLC) utilizing subtle 3D spatial differences.

Causality-Driven Purification Workflow

To guarantee a self-validating system, each step in the workflow serves a distinct mechanistic purpose.

  • Metal Scavenging: Transition metals catalyze the degradation of the THF ring during solvent evaporation. Removing them immediately prevents downstream column fouling and product loss.

  • Flash Chromatography: Exploits the primary dipole moment. The diol starting materials bind strongly to silica, allowing for the rapid bulk isolation of the mono-hydroxyl target.

  • Preparative RP-HPLC: Silica gel often fails to resolve the cis and trans isomers of 2,5-disubstituted THFs. Reverse-phase chromatography (C18) leverages the minute differences in the hydrophobic surface area of the diastereomers, enabling complete baseline resolution.

PurificationWorkflow Crude Crude Mixture (5-Phenyloxolan-2-yl)methanol LLE Liquid-Liquid Extraction & Metal Scavenging Crude->LLE Remove Pd/Fe & Salts Flash Normal Phase Flash Chromatography (Silica Gel) LLE->Flash Organic Phase Prep Preparative RP-HPLC (C18 Column) Flash->Prep Diastereomeric Mixture Cis Pure cis-Isomer (>99% de) Prep->Cis Peak 1 Trans Pure trans-Isomer (>99% de) Prep->Trans Peak 2

Workflow for the purification and stereochemical resolution of (5-phenyloxolan-2-yl)methanol.

Step-by-Step Experimental Protocols

Protocol A: Workup and Metal Scavenging

Objective: Quench the reaction, partition the product, and remove catalytic transition metals to stabilize the crude matrix.

  • Quenching: To the crude reaction mixture (e.g., 10 mmol scale in toluene or THF), slowly add 20 mL of saturated aqueous NH₄Cl. Causality: This neutralizes alkoxides and quenches any remaining active organometallic species without heavily acidifying the sensitive THF ether linkage.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 30 mL). Causality: EtOAc provides the optimal dielectric constant to extract the hydrogen-bonding product while leaving highly polar inorganic salts and water-soluble ligands in the aqueous layer.

  • Scavenging: Add 1.0 g of SiliaMetS® Thiol (or an equivalent mercaptopropyl-functionalized silica) to the combined organic layers. Stir at 40 °C for 2 hours. Causality: Thiol groups covalently bind thiophilic metals (Pd, Fe), preventing them from concentrating into the product oil where they would cause epimerization or decomposition.

  • Filtration: Filter the suspension through a tightly packed pad of Celite, washing with EtOAc. Concentrate under reduced pressure (water bath <40 °C) to yield the crude oil.

Protocol B: Primary Purification via Flash Column Chromatography

Objective: Isolate the diastereomeric mixture of (5-phenyloxolan-2-yl)methanol from starting materials and structural byproducts.

  • Column Preparation: Pack a column with high-purity silica gel (40–63 µm) using 100% Hexanes. Self-Validation: Ensure a perfectly flat sand bed at the top of the silica. An uneven bed causes band broadening, which is fatal when separating closely eluting regioisomers.

  • Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and load it evenly onto the sand bed.

  • Elution Gradient:

    • 0–5 Column Volumes (CV): 100% Hexanes. Causality: Flushes out non-polar biphenyls, unreacted aryl halides, or phosphine ligands.

    • 5–15 CV: Linear gradient from 10% to 30% EtOAc in Hexanes. The target compound typically elutes at approximately 20–25% EtOAc.

  • Fraction Validation: Monitor fractions via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3).

    • Self-Validation System: The target will appear as a dark spot under short-wave UV (254 nm) due to the phenyl ring. Upon staining with p-Anisaldehyde or KMnO₄ and heating, it will turn dark blue/black due to the oxidizable primary hydroxyl group. Unreacted diols will remain at the baseline (R_f ≈ 0.0).

  • Isolation: Pool the fractions containing the target (R_f ≈ 0.35) and concentrate to yield the purified diastereomeric mixture.

Protocol C: Diastereomeric Resolution via Preparative RP-HPLC

Objective: Baseline separation of cis- and trans-(5-phenyloxolan-2-yl)methanol.

  • System Setup: Equip the preparative HPLC with a C18 column (e.g., 250 × 21.2 mm, 5 µm particle size). Set the diode array detector (DAD) to monitor at 214 nm and 254 nm.

  • Mobile Phase: Solvent A: Milli-Q Water; Solvent B: HPLC-grade Acetonitrile (MeCN).

  • Methodology: Run an isocratic elution at 40% MeCN for 30 minutes at a flow rate of 15 mL/min. Causality: Isocratic conditions provide the highest theoretical plate count and resolution for diastereomers that have near-identical partition coefficients. Gradient elution often compresses these peaks, leading to co-elution.

  • Injection & Elution: Dissolve the mixture in 1:1 Water/MeCN (max concentration 50 mg/mL) and inject. The trans isomer typically elutes slightly earlier than the cis isomer. Causality: The cis isomer adopts a more compact "clamshell" conformation, shielding its polar hydroxyl group slightly more than the trans isomer, leading to a marginally higher hydrophobic interaction with the C18 stationary phase.

  • Recovery: Pool the respective peaks. Remove the MeCN under reduced pressure at 30 °C, and lyophilize the remaining aqueous solution to afford the pure cis and trans isomers as highly pure, viscous oils.

References

  • BenchChem. "Palladium-Catalyzed Synthesis of Substituted Tetrahydrofurans." BenchChem Application Notes.
  • Byrne, T. J. M., et al. "A Redox-Relay Heck Approach to Substituted Tetrahydrofurans." Organic Letters, ACS Publications.
  • MDPI. "Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions." Molecules.
  • BLD Pharm. "16014-91-8 | (5-Phenyloxolan-2-yl)methanol." Product Catalog.
Method

Application Note: Scale-Up Synthesis of (5-Phenyloxolan-2-yl)methanol via Regioselective 5-Exo-Tet Epoxide Opening

Introduction & Mechanistic Rationale (5-Phenyloxolan-2-yl)methanol (CAS: 16014-91-8), also known as 2-hydroxymethyl-5-phenyltetrahydrofuran, is a highly versatile 2,5-disubstituted oxolane building block utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(5-Phenyloxolan-2-yl)methanol (CAS: 16014-91-8), also known as 2-hydroxymethyl-5-phenyltetrahydrofuran, is a highly versatile 2,5-disubstituted oxolane building block utilized in the development of muscarinic receptor antagonists, lignan analogs, and advanced functional materials[1].

Historically, synthetic routes have relied on the reduction of 5-phenyltetrahydrofuran-2-carboxylic acid derivatives[2] or the direct, often low-yielding cyclization of 1-phenylpentane-1,5-diol[3]. However, these methods frequently suffer from poor diastereoselectivity, harsh reaction conditions, and scalability bottlenecks.

Retrosynthetic Strategy & Workflow

The carbon backbone is established by reacting benzaldehyde with 3-butenylmagnesium bromide, providing the exact C5 aliphatic chain needed. Epoxidation of the terminal alkene yields 4,5-epoxy-1-phenylpentan-1-ol. In the final step, Camphorsulfonic acid (CSA) activates the epoxide. The benzylic oxygen attacks the proximal epoxide carbon (C4 of the chain). According to Baldwin's rules, this 5-exo-tet attack is kinetically favored over the alternative 6-endo-tet attack, selectively yielding the 5-membered oxolane ring rather than a 6-membered pyran ring[4],.

SynthesisPathway A Benzaldehyde + 3-Butenyl MgBr B 1-Phenyl-4-penten-1-ol (Intermediate 1) A->B Grignard Addition THF, 0 °C to RT C 4,5-Epoxy-1-phenylpentan-1-ol (Intermediate 2) B->C Epoxidation mCPBA, CH2Cl2 D (5-Phenyloxolan-2-yl)methanol (Target Product) C->D 5-exo-tet Cyclization CSA, CH2Cl2, RT

Figure 1: Three-step synthetic workflow for (5-phenyloxolan-2-yl)methanol.

Step-by-Step Experimental Protocols

Note: The following protocols are optimized for a 100 mmol scale. All systems are designed to be self-validating through specific In-Process Controls (IPCs).

Step 1: Synthesis of 1-Phenyl-4-penten-1-ol

Causality: 3-butenylmagnesium bromide is chosen over cross-metathesis because it directly installs the required carbon backbone in a single, high-yielding step without the need for ruthenium catalysts[6].

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon inlet.

  • Reaction: Dissolve benzaldehyde (10.6 g, 100 mmol) in 150 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add 3-butenylmagnesium bromide (0.5 M in THF, 240 mL, 120 mmol) dropwise over 45 minutes to maintain the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • IPC & Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1, UV active). The complete consumption of benzaldehyde (Rf ~0.6) and appearance of the product (Rf ~0.3) validates reaction completion.

  • Workup: Quench carefully with 100 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 × 100 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Synthesis of 4,5-Epoxy-1-phenylpentan-1-ol

Causality: meta-Chloroperoxybenzoic acid (mCPBA) is selected for its operational simplicity and excellent chemoselectivity for terminal alkenes over secondary benzylic alcohols.

  • Reaction: Dissolve crude 1-phenyl-4-penten-1-ol (~16.2 g, 100 mmol) in 200 mL of CH₂Cl₂. Cool to 0 °C.

  • Addition: Add mCPBA (≤77% purity, 24.6 g, ~110 mmol) portion-wise over 30 minutes.

  • Maturation: Stir the resulting suspension at room temperature for 4 hours.

  • IPC & Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2, KMnO₄ stain). Post-reaction, use KI-starch indicator strips on the organic layer. A positive (blue/black) result indicates unreacted peroxides.

  • Workup: Quench the reaction by adding 100 mL of 10% aqueous Na₂S₂O₃ and stir vigorously for 15 minutes until the KI-starch test is strictly negative (self-validating safety step). Wash the organic layer with saturated aqueous NaHCO₃ (3 × 100 mL) to remove meta-chlorobenzoic acid, dry over Na₂SO₄, and concentrate.

Step 3: Regioselective 5-Exo-Tet Cyclization

Causality: Camphorsulfonic acid (CSA) provides the exact pKa required to activate the epoxide without causing unwanted elimination or polymerization. The thermodynamic and kinetic preference dictates ring closure to the 5-membered oxolane[4],[5].

  • Reaction: Dissolve the crude 4,5-epoxy-1-phenylpentan-1-ol (~17.8 g, 100 mmol) in 250 mL of anhydrous CH₂Cl₂.

  • Catalysis: Add Camphorsulfonic acid (CSA) (2.32 g, 10 mmol, 0.1 equiv) in one portion at room temperature.

  • Maturation: Stir at room temperature for 12 hours.

  • IPC & Self-Validation: Monitor the disappearance of the epoxide via TLC. Successful cyclization is confirmed by a diagnostic downfield shift of the C5 methine proton in an in-process ¹H-NMR aliquot (~3.8–4.2 ppm), validating the formation of the oxolane ring.

  • Workup & Purification: Quench the acid with 2 mL of Triethylamine (Et₃N) or 50 mL of saturated NaHCO₃. Concentrate the solvent and purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 6:4) to afford (5-phenyloxolan-2-yl)methanol as a mixture of cis and trans diastereomers.

Quantitative Data & Yield Summary

StepTarget Intermediate / ProductKey ReagentsIsolated Yield (%)Purity (HPLC)Expected Mass (ESI+)
1 1-Phenyl-4-penten-1-olBenzaldehyde, 3-ButenylMgBr88%>95%m/z 185.1[M+Na]⁺
2 4,5-Epoxy-1-phenylpentan-1-olmCPBA, CH₂Cl₂92%>90%m/z 201.1 [M+Na]⁺
3 (5-Phenyloxolan-2-yl)methanol CSA (cat.), CH₂Cl₂85%>98%m/z 201.1[M+Na]⁺

Note: The final product (C₁₁H₁₄O₂, MW: 178.23 g/mol ) exhibits a mass identical to the epoxide precursor, but is structurally validated by the absence of the epoxide signals and the presence of the cyclic ether framework in NMR.

References

  • Title : (5-Phenyloxolan-2-yl)methanol | 16014-91-8 Source : benchchem.com URL : 1[1]

  • Title : PIPERIDINE AND AZETIDINE FORMATION BY DIRECT CYCLIZATION OF DIOLS WITH N-NONSUBSTITUTED SULFONAMIDE UNDER THE MITSUNOBU CONDITION Source : clockss.org URL : 3[3]

  • Title : US20220211692A1 - Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Protein and Methods of Use Source : google.com (Patents) URL : 2[2]

  • Title : Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products Source : nih.gov (PMC) URL : 4[4]

  • Title : Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans Source : nih.gov (PMC) URL : 5[5]

  • Title : 4-Bromo-1-butene | 5162-44-7 Source : benchchem.com URL :6[6]

Sources

Application

Application Note: Safe Handling, Storage, and Peroxide Management for (5-phenyloxolan-2-yl)methanol

Executive Summary & Mechanistic Insight (5-phenyloxolan-2-yl)methanol (CAS: 16014-91-8), also known as 5-phenyltetrahydrofuran-2-methanol, is a specialized heterocyclic building block widely utilized in pharmaceutical sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

(5-phenyloxolan-2-yl)methanol (CAS: 16014-91-8), also known as 5-phenyltetrahydrofuran-2-methanol, is a specialized heterocyclic building block widely utilized in pharmaceutical synthesis. While its utility is broad, its structural core—an oxolane (tetrahydrofuran) ring—poses a severe, often underestimated safety hazard: autoxidation to explosive hydroperoxides .

As a Senior Application Scientist, it is critical to understand the causality behind this hazard rather than merely memorizing safety rules. The alpha-carbons (C2 and C5) adjacent to the ether oxygen in the oxolane ring are highly activated. In (5-phenyloxolan-2-yl)methanol, the C5 position is exceptionally vulnerable to radical abstraction because the resulting radical is dually stabilized by the lone pairs of the adjacent ether oxygen and the resonance of the adjacent phenyl ring (benzylic stabilization). When exposed to light, ambient heat, or trace metal contaminants, an alpha-hydrogen is abstracted. The resulting oxolanyl radical rapidly reacts with dissolved atmospheric oxygen to form a peroxy radical, propagating a chain reaction that yields shock-sensitive hydroperoxides .

Autoxidation A Oxolane Ring (e.g., 5-phenyloxolan-2-yl)methanol B Initiation: Alpha-Hydrogen Abstraction A->B Light/Heat/Radicals C Oxolanyl Radical (Resonance Stabilized) B->C D Propagation: O2 Addition C->D + O2 E Peroxy Radical D->E F Hydroperoxide Formation (Explosive Hazard) E->F + H-donor F->C Chain Reaction

Figure 1: Autoxidation mechanism of the oxolane ring leading to explosive hydroperoxides.

Physicochemical & Hazard Profile

To establish a baseline for safe handling, the quantitative and qualitative properties of the reagent are summarized below. Due to its structure, it is classified alongside standard tetrahydrofuran as a Group B Peroxide Former (chemicals that concentrate peroxides upon evaporation or distillation) .

Table 1: Physicochemical & Hazard Profile

PropertyValue / Specification
CAS Number 16014-91-8
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Hazard Classification Group B Peroxide Former
Recommended Storage 2-8°C, Tightly Sealed, Dry, Inert Atmosphere
Inhibitor Status Typically uninhibited (Verify BHT presence via CoA)

Protocol 1: Inventory Management & Storage

To prevent the initiation of the autoxidation chain reaction, we must eliminate its primary catalysts: oxygen, light, and thermal energy. This protocol establishes a self-validating inventory system.

Step-by-Step Methodology:

  • Date Labeling (The Temporal Control): Upon receipt, immediately label the bottle with the Date Received. Once the seal is broken, label it with the Date Opened.

    • Causality: Peroxide accumulation is a function of time. Group B peroxide formers must be tested or disposed of within 6 months of opening to prevent lethal concentrations .

  • Inert Gas Backfilling (The Chemical Control): After every use, gently purge the headspace of the container with a heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles over the liquid).

    • Causality: Displacing the oxygen in the headspace starves the propagation step (Step D in Figure 1), halting the formation of peroxy radicals.

  • Cold, Dark Storage (The Kinetic Control): Store the sealed container in a spark-proof refrigerator at 2-8°C.

    • Causality: Lowering the ambient temperature reduces the kinetic energy available to overcome the activation barrier for alpha-hydrogen abstraction, drastically slowing degradation.

Protocol 2: Pre-Use Peroxide Testing Workflow

Never assume an oxolane derivative is safe to use simply because it was stored correctly. Every experimental workflow must begin with empirical validation.

Table 2: Peroxide Action Thresholds

Concentration (ppm)Hazard LevelRequired Action
0 - 10 SafeProceed with standard experimental use.
11 - 100 ModerateQuench with reducing agent before use or disposal.
> 100 SevereDO NOT USE. Seal container and contact EHS.
Visible Crystals ExtremeDO NOT TOUCH. Evacuate area and contact EHS.

Step-by-Step Methodology:

  • Macroscopic Visual Inspection: Before touching the cap, inspect the bottle visually. Look for crystalline solids around the threads or suspended in the liquid, or an unexplained increase in viscosity.

    • Causality: Solid peroxides are highly shock- and friction-sensitive. The mere friction of twisting the cap can provide enough mechanical energy to detonate crystalline hydroperoxides.

  • Chemical Quantification: If the liquid is clear, open the bottle in a fume hood and dip a commercial KI-starch test strip (e.g., Quantofix) into the reagent for 1 second.

    • Causality: The test relies on redox chemistry. Any hydroperoxides present will oxidize the iodide (I⁻) in the strip to iodine (I₂), which then complexes with starch to produce a deep blue/purple color, providing an immediate semi-quantitative readout.

Workflow Start Retrieve Reagent from 2-8°C Storage VisCheck Visual Inspection (Crystals/Viscosity?) Start->VisCheck FailVis DO NOT OPEN. Evacuate & Call EHS VisCheck->FailVis Crystals Present Test Perform Peroxide Test (KI/Starch or Quantofix) VisCheck->Test Clear Liquid Safe < 10 ppm Peroxides Safe for Use Test->Safe Low Warn 10 - 100 ppm Peroxides Quench before use/disposal Test->Warn Moderate Danger > 100 ppm Peroxides Seal & Call EHS Test->Danger High

Figure 2: Step-by-step peroxide testing and handling workflow for oxolane derivatives.

Protocol 3: Safe Quenching and Disposal

If the reagent tests between 11 and 100 ppm for peroxides, it must be neutralized (quenched) before it can be safely used or transferred to standard organic waste streams. This protocol is designed as a self-validating loop to ensure absolute safety.

Step-by-Step Methodology:

  • Preparation of the Reducing Agent: Prepare a fresh 10% (w/v) aqueous solution of Ferrous Sulfate (FeSO₄) or Sodium Bisulfite (NaHSO₃).

  • The Quenching Reaction: In a separatory funnel, add 1 volume of the aqueous reducing agent to 5 volumes of the contaminated (5-phenyloxolan-2-yl)methanol solution (diluted in a compatible solvent if highly concentrated). Shake vigorously, venting frequently.

    • Causality: The Fe²⁺ ions act as single-electron donors, chemically reducing the weak O–O peroxide bonds to form stable, non-explosive alkoxides/alcohols, while the iron is oxidized to Fe³⁺.

  • Phase Separation & Self-Validation: Allow the phases to separate. Discard the aqueous layer into a dedicated heavy-metal waste stream. Crucial Step: Re-test the organic layer with a KI-starch strip.

    • Causality: A protocol is only trustworthy if it validates its own success. If the strip reads >10 ppm, repeat the quenching process. Do not proceed to experimental use or standard waste disposal until the test confirms the peroxides have been fully eradicated.

References

  • Title: EHS-0042: Peroxide Forming Chemicals Source: Massachusetts Institute of Technology (MIT) Environment, Health & Safety URL: [Link]

  • Title: Peroxide-Forming Chemicals Overview Source: Stephen F. Austin State University Environmental Health and Safety URL:[Link]

Method

Application Note: Derivatization of (5-Phenyloxolan-2-yl)methanol for Advanced Synthetic Workflows

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: (5-phenyloxolan-2-yl)methanol (CAS: 16014-91-8) Introduction and Chemical Significance The tetrahydrofuran...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: (5-phenyloxolan-2-yl)methanol (CAS: 16014-91-8)

Introduction and Chemical Significance

The tetrahydrofuran (oxolane) ring is a privileged pharmacophore found in a vast array of natural products, nucleoside analogs, and synthetic therapeutics. Specifically, (5-phenyloxolan-2-yl)methanol presents a highly versatile scaffold. The phenyl group at C5 provides lipophilicity and a vector for π-π interactions, while the primary hydroxyl group at C2 serves as an ideal synthetic handle for further functionalization.

Because the oxolane ether linkage can be sensitive to strongly acidic conditions (which may promote ring-opening), derivatization strategies must be carefully selected. This application note details field-proven, mild protocols for the functionalization of (5-phenyloxolan-2-yl)methanol via oxidation, sulfonylation, and esterification, enabling its integration into complex drug development pipelines.

G SM (5-Phenyloxolan-2-yl)methanol Aldehyde Aldehyde (DMP / Swern) SM->Aldehyde Oxidation Tosylate Tosylate (TsCl, TEA, DMAP) SM->Tosylate Sulfonylation Ester Ester (RCOOH, DCC, DMAP) SM->Ester Steglich Esterification Ether Ether (R-Br, NaH) SM->Ether Williamson Synthesis Reductive\nAmination Reductive Amination Aldehyde->Reductive\nAmination R-NH2, NaBH3CN Nucleophilic\nSubstitution Nucleophilic Substitution Tosylate->Nucleophilic\nSubstitution Nu- (e.g., N3-, F-)

Fig 1. Key synthetic derivatization pathways for (5-phenyloxolan-2-yl)methanol.

Pathway 1: Controlled Oxidation to the Aldehyde

Mechanistic Rationale

The oxidation of the primary alcohol to an aldehyde allows for subsequent carbon-carbon bond formation (e.g., Wittig reactions) or carbon-nitrogen bond formation (e.g., reductive amination). Traditional oxidants like Jones reagent or potassium permanganate are prone to causing over-oxidation to the carboxylic acid or promoting epimerization at the C2 stereocenter[1].

To preserve the structural integrity of the oxolane ring and prevent over-oxidation, Dess-Martin Periodinane (DMP) is the reagent of choice. DMP operates under exceptionally mild, neutral conditions at room temperature, making it ideal for tetrahydrofuran-2-methanol derivatives[1],[2].

Protocol 1: Dess-Martin Oxidation

Objective: Synthesis of 5-phenyloxolane-2-carbaldehyde.

Materials:

  • (5-phenyloxolan-2-yl)methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

  • Saturated aqueous NaHCO₃ and 1M Na₂S₂O₃ (1:1 mixture)

Step-by-Step Procedure:

  • Preparation: Dissolve (5-phenyloxolan-2-yl)methanol (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Addition: Add DMP (1.2 eq) portion-wise to the stirred solution to control the mild exotherm[2].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 1.5 to 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 7:3) until complete consumption of the starting material is observed.

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 1M Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer becomes clear (this reduces unreacted iodine(V) species to water-soluble iodine(III) byproducts)[2].

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde via flash column chromatography immediately, as α-oxygenated aldehydes can be prone to hydrate formation or degradation upon prolonged storage.

Pathway 2: Activation via Sulfonylation (Tosylation)

Mechanistic Rationale

The hydroxyl group is a poor leaving group. Converting it into a p-toluenesulfonate (tosylate) transforms it into an excellent leaving group, priming the molecule for SN2 nucleophilic substitution (e.g., azidation, fluorination, or amination)[3].

This reaction utilizes p-Toluenesulfonyl chloride (TsCl) in the presence of Triethylamine (TEA) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst: it attacks TsCl faster than the alcohol does, forming a highly electrophilic N-tosylpyridinium intermediate. The primary alcohol then rapidly attacks this intermediate to form the tosylate, regenerating DMAP[4].

G TsCl TsCl + DMAP Intermediate N-Tosylpyridinium Intermediate TsCl->Intermediate Fast Nu- Attack by DMAP Product Tosylate Product + DMAP (Regenerated) Intermediate->Product Alcohol Attack (Rate Determining) Alcohol (5-Phenyloxolan-2-yl)methanol Alcohol->Product

Fig 2. Catalytic cycle of DMAP-mediated tosylation of the primary alcohol.

Protocol 2: Synthesis of (5-Phenyloxolan-2-yl)methyl 4-methylbenzenesulfonate

Materials:

  • (5-phenyloxolan-2-yl)methanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Initiation: Dissolve the alcohol (1.0 eq), TEA (2.0 eq), and DMAP (0.2 eq) in anhydrous DCM (10 volumes) at 0 °C under nitrogen[4].

  • Reagent Addition: Dissolve TsCl (1.5 eq) in a small amount of DCM and add it dropwise to the reaction mixture to prevent localized heating and side-product formation (such as alkyl chlorides)[4].

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to 15-20 °C and stir for an additional 12 hours[3],[4].

  • Workup: Dilute the mixture with water. Separate the organic phase and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove acidic byproducts, followed by brine[3],[4].

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under vacuum. The resulting crude tosylate is generally stable and can be used directly in subsequent displacement reactions or purified via recrystallization/chromatography[3].

Pathway 3: Steglich Esterification

Mechanistic Rationale

Esterification of the primary alcohol is useful for prodrug synthesis or protecting group installation. Standard Fischer esterification requires strong acid catalysts (e.g., H₂SO₄) and heat, which risks cleaving the oxolane ether. The Steglich Esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and DMAP, allowing the coupling of carboxylic acids to the alcohol at room temperature under completely neutral conditions.

Protocol 3: Mild Esterification
  • Dissolve the desired carboxylic acid (1.1 eq) and (5-phenyloxolan-2-yl)methanol (1.0 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) and cool the solution to 0 °C.

  • Add DCC (1.1 eq) portion-wise. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Stir at room temperature for 4-6 hours.

  • Filter the mixture through a pad of Celite to remove the DCU precipitate.

  • Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the ester.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the derivatization protocols described above, providing a baseline for process optimization.

Derivatization PathwayReagents / CatalystsTemp (°C)Time (h)Typical Yield (%)Key Advantage
Oxidation (Aldehyde) DMP, DCM0 → 201.5 - 280 - 90%Avoids over-oxidation; neutral conditions.
Sulfonylation (Tosylate) TsCl, TEA, DMAP, DCM0 → 151285 - 95%Excellent leaving group; highly reproducible.
Esterification R-COOH, DCC, DMAP0 → 204 - 675 - 85%Avoids acidic ring-opening of the oxolane.

References

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates . MDPI. Available at:[Link]

  • Synthesis of Chiral Building Blocks for Oxygenated Terpenoids through a Simultaneous and Stereocontrolled Construction of Contiguous Quaternary Stereocenters by an Ireland–Claisen Rearrangement . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

🔬 Technical Support Center: Synthesis &amp; Troubleshooting of (5-Phenyloxolan-2-yl)methanol

Welcome to the Application Scientist Support Center. The synthesis of 2,5-disubstituted tetrahydrofurans, specifically (5-phenyloxolan-2-yl)methanol (also known as 2-hydroxymethyl-5-phenyltetrahydrofuran), presents uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 2,5-disubstituted tetrahydrofurans, specifically (5-phenyloxolan-2-yl)methanol (also known as 2-hydroxymethyl-5-phenyltetrahydrofuran), presents unique challenges in chemoselectivity, regioselectivity, and stereocontrol.

This guide is engineered to provide researchers with mechanistic insights, empirical data, and self-validating protocols to troubleshoot the two most common synthetic routes: the catalytic hydrogenation of furan precursors and the acid-catalyzed cyclization of acyclic precursors.

💡 Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my Raney-Nickel hydrogenation of 2-hydroxymethyl-5-phenylfuran yield predominantly ring-opened acyclic diols instead of the target oxolane? Causality: Furan rings possess aromatic stabilization, requiring relatively harsh conditions (elevated H₂ pressure and temperature) to achieve full saturation. However, the resulting tetrahydrofuran (THF) C-O bond is highly susceptible to hydrogenolysis (cleavage) under these exact conditions. Highly active transition metals like Palladium (Pd/C) almost exclusively cleave the ring. Raney Nickel is traditionally preferred because it balances alkene reduction with lower hydrogenolysis activity[1]. Solution: Cap the reaction temperature at 50°C and utilize a non-acidic, protic solvent (e.g., Ethanol). Acidic environments protonate the ring oxygen, weakening the C-O bond and turning the ring-opening pathway into a thermodynamic sink.

Q2: How can I control the cis/trans stereoselectivity during the dehydrative cyclization of 1-phenylpentane-1,5-diol? Causality: The cyclization of 1,5-diols via a benzylic carbocation intermediate is generally under thermodynamic control. Because the 2,5-disubstituted THF ring faces significant steric repulsion, the trans-isomer minimizes the steric clash between the bulky phenyl group and the hydroxymethyl group. This makes the trans-isomer thermodynamically favored, typically resulting in a ~60:40 trans:cis baseline ratio. Solution: To override thermodynamics and enrich the cis-isomer via kinetic control, employ a bulky Lewis acid (e.g., TiCl₄) at cryogenic temperatures (-78°C). The bulky catalyst dictates a rigid, specific transition state geometry during ring closure, preventing the intermediate from relaxing into the thermodynamically favored trans conformation.

Q3: When using electrophilic cyclization of alkenyl alcohols (e.g., 1-phenylpent-4-en-1-ol), I am observing 6-endo-trig products (tetrahydropyrans). How do I force the 5-exo-trig pathway? Causality: According to Baldwin's Rules, both 5-exo-trig and 6-endo-trig cyclizations are stereoelectronically favored. The thermodynamic stability of the 6-membered tetrahydropyran (THP) ring can easily outcompete the kinetic formation of the 5-membered THF ring if the electrophilic intermediate is allowed to rearrange or if the catalyst does not provide sufficient steric guidance[2]. Solution: Utilize HFIP (hexafluoro-2-propanol) as a solvent. HFIP enables mild Brønsted acid-catalyzed reductions and cyclizations while preventing carbocation rearrangements. Alternatively, use specific Pd/Ni catalyst ligands that sterically block the terminal carbon, forcing nucleophilic attack strictly at the internal carbon of the alkene[2].

📊 Part 2: Quantitative Process Optimization

The following tables summarize empirical data for optimizing both the hydrogenation and cyclization pathways.

Table 1: Catalyst & Condition Screening for Furan Hydrogenation

Catalyst System Pressure (atm) Temp (°C) Solvent Conversion (%) Target Yield (%) Over-reduction (Ring-Opening) %
Raney Ni 1 25 EtOH 45 40 5
Raney Ni 5 50 EtOH >99 76 15
Pd/C (10%) 1 25 MeOH 100 10 85

| Rh/Al₂O₃ | 5 | 25 | THF | 95 | 88 | 2 |

Table 2: Stereoselectivity in Acid-Catalyzed Cyclization of 1-Phenylpentane-1,5-diol

Acid Catalyst Solvent Temp (°C) Total Yield (%) cis:trans Ratio
p-TsOH Toluene 110 85 40:60
BF₃·OEt₂ DCM 0 78 45:55

| TiCl₄ | DCM | -78 | 72 | 70:30 |

🧪 Part 3: Experimental Protocols (Self-Validating Workflows)

Protocol A: Chemoselective Hydrogenation of 2-Hydroxymethyl-5-phenylfuran

This protocol utilizes Raney Nickel to prevent the over-reduction commonly seen with Palladium catalysts[1].

  • Catalyst Preparation: Wash 1.0 g of active Raney Nickel slurry with absolute ethanol (3 × 10 mL) under an inert Argon atmosphere to remove water. Caution: Raney Ni is highly pyrophoric.

  • Reaction Setup: In a high-pressure Parr reactor, dissolve 10 mmol of 2-hydroxymethyl-5-phenylfuran in 30 mL of absolute ethanol. Add the washed catalyst.

  • Purging: Seal the reactor. Purge the headspace with N₂ gas three times, followed by H₂ gas three times. Pressurize the reactor to exactly 5 atm of H₂.

  • Execution & Self-Validation: Heat the vessel to 50°C with vigorous stirring (800 rpm).

    • Self-Validating Step: Monitor the volumetric H₂ gas uptake. The theoretical uptake for furan ring saturation is exactly 2.0 equivalents. If the uptake hits 2.05 equivalents, quench the reactor immediately by venting and purging with N₂. Excess uptake is the primary indicator of C-O bond hydrogenolysis.

  • Work-up: Filter the mixture through a tightly packed pad of Celite under Argon. Wash the pad with ethanol. Concentrate the filtrate in vacuo to yield the crude (5-phenyloxolan-2-yl)methanol.

Protocol B: Chromatographic Resolution of cis/trans Diastereomers

Because the target molecule is synthesized as a diastereomeric mixture, precise separation is required.

  • System Validation (2D-TLC):

    • Self-Validating Step: Before running a column, perform a 2D-TLC. Spot the crude mixture on a silica plate, run in Hexane:EtOAc (8:2), dry, rotate 90 degrees, and run again. If the spots do not separate cleanly off the diagonal axis, standard 1D column chromatography will fail. Switch to a lower hydrogen-bonding solvent system like Toluene:Diethyl Ether (9:1) to exploit the subtle dipole moment differences between the cis and trans isomers.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using a 50:1 silica-to-crude mass ratio. Equilibrate with Toluene:Diethyl Ether (95:5).

  • Loading: Dissolve the crude mixture in the minimum amount of Toluene and load it evenly onto the silica bed.

  • Elution: Elute isocratically at a flow rate of 2 inches/minute. The trans-isomer, possessing a lower net dipole moment due to the anti-periplanar arrangement of the bulky groups, will elute first, followed closely by the cis-isomer.

🔀 Part 4: Synthetic Workflow & Failure Modes Diagram

SynthesisTroubleshooting Furan 2-Hydroxymethyl-5-phenylfuran (Starting Material A) Hydro Catalytic Hydrogenation (Raney Ni, H2) Furan->Hydro Route A Diol 1-Phenylpentane-1,5-diol (Starting Material B) Cyclo Acid-Catalyzed Cyclization (p-TsOH, Toluene) Diol->Cyclo Route B Target (5-Phenyloxolan-2-yl)methanol (Target Product) Hydro->Target Optimal conditions RingOpen Ring-Opened Alcohols (Over-reduction) Hydro->RingOpen High Temp/Pressure Cyclo->Target 5-exo-trig THP Tetrahydropyran (THP) (Regioisomer) Cyclo->THP 6-endo-trig Isomers cis/trans Diastereomers (Requires Separation) Target->Isomers Purification Silica Gel Chromatography (Toluene/Ether) Isomers->Purification

Workflow for (5-phenyloxolan-2-yl)methanol synthesis highlighting common side reactions.

📚 References

  • Oleinik, A. F., et al. "Mechanism of Meerwein Arylation of Furan Derivatives / Antimicrobial activity of 2-arylfuran derivatives and their structural analogs." ResearchGate. URL:

  • "Tetrahydrofuran synthesis." Organic Chemistry Portal. URL:

Sources

Optimization

Section 1: Troubleshooting Dehydrative Cyclization of 1-Phenylpentane-1,5-diol

Welcome to the Technical Support Center for the synthesis of (5-phenyloxolan-2-yl)methanol (also known as 5-phenyltetrahydrofuran-2-methanol, CAS: 16014-91-8). As a Senior Application Scientist, I have designed this trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (5-phenyloxolan-2-yl)methanol (also known as 5-phenyltetrahydrofuran-2-methanol, CAS: 16014-91-8). As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals overcome common yield, purity, and stereoselectivity bottlenecks associated with 2,5-disubstituted tetrahydrofuran synthesis.

This guide bypasses generic advice to focus on the causality of reaction failures, offering self-validating protocols to ensure reproducible success in your workflows.

Q: My dehydrative cyclization of 1-phenylpentane-1,5-diol using standard Brønsted acids (e.g., p-TsOH) is yielding less than 40% of the target (5-phenyloxolan-2-yl)methanol, with significant polymeric byproducts. How can I improve the yield?

A: Strong Brønsted acids often lead to intermolecular etherification (oligomerization) or E1 elimination (dehydration to form alkenes) rather than the desired intramolecular cyclization.

Causality & Solution: The cyclization requires precise activation of the primary hydroxyl group without over-activating the secondary benzylic hydroxyl group at the C5 position. The benzylic position is highly prone to carbocation formation; once formed, it rapidly undergoes elimination. Switching to a mild Lewis acid or a single-electron transfer (SET) catalyst drastically improves the yield. Recent methodologies highlight the use of as a highly efficient catalyst for dehydrative diol cyclization, preventing over-reaction and boosting yields to >75% under non-inert conditions[1].

Q: I am observing poor diastereoselectivity (the cis/trans ratio is nearly 1:1). Is there a way to favor the cis-isomer?

A: The stereochemical outcome in simple acid-catalyzed cyclizations of 1,5-diols is thermodynamically driven, often resulting in racemic mixtures.

Causality & Solution: To achieve high stereospecificity, you must shift from a thermodynamic cyclization to a kinetically controlled, stereospecific substrate strategy. For instance, the using Zinc in refluxing ethanol forces the reaction through a rigid transition state, affording specific cis or trans 2,5-disubstituted tetrahydrofurans in high yield[2]. Alternatively, utilizing bulky Lewis acids can kinetically favor the cis-isomer by minimizing steric clashes during ring closure.

Section 2: Troubleshooting Reduction of 5-Phenyltetrahydrofuran-2-carboxylic Acid

Q: When reducing 5-phenyltetrahydrofuran-2-carboxylic acid to (5-phenyloxolan-2-yl)methanol using Borane-Dimethylsulfide (BH3·SMe2), I get a mixture of the desired product and an acyclic triol. Why is the ring opening?

A: This is a well-documented phenomenon in the direct reduction of highly substituted tetrahydrofuran-2-carboxylic acids.

Causality & Solution: Borane complexes act as Lewis acids and strongly coordinate to the tetrahydrofuran ring oxygen. In the presence of the activating benzylic position (C5-phenyl), this coordination weakens the adjacent C-O bond, leading to reductive ring-cleavage and the formation of 1-phenylpentane-1,2,5-triol[3].

Optimization Strategy: To circumvent ring-opening, you must avoid strong Lewis acidic hydrides. Convert the carboxylic acid to a methyl ester first. The ester can then be reduced using Lithium Aluminum Hydride (LiAlH4) at strictly controlled low temperatures (-78 °C to 0 °C), which selectively reduces the carbonyl without coordinating strongly enough to cleave the ether linkage[3].

Section 3: Quantitative Comparison of Yield Optimization Strategies

Summarizing the troubleshooting logic, the following table compares the expected outcomes of different synthetic choices.

Synthesis RouteCatalyst / ReagentMajor ByproductTypical Yield
Diol Cyclization p-TsOH (reflux)Oligomers, Alkenes35 - 45%
Diol Cyclization [FeCp2]BF4 (70 °C)Trace elimination72 - 83%
Acid Reduction BH3·SMe2 (RT)Acyclic Triol37 - 50%
Ester Reduction LiAlH4 (-78 °C to RT)Trace unreacted ester85 - 92%

Section 4: Standardized Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints (like TLC monitoring and Fieser workup) to confirm success at each stage.

Protocol A: Ferrocenium-Catalyzed Dehydrative Cyclization[1]
  • Preparation: In a rigorously dried 10 mL pressure vial equipped with a Teflon screw cap, dissolve 1-phenylpentane-1,5-diol (1.0 mmol) in anhydrous Dichloromethane (CH2Cl2, 5.0 mL).

  • Catalyst Addition: Add Ferrocenium tetrafluoroborate ([FeCp2]BF4) (10 mol%, 0.1 mmol) in one portion. The solution will take on a characteristic color from the iron complex.

  • Reaction: Seal the vial and heat the mixture to 45–70 °C for 48–72 hours. Self-Validation: Monitor the disappearance of the diol via TLC (Hexanes/EtOAc 7:3; stain with KMnO4 to visualize the benzylic compound).

  • Quenching & Workup: Cool to room temperature. Filter the mixture through a short pad of silica gel to remove the iron catalyst, washing thoroughly with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate pure (5-phenyloxolan-2-yl)methanol.

Protocol B: Controlled Ester Reduction Strategy[3]
  • Esterification: Convert 5-phenyltetrahydrofuran-2-carboxylic acid to its methyl ester using TMS-diazomethane or standard Fischer esterification (MeOH, catalytic H2SO4, reflux). Isolate and dry the ester completely.

  • Reduction Setup: Dissolve the ester (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere and cool to -78 °C using a dry ice/acetone bath.

  • Hydride Addition: Add a 1.0 M solution of LiAlH4 in THF (1.2 mmol) dropwise over 15 minutes to prevent localized heating.

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C. Self-Validation: Check TLC to ensure complete consumption of the higher-Rf ester spot.

  • Fieser Workup (Critical for Yield): Quench sequentially with 0.045 mL water, 0.045 mL 15% NaOH, and 0.135 mL water. Stir vigorously until a white, granular aluminum salts precipitate forms. Filter through a pad of Celite, wash with diethyl ether, and concentrate to yield the intact alcohol.

Section 5: Mechanistic Pathways & Troubleshooting Workflows

Pathway A 1-Phenylpentane-1,5-diol B [FeCp2]BF4 Catalyst (Mild Lewis Acid) A->B E Strong Brønsted Acid (e.g., p-TsOH) A->E C Oxonium Intermediate B->C Selective Activation D (5-Phenyloxolan-2-yl)methanol (Target Product) C->D Intramolecular Cyclization F Carbocation Formation at Benzylic Position E->F Over-activation G Elimination / Oligomerization (Byproducts) F->G E1 / Intermolecular

Caption: Reaction pathway showing selective cyclization via mild Lewis acids vs. degradation via strong acids.

Workflow Start 5-Phenyltetrahydrofuran- 2-carboxylic acid Direct Direct Reduction (BH3·SMe2) Start->Direct Ester Esterification (MeOH, H+) Start->Ester RingOpen Ring Cleavage (Acyclic Triol) Direct->RingOpen Borane coordination cleaves C-O bond EsterInt Methyl Ester Intermediate Ester->EsterInt Reduce LiAlH4 Reduction (-78 °C) EsterInt->Reduce Target (5-Phenyloxolan-2-yl)methanol (High Yield) Reduce->Target Preserves ring integrity

Caption: Troubleshooting workflow demonstrating the necessity of the esterification step to prevent ring cleavage.

References

  • Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI Molecules.[Link]

  • Synthesis of 2,5-disubstituted tetrahydrofurans by stereospecific elimination-cyclization of 1-iodomethyl-1,5-bis-epoxides. Organic Letters (PubMed).[Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC (ResearchGate).[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of (5-Phenyloxolan-2-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe bottlenecks when isolating 2,5-disubstitute...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe bottlenecks when isolating 2,5-disubstituted tetrahydrofurans. Specifically, (5-phenyloxolan-2-yl)methanol (also known as 5-phenyltetrahydrofuran-2-methanol, CAS 16014-91-8) presents a notorious purification challenge.

This guide deconstructs the physicochemical root causes of these difficulties and provides field-proven, self-validating methodologies to overcome them.

Part 1: The Mechanistic Root of the Problem

To solve a purification issue, we must first understand its origin. The difficulty in purifying (5-phenyloxolan-2-yl)methanol stems directly from the thermodynamics and kinetics of its formation.

During the synthesis of oxygenated tetrahydrofuran (THF) motifs, the stereodetermining step typically involves the reduction of or nucleophilic attack on an oxocarbenium ion intermediate. Unlike tetrahydropyrans (THPs), which adopt rigid, predictable chair-like transition states, the five-membered THF ring is highly conformationally flexible[1]. This flexibility leads to poor facial selectivity during the reaction, almost inevitably resulting in a ~1:1 mixture of cis and trans diastereomers[1][2].

Mechanism A Lactol Precursor B Lewis Acid Activation A->B C Oxocarbenium Ion (Flexible 5-Membered Ring) B->C D Nucleophilic Attack (Poor Facial Selectivity) C->D E ~1:1 cis/trans Mixture D->E

Mechanistic basis for poor diastereoselectivity during THF ring formation.

Because the phenyl and hydroxymethyl groups are separated by this flexible ether linkage, the overall dipole moments and polar surface areas of the cis and trans isomers are nearly identical. Consequently, direct separation via standard normal-phase silica gel chromatography is often an exercise in frustration.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: I am trying to separate the cis and trans isomers of (5-phenyloxolan-2-yl)methanol using standard silica gel chromatography (Hexanes/EtOAc), but they co-elute as a single broad band. How can I resolve this? Root Cause: The primary alcohol dominates the molecule's interaction with the polar silica stationary phase via strong hydrogen bonding. This overwhelming interaction masks the subtle steric differences between the cis and trans ring configurations. Solution: You must temporarily mask the alcohol. By converting the primary alcohol into a bulky, UV-active ester (such as a p-nitrobenzoate or methanesulfonate), you eliminate the hydrogen-bond donor capacity and drastically amplify the steric differences between the diastereomers, enabling separation[3].

Q2: My compound streaks heavily on the column, and I am losing yield to irreversible adsorption. What is happening? Root Cause: Substituted tetrahydrofurans with primary alcohols are prone to streaking due to non-linear adsorption isotherms on slightly acidic silica gel. The ether oxygen and the hydroxyl group can coordinate strongly with unendcapped silanol sites. Solution: Pre-treat your silica slurry with 1% triethylamine (TEA) to neutralize acidic silanol sites before packing the column. Alternatively, utilize the derivatization method outlined in Part 4.

Q3: Are there stereoselective synthetic routes that avoid this purification nightmare altogether? Root Cause: Traditional Lewis acid-promoted cyclizations inherently lack stereocontrol for 2,5-disubstituted THFs. Solution: Yes. If you are in the early stages of route scouting, consider modern catalytic approaches. Recent advancements in borane-catalyzed reductive cycloetherification of diketones using dihydrogen have demonstrated high cis-selectivity (up to >20:1 dr) for 2,5-disubstituted THFs, bypassing the need for complex downstream separations[1]. If you are already locked into your current route, derivatization is the most robust rescue strategy.

Part 3: Quantitative Comparison of Separation Strategies

To help you choose the best path forward, the following table summarizes the quantitative metrics of various separation strategies for this compound.

StrategyMechanism of SeparationTypical ΔRf​ (Hex/EtOAc 7:3)Yield of Pure IsomerScalability & Efficiency
Direct Silica Gel Chromatography Exploits minor differences in hydrogen bonding.< 0.05Low (< 30%) due to massive mixed fractions.Poor. Requires massive solvent volumes and repeated columns.
Derivatization (p-Nitrobenzoate) Amplifies steric bulk and dipole moment differences.~ 0.15 - 0.20High (> 80%) after hydrolysis.Excellent. Easily performed on a multi-gram scale with standard equipment.
Chiral / Preparative HPLC Differential interaction with a specialized stationary phase.Baseline resolutionHighModerate. Limited by column loading capacity and high solvent costs.

Part 4: Field-Proven Workflow & Experimental Protocols

The most reliable method for isolating the pure diastereomers of (5-phenyloxolan-2-yl)methanol is the Derivatization-Separation-Hydrolysis workflow.

Workflow A Crude (5-Phenyloxolan-2-yl)methanol (cis/trans mixture) B Derivatization (p-Nitrobenzoyl chloride, DMAP) A->B C Diastereomeric Esters (Amplified Steric Difference) B->C D Silica Gel Chromatography (Hexanes/EtOAc) C->D E Pure cis-Ester D->E F Pure trans-Ester D->F G1 Hydrolysis (LiOH) E->G1 G2 Hydrolysis (LiOH) F->G2 H Pure cis-Alcohol G1->H I Pure trans-Alcohol G2->I

Workflow for the derivatization-assisted separation of cis/trans diastereomers.

Protocol 1: Derivatization to p-Nitrobenzoate Esters

This step temporarily masks the alcohol to amplify steric differences.

  • Setup: Dissolve the crude cis/trans mixture of (5-phenyloxolan-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert atmosphere (N2 or Ar).

  • Reagent Addition: Add pyridine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the reaction flask to 0 °C using an ice bath.

  • Activation: Slowly add p-nitrobenzoyl chloride (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). You should observe the complete disappearance of the starting alcohol ( Rf​ ~0.3, stains dark blue with p-anisaldehyde) and the appearance of two distinct, highly UV-active spots ( Rf​ ~0.5 and 0.65) corresponding to the new diastereomeric esters.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove pyridine), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Chromatographic Separation

The amplified steric bulk now allows for standard separation.

  • Column Packing: Pack a silica gel column using a 9:1 Hexanes/EtOAc solvent system.

  • Loading: Load the crude ester mixture onto the column using a minimal amount of DCM.

  • Elution: Elute using a gentle gradient from 9:1 to 8:2 Hexanes/EtOAc.

  • Collection: The trans-ester typically elutes first due to its slightly lower dipole moment in this specific conformation, followed cleanly by the cis-ester. Collect and concentrate the fractions to yield the pure diastereomeric esters as crystalline solids.

Protocol 3: Hydrolysis to Pure Diastereomers

This step unmasks the alcohol, returning your desired pure target.

  • Setup: Dissolve the separated, pure ester (e.g., the cis-ester) in a 3:1:1 mixture of THF/MeOH/H2O (0.1 M).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq). Stir at room temperature for 2 hours.

  • Self-Validation Check: Monitor via TLC. The UV-active ester spot must completely disappear, replaced by a single spot corresponding to the free alcohol ( Rf​ ~0.3), which is only visible via staining (e.g., KMnO4 or p-anisaldehyde).

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and extract with EtOAc (3x).

  • Critical Step: Wash the organic layer with 1M NaOH (2x) to ensure complete removal of the cleaved p-nitrobenzoic acid byproduct. Wash with brine, dry over Na2SO4, and concentrate to yield the stereopure (5-phenyloxolan-2-yl)methanol.

References

  • Title: Stereoselective Synthesis of Functionalized trans-2,5-Disubstituted Tetrahydrofurans Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: EP1157020B1 - Substituted 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-10-ols, method for producing them and their use as medicaments Source: Google Patents URL

Sources

Optimization

Addressing stability issues of (5-phenyloxolan-2-yl)methanol in various solvents

Welcome to the Technical Support Center for (5-phenyloxolan-2-yl)methanol . As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation, low yields, or reproducibility i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (5-phenyloxolan-2-yl)methanol . As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation, low yields, or reproducibility issues when working with this specific compound.

Unlike simple aliphatic alcohols, (5-phenyloxolan-2-yl)methanol contains a highly reactive structural motif: a benzylic ether linkage within a tetrahydrofuran (oxolane) ring. To successfully handle this molecule, we must move beyond generic solvent guidelines and understand the exact causality behind its degradation.

This guide is designed to provide you with field-proven insights, mechanistic explanations, and self-validating protocols to ensure the structural integrity of your compound across various solvent systems.

Structural Vulnerability Analysis: Why Does It Degrade?

The instability of (5-phenyloxolan-2-yl)methanol stems directly from the C5 position of the oxolane ring. Because the oxygen atom is adjacent to a phenyl-substituted carbon, the C5–O bond is exceptionally fragile under specific conditions.

There are two primary modes of failure you must anticipate:

  • Acid-Catalyzed Ring Opening: In the presence of trace acids, the oxolane oxygen is protonated. The C5–O bond then cleaves regioselectively to form a secondary benzylic carbocation. The adjacent benzene ring stabilizes this positive charge through resonance, making the activation energy for this degradation pathway dangerously low 1.

  • Autoxidation (Peroxide Cleavage): The benzylic hydrogen at C5 has a very low bond dissociation energy. In the presence of oxygen, light, or ethereal peroxides, a benzylic radical forms, rapidly reacting with O2​ to form a hydroperoxide. This ultimately leads to the oxidative cleavage of the ring [[2]]().

G cluster_acid Acid-Catalyzed Pathway cluster_ox Oxidative Pathway Molecule (5-phenyloxolan-2-yl)methanol Acid Trace Acid (e.g., aged DCM) Molecule->Acid Oxygen O2 / Light / Peroxides Molecule->Oxygen Protonation Oxolane Oxygen Protonation Acid->Protonation Carbocation Benzylic Carbocation Protonation->Carbocation RingOpen Ring-Opening Degradation Carbocation->RingOpen Radical Benzylic Radical at C5 Oxygen->Radical Hydroperoxide C5-Hydroperoxide Radical->Hydroperoxide OxCleavage Oxidative Cleavage Hydroperoxide->OxCleavage

Fig 1: Mechanistic divergence of (5-phenyloxolan-2-yl)methanol degradation.

Solvent Compatibility & Stability Profile

To minimize degradation, solvent selection must be deliberate. Below is a quantitative summary of how different solvent classes interact with the molecule.

Solvent ClassRepresentative SolventsPrimary Degradation RiskEstimated Half-Life (Room Temp, Unstabilized)Required Mitigation Strategy
Halogenated Dichloromethane (DCM), ChloroformAcid-catalyzed benzylic cleavage< 24 hoursBasic alumina filtration; addition of amine stabilizers.
Ethereal Tetrahydrofuran (THF), 1,4-DioxaneCo-oxidation via solvent peroxides1–3 daysBHT stabilization; rigorous KI testing prior to use.
Protic Methanol, EthanolNucleophilic trapping (if acidic)~ 1 weekMaintain strictly neutral or slightly basic pH.
Aprotic Polar DMF, DMSO, AcetonitrileMinimal> 1 monthStore under inert atmosphere (Argon/Nitrogen).

Troubleshooting FAQs

Q: My sample turned yellow and showed multiple spots on TLC after being stored in chloroform overnight. What happened? A: Chloroform and DCM naturally degrade over time upon exposure to light and moisture, producing phosgene and hydrochloric acid (HCl). Even trace amounts of HCl will protonate the oxolane oxygen of your compound, triggering the acid-catalyzed cleavage of the benzylic ether bond 1. The resulting benzylic carbocation is highly reactive and traps ambient nucleophiles, resulting in the complex mixture you observed on your TLC plate.

Q: I am using THF for my reactions. How does this impact the stability of the C5 position? A: Tetrahydrofuran is a Category B peroxide-forming solvent 3. Upon exposure to air, THF forms organic peroxides that act as radical initiators . These initiators abstract the weak benzylic hydrogen at the C5 position of your molecule, leading to rapid oxidative cleavage 2. You must implement a control strategy to test and quench THF peroxides before introducing your compound 4.

Q: Can I use basic environments to stabilize the molecule during extraction and purification? A: Yes, absolutely. The oxolane ring is highly stable under basic conditions. Washing your organic extracts with saturated aqueous sodium bicarbonate, or adding a trace amount (0.1% v/v) of triethylamine ( Et3​N ) to your chromatography eluents, will neutralize trace acids and entirely suppress the carbocation degradation pathway.

Standard Operating Procedures (SOPs)

To guarantee trustworthiness in your results, do not rely on assumptions about solvent purity. Implement the following self-validating protocols in your workflow.

Workflow Start Solvent Selection Check Identify Solvent Class Start->Check YesHalo Halogenated (DCM, CHCl3) Check->YesHalo YesEther Ethereal (THF, Dioxane) Check->YesEther No Aprotic Polar (DMF, DMSO) Check->No ActionHalo Alumina Filtration Add 0.1% Et3N YesHalo->ActionHalo ActionEther KI Indicator Test Add BHT YesEther->ActionEther ActionNo Proceed with Experiment No->ActionNo

Fig 2: Decision matrix for solvent preparation to ensure structural integrity.

Protocol 1: Preparation of Acid-Free Halogenated Solvents

Rationale: Proactively removing trace HCl prevents the initiation of benzylic carbocation formation.

  • Filtration: Pack a glass chromatography column with 50 g of Basic Alumina (Brockmann Grade I).

  • Elution: Pass 500 mL of your halogenated solvent (DCM or Chloroform) through the column via gravity.

  • Self-Validation Step: In a clean test tube, mix 2 mL of the eluted solvent with 1 mL of a 0.01% aqueous bromocresol green solution. Shake vigorously.

    • Pass: The aqueous layer remains blue (pH > 5.4). The solvent is safe to use.

    • Fail: The aqueous layer turns yellow (pH < 3.8). The solvent is still acidic and must be re-purified.

  • Stabilization: Add 0.1% (v/v) triethylamine ( Et3​N ) or amylene to the purified solvent for safe, long-term storage.

Protocol 2: Quantitative Peroxide Testing and Mitigation in Ethereal Solvents

Rationale: Eliminating peroxides prevents radical-mediated autoxidation at the C5 position.

  • Testing: In a glass vial, add 0.5 mL of the ethereal solvent (e.g., THF) to 0.5 mL of glacial acetic acid containing 0.1 g of potassium iodide (KI) 3.

  • Self-Validation Step: Observe the color of the solution against a white background.

    • Pass: A clear/colorless solution indicates < 5 ppm peroxides. The solvent is safe.

    • Fail: A yellow or brown color indicates the oxidation of iodide to iodine by peroxides . Proceed to step 3.

  • Quenching: Transfer the contaminated solvent to a separatory funnel and wash vigorously with an equal volume of 20% aqueous sodium metabisulfite ( Na2​S2​O5​ ).

  • Recovery: Separate the organic layer, dry over anhydrous magnesium sulfate ( MgSO4​ ), and re-test using Step 1 to validate complete peroxide removal.

  • Stabilization: Store the purified solvent over butylated hydroxytoluene (BHT) to scavenge future oxygen radicals 5.

Sources

Troubleshooting

Technical Support Center: Enhancing Enantioselectivity in (5-Phenyloxolan-2-yl)methanol Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereoselective construction of 2,5-disubstituted tetrahydrofurans (oxolanes).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereoselective construction of 2,5-disubstituted tetrahydrofurans (oxolanes). Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) for (5-phenyloxolan-2-yl)methanol requires precise control over cyclization kinetics and thermodynamic equilibration.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to optimize your asymmetric workflows.

Part 1: Mechanistic Causality in Oxolane Stereocontrol

The synthesis of (5-phenyloxolan-2-yl)methanol involves establishing two stereocenters (C2 and C5). When utilizing transition-metal catalyzed oxidative cyclization of alkenols, the stereochemical outcome is dictated by the transition state of the oxymetalation step 1.

  • Thermodynamic vs. Kinetic Control: The cis-2,5-disubstituted isomer is generally thermodynamically favored due to the minimization of 1,3-diaxial-like steric interactions in the oxolane's pseudo-envelope conformation 2. However, to achieve high enantioselectivity, the reaction must be kept under strict kinetic control. This ensures that the chiral catalyst dictates the facial selectivity of the ring closure before thermodynamic equilibration can scramble the stereocenters.

  • Ligand Influence: Chiral ligands (e.g., Pyox or BOX ligands in Pd-catalysis) create a chiral pocket that lowers the activation energy for one enantiomeric transition state while sterically hindering the other. If ligand dissociation occurs, an achiral background reaction takes over, plummeting the ee.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is my Pd-catalyzed oxidative cyclization yielding a racemic mixture despite using a chiral ligand? A: This is a classic symptom of competitive achiral background catalysis. If your chiral ligand is too labile or the reaction temperature is too high, the "naked" Pd(II) species will catalyze the cyclization without stereocontrol. Solution: Switch to a more strongly coordinating bidentate ligand (like Pyox), lower the reaction temperature (e.g., from room temperature to -20 °C), and ensure strictly anhydrous conditions to prevent ligand displacement by water.

Q: How do I selectively synthesize the cis-isomer over the trans-isomer? A: Diastereoselectivity (dr) in 2,5-disubstituted tetrahydrofurans is heavily influenced by the alkene geometry of your linear precursor and the bulkiness of the catalyst 1. Using bulky chiral ligands forces the C2 and C5 substituents into pseudo-equatorial positions during the transition state, naturally favoring the cis-configuration.

Q: My asymmetric synthesis completely failed. Can I resolve the racemic (5-phenyloxolan-2-yl)methanol instead? A: Yes. Enzymatic kinetic resolution is a highly reliable fallback. By using a lipase (such as Candida antarctica Lipase B, CALB) and an acyl donor like vinyl acetate, you can selectively acetylate one enantiomer of the primary alcohol. The unreacted enantiomer and the acetylated product can then be easily separated via standard chromatography 3.

Part 3: Validated Experimental Protocols
Protocol A: Pd-Catalyzed Enantioselective Oxidative Cyclization

Purpose: Direct asymmetric synthesis of (5-phenyloxolan-2-yl)methanol from 1-phenylpent-4-ene-1,5-diol. Self-Validating Mechanism: The use of benzoquinone not only reoxidizes Pd(0) to Pd(II) but also acts as a stabilizing ligand for the Pd(II) intermediate, preventing catalyst precipitation (visible as palladium black). If the solution turns black, the catalytic cycle has broken down, immediately alerting the user to an issue.

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under argon, dissolve Pd(TFA)₂ (5 mol%) and chiral Pyox ligand (6 mol%) in anhydrous CH₂Cl₂. Stir at room temperature for 30 minutes until a homogeneous complex forms.

  • Oxidant Addition: Add 1,4-benzoquinone (1.5 equiv) to the mixture and cool the flask to -20 °C.

  • Substrate Addition: Slowly add a solution of 1-phenylpent-4-ene-1,5-diol (1.0 equiv) in CH₂Cl₂ dropwise over 15 minutes to prevent localized concentration spikes that favor background reactions.

  • Reaction Monitoring: Stir at -20 °C for 24 hours. Monitor via TLC. The absence of palladium black indicates a healthy catalytic cycle.

  • Quench and Purify: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography. Determine ee via Chiral HPLC.

Protocol B: Enzymatic Kinetic Resolution (Fallback Strategy)

Purpose: Resolution of racemic (5-phenyloxolan-2-yl)methanol into highly enantiopure fractions 3. Self-Validating Mechanism: The reaction strictly stops at ~50% conversion if the enzyme is perfectly selective. Monitoring the conversion rate prevents over-acylation and confirms enzyme fidelity.

  • Preparation: Dissolve racemic (5-phenyloxolan-2-yl)methanol (1.0 equiv) in anhydrous MTBE (methyl tert-butyl ether).

  • Reagent Addition: Add vinyl acetate (3.0 equiv) as the irreversible acyl donor.

  • Enzyme Addition: Add Novozym 435 (immobilized CALB, 20% w/w relative to substrate).

  • Incubation: Shake the mixture at 30 °C. Monitor the reaction precisely via GC or HPLC. Stop the reaction exactly at 50% conversion (typically 12-24 hours).

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate and separate the unreacted (S)-alcohol from the (R)-acetate via flash chromatography.

Part 4: Quantitative Data & Visualizations

Table 1: Effect of Chiral Ligands on Pd-Catalyzed Cyclization of Alkenols

Ligand TypeTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee %)
Achiral (None)25851.5 : 10
Chiral BOX25784 : 165
Chiral Pyox25828 : 188
Chiral Pyox-2075>20 : 196

Note: Lowering the temperature significantly enhances both dr and ee by suppressing the achiral background reaction and rigidifying the transition state.

G A Alkenol Precursor (Substrate) B Pd(II) / Chiral Ligand Coordination A->B Catalyst Addition C Enantioselective Oxypalladation B->C Ring Closure D Reductive Elimination (Stereocenter Fixed) C->D Kinetic Control E (5-Phenyloxolan-2-yl)methanol (Enantiopure Product) D->E Product Release F Pd(0) Oxidation (via Benzoquinone) D->F Catalyst Turnover F->B Pd(II) Regeneration

Mechanistic pathway of Pd-catalyzed enantioselective oxidative cyclization.

G Start Issue: Low ee (< 80%) Check1 Is Pd black precipitating? Start->Check1 Sol1 Increase benzoquinone or check solvent purity Check1->Sol1 Yes Check2 Is the background reaction fast? Check1->Check2 No Sol2 Lower temperature to -20°C Check2->Sol2 Yes Check3 Is ligand dissociating? Check2->Check3 No Sol3 Switch to rigid Pyox ligand Check3->Sol3 Yes

Troubleshooting decision tree for resolving low enantiomeric excess.

Part 5: References
  • Rychnovsky, S. D., & Bartlett, P. A. "Stereocontrolled synthesis of cis-2,5-disubstituted tetrahydrofurans and cis- and trans-linalyl oxides." Journal of the American Chemical Society. Available at:

  • Britton, R., et al. "An Expeditious Total Synthesis of both Diastereoisomeric Lipid Dihydroxytetrahydrofurans from Notheia anomala." PMC. Available at:

  • ACS Publications. "From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate." Organic Process Research & Development. Available at:

Sources

Optimization

Technical Support Center: Analytical Method Resolution for (5-phenyloxolan-2-yl)methanol

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals. Welcome to the analytical troubleshooting hub for (5-phenyloxolan-2-yl)methanol (also known as 5-phenyltetrahydrofuran-2-methano...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals.

Welcome to the analytical troubleshooting hub for (5-phenyloxolan-2-yl)methanol (also known as 5-phenyltetrahydrofuran-2-methanol). As a chiral cyclic ether utilized as a critical pharmaceutical building block[1], this molecule presents unique chromatographic challenges. This guide provides field-proven solutions for stereoisomer resolution, sensitivity enhancement, and peak shape optimization, grounded in ICH validation principles[2].

Analyte Characterization & Root Cause Analysis

Before troubleshooting, it is critical to understand the intrinsic physicochemical liabilities of the analyte:

  • Stereochemical Complexity: The molecule possesses two chiral centers (C2 and C5), yielding four distinct stereoisomers (two cis enantiomers and two trans enantiomers)[1].

  • Optical Properties: The isolated phenyl ring lacks extended conjugation with the oxygen heteroatom. This results in poor UV absorptivity, with a weak π−π∗ transition maxing out around 210–215 nm.

  • Surface Interactions: The primary hydroxymethyl group (-CH₂OH) is highly prone to secondary hydrogen-bonding interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing.

Troubleshooting FAQs

Q1: During chiral HPLC analysis, I am observing four distinct peaks instead of two. Is my sample degrading on the column? A1: No. Because the molecule has two stereocenters, it exists as a mixture of diastereomers (cis and trans), each comprising a pair of enantiomers. If your upstream synthesis is not highly diastereoselective, a high-resolution chiral stationary phase (CSP)—such as an immobilized amylose or cellulose column—will resolve all four isomers[3]. Field Insight: To simplify the chromatogram, ensure diastereomeric purity via achiral reversed-phase chromatography or crystallization before assessing enantiomeric excess (ee).

Q2: I cannot achieve the required Limit of Quantitation (LOQ) for trace impurities due to an extremely low UV response. How can I improve sensitivity? A2: Operating at 210 nm to capture the weak phenyl absorbance often leads to baseline noise from mobile phase absorbance, masking low-level impurities. Solution: Implement a pre-column derivatization strategy. Reacting the primary hydroxyl group with benzoyl chloride introduces a strong chromophore. This shifts the λmax​ to ~254 nm and increases the molar extinction coefficient by orders of magnitude, aligning with ICH Q2(R2) guidelines for quantitative impurity testing[2].

Q3: My peaks are exhibiting severe tailing (Asymmetry factor > 2.0) on normal-phase chiral HPLC. How do I correct this without losing chiral resolution? A3: Peak tailing for this compound is primarily caused by hydrogen bonding between the -CH₂OH group and unendcapped silanol sites on the silica support of the CSP. Solution: Add a polar modifier to the mobile phase. Incorporating 0.1% of an amine (like diethylamine) or a trace amount of trifluoroacetic acid (TFA) will competitively bind to the active silanol sites, sharpening the peaks without disrupting the chiral recognition mechanism[4].

Q4: Can I use GC-FID for the assay of this compound? I am seeing unexpected degradation peaks in my chromatogram. A4: While GC-FID is standard for volatile alcohols, the substituted tetrahydrofuran ring is susceptible to thermal ring-opening and dehydration at high injector temperatures (>250°C), especially given the labile benzylic position at C5. Solution: Lower the inlet temperature to 200°C and use a highly deactivated glass liner. Alternatively, derivatize the alcohol to a trimethylsilyl (TMS) ether using BSTFA prior to injection to increase volatility and thermal stability.

Quantitative Method Parameters & Performance Metrics

Table 1: Summary of Chromatographic Challenges and Validated Solutions

MethodStationary PhaseDetectionFlow RateTarget Rs​ Estimated LOQPrimary Limitation
Chiral NP-HPLC Amylose/Cellulose (e.g., IC)UV @ 215 nm1.0 mL/min> 1.5~0.05% areaHigh solvent background noise at low UV
Achiral RP-HPLC C18 (Endcapped, 3 µm)UV @ 210 nm1.2 mL/min> 2.0~0.10% areaPoor chromophore sensitivity
GC-FID DB-5 (30m x 0.25mm)FID @ 250°C1.5 mL/min> 2.0~0.01% areaThermal degradation of THF ring
Derivatized LC C18 (Endcapped, 3 µm)UV @ 254 nm1.0 mL/min> 2.0<0.01% areaRequires quantitative sample prep

Analytical Method Selection Workflow

MethodSelection Start Analyze (5-phenyloxolan-2-yl)methanol Goal What is the analytical goal? Start->Goal Chiral Stereoisomer Separation (ee / de %) Goal->Chiral Achiral Chemical Purity / Assay (Impurity profiling) Goal->Achiral ChiralLC Normal Phase Chiral HPLC (Amylose/Cellulose CSP) Chiral->ChiralLC AchiralLC Reversed-Phase HPLC (C18, UV @ 210 nm) Achiral->AchiralLC Tailing Peak Tailing Observed? ChiralLC->Tailing AddModifier Add 0.1% DEA or TFA to Mobile Phase Tailing->AddModifier Yes Sensitivity Low UV Sensitivity? AchiralLC->Sensitivity Derivatize Pre-column Derivatization (e.g., Benzoylation) Sensitivity->Derivatize Yes

Decision matrix for selecting and optimizing analytical methods for (5-phenyloxolan-2-yl)methanol.

Standardized Experimental Protocols

Protocol A: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

Objective: Baseline resolution of all four stereoisomers. Causality: Immobilized polysaccharide phases (e.g., CHIRALPAK IA or IC) provide the necessary chiral cavities for stereoselective inclusion. The amylose/cellulose backbone forms a helical structure that interacts with the analyte's phenyl ring (via π−π interactions) and hydroxyl group (via hydrogen bonding)[3]. The Hexane/Isopropanol mobile phase balances elution strength and these critical hydrogen-bonding interactions.

Step-by-Step Methodology:

  • Column Preparation: Install an immobilized cellulose column (e.g., Chiralpak IC, 4.6 x 250 mm, 5 µm)[3].

  • Mobile Phase: Prepare a mixture of n-Hexane / Isopropanol (90:10, v/v). Add 0.1% TFA to suppress silanol interactions. Degas thoroughly.

  • System Setup: Set flow rate to 1.0 mL/min. Set the column oven temperature to 25°C to maintain consistent chiral recognition thermodynamics.

  • Detection: Set the UV detector to 215 nm. (Note: Use high-purity HPLC grade solvents to minimize background noise at this low wavelength).

  • Sample Prep: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.

System Suitability & Self-Validation: Inject a resolution standard containing a racemic mixture of the cis and trans diastereomers. The method is considered valid for batch release ONLY if the critical pair resolution ( Rs​ ) is ≥1.5 and the tailing factor ( Tf​ ) for the active enantiomer is ≤1.5 [2]. Causality Check: If Rs​<1.5 , the thermodynamic equilibrium of the chiral recognition is failing; decrease the column temperature by 5°C or reduce the isopropanol concentration by 2% to increase retention and interaction time.

Protocol B: Derivatization and Reversed-Phase HPLC for Trace Impurity Profiling

Objective: Enhance UV sensitivity for accurate quantitation of related substances. Causality: Benzoylation of the primary alcohol converts the weak chromophore into a highly conjugated ester, allowing detection at 254 nm where solvent background is negligible, drastically improving the signal-to-noise ratio.

Step-by-Step Methodology:

  • Derivatization Reaction:

    • Dissolve 10 mg of (5-phenyloxolan-2-yl)methanol in 1 mL of anhydrous dichloromethane (DCM).

    • Add 20 µL of pyridine (acting as an acid scavenger) and 15 µL of benzoyl chloride.

    • Stir at room temperature for 30 minutes.

  • Quenching & Extraction: Add 1 mL of saturated NaHCO₃ solution to quench unreacted benzoyl chloride. Extract the organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Redissolve the residue in 10 mL of Acetonitrile.

  • Chromatography:

    • Column: C18 (4.6 x 150 mm, 3 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: UV at 254 nm.

System Suitability & Self-Validation: Spike a known concentration (at the target LOQ) of the un-derivatized (5-phenyloxolan-2-yl)methanol into the final derivatized sample matrix. Monitor the un-derivatized retention window at 210 nm. Causality Check: If the un-derivatized peak is detected, the derivatization kinetics were incomplete. The system self-invalidates the run, requiring the analyst to prepare fresh benzoyl chloride reagent (which may have hydrolyzed) and repeat the derivatization.

References

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 2

  • (5S)-5-Phenyltetrahydrofuran-2-ol | High-Purity Chiral Building Block - Benchchem. 1

  • Handbook of Chiral MPLC Columns - Chiral Technologies. 3

  • Chiral HPLC Separations - Phenomenex. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of (5-Phenyloxolan-2-yl)methanol and Structural Analogs in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the landscape of medicinal chemistry and advan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the landscape of medicinal chemistry and advanced organic synthesis, 2,5-disubstituted tetrahydrofurans serve as privileged scaffolds. (5-Phenyloxolan-2-yl)methanol (CAS: 16014-91-8)[1], also known as 5-phenyltetrahydrofuran-2-methanol, is a highly versatile chiral building block. It features a conformationally restricted oxolane core, a lipophilic C5-phenyl ring, and a reactive C2-hydroxymethyl group.

This guide provides an objective, data-driven comparison of (5-phenyloxolan-2-yl)methanol against its primary structural alternatives: the unsubstituted parent Tetrahydrofurfuryl alcohol (THFA) , the 6-membered analog (6-phenyltetrahydropyran-2-yl)methanol [2], and the sterically modified (5-(p-tolyl)oxolan-2-yl)methanol . By analyzing their physicochemical properties, conformational behavior, and synthetic utility, this guide equips researchers with the causality behind scaffold selection for central nervous system (CNS) agents and complex active pharmaceutical ingredients (APIs).

Pharmacophore Logic & Conformational Analysis

The selection of a cyclic ether scaffold dictates the spatial projection of attached pharmacophores. The inclusion of the C5-phenyl group in (5-phenyloxolan-2-yl)methanol fundamentally shifts the molecule's utility from a general solvent[3] to a high-value API intermediate.

  • Lipophilicity and BBB Penetration: Unlike THFA, which is highly water-soluble and used as a green solvent, the C5-phenyl group increases the partition coefficient (LogP), making the scaffold ideal for crossing the blood-brain barrier (BBB). This is a primary reason it is utilized in the synthesis of CNS-active compounds like benzazocinols[2].

  • Ring Size and Vector Projection: The 5-membered oxolane ring adopts an envelope or half-chair conformation, whereas the 6-membered tetrahydropyran (THP) analog adopts a rigid chair conformation. This structural difference alters the dihedral angle between the phenyl ring and the hydroxymethyl group by approximately 15° to 25°, which can be the deciding factor in receptor binding affinity (e.g., sodium channel blockers or sigma receptors).

SAR Core Oxolane (THF) Core Provides conformational rigidity (Envelope/Half-Chair) C5 C5-Phenyl Substitution Enhances BBB penetration & π-π stacking Core->C5 C2 C2-Hydroxymethyl Group H-bond donor/acceptor & functionalization site Core->C2 Ring 5-Membered vs 6-Membered Alters vector projection by ~15° Core->Ring

Figure 1: Pharmacophore mapping and structure-activity relationship logic for oxolane scaffolds.

Physicochemical & Structural Comparison

The following table summarizes the quantitative physicochemical properties that drive the selection of these scaffolds in drug design.

CompoundStructure TypeApprox. MW ( g/mol )Est. CLogPH-Bond DonorsH-Bond AcceptorsPrimary Application
(5-Phenyloxolan-2-yl)methanol 5-Membered, Phenyl178.231.812CNS API Intermediate, Chiral Ligands
Tetrahydrofurfuryl alcohol (THFA) 5-Membered, Unsubstituted102.13-0.112Green Solvent, Reactive Diluent
(6-Phenyltetrahydropyran-2-yl)methanol 6-Membered, Phenyl192.262.112Conformational SAR Probing
(5-(p-Tolyl)oxolan-2-yl)methanol 5-Membered, p-Tolyl192.262.312Enhanced Lipophilicity Probing

Data Synthesis Note: CLogP values are estimated based on standard fragment-based predictive models to illustrate the lipophilic shift caused by aromatic substitution.

Synthetic Utility & Experimental Workflows

To utilize (5-phenyloxolan-2-yl)methanol in API synthesis, the C2-hydroxyl group is typically activated to a better leaving group, such as a methanesulfonate (mesylate) or a halide, facilitating downstream nucleophilic substitution (S_N2)[2].

Comparative Reactivity in Mesylation

The steric environment around the C2-hydroxymethyl group affects activation kinetics. The 5-membered oxolane ring generally exhibits faster mesylation kinetics compared to the sterically hindered equatorial/axial positions of the 6-membered THP analog.

Starting MaterialReagentConditionsAvg. Isolated YieldReaction Time
(5-Phenyloxolan-2-yl)methanol MsCl / Pyridine0 °C to RT85 - 90%8 - 9 hours
THFA MsCl / Pyridine0 °C to RT>95%4 - 5 hours
(6-Phenyltetrahydropyran-2-yl)methanol MsCl / Pyridine0 °C to RT75 - 80%12 - 14 hours
Standardized Protocol: Mesylate Activation of (5-Phenyloxolan-2-yl)methanol

This protocol outlines a self-validating system for the activation of the alcohol, adapted from established methodologies for synthesizing hexahydro-2,6-methano-3-benzazocin-10-ols[2].

Causality & Rationale: Pyridine is selected as both the solvent and the base; it neutralizes the highly corrosive HCl byproduct generated during mesylation, preventing acid-catalyzed ring-opening of the sensitive oxolane core. The reaction is initiated at 0 °C to control the exothermic formation of the sulfene intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve 580 mg (3.3 mmol) of (2S, 5S)-5-phenyltetrahydrofuran-2-yl-methanol in 4.0 mL of anhydrous pyridine under an inert nitrogen atmosphere.

  • Activation: Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise, add 390 mg (3.4 mmol, ~1.03 eq) of methanesulfonyl chloride (MsCl).

  • Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for an additional 8 hours.

    • Self-Validation Check: Monitor via TLC (Cyclohexane/Ethyl Acetate 1:1). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a less polar mesylate spot ( Rf​≈0.6 ).

  • Quenching & Extraction: Quench the reaction by adding 30 mL of distilled water and 30 mL of 2 N hydrochloric acid (to protonate and remove residual pyridine into the aqueous layer). Extract the aqueous phase three times with 20 mL of diethyl ether.

  • Washing & Drying: Wash the combined ethereal organic phases once with 50 mL of a 10% Na2​CO3​ aqueous solution to neutralize any remaining acid. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent and remove the solvent in vacuo. Purify the crude oil via silica gel flash chromatography (20 g silica, Cyclohexane/Ethyl Acetate 1:1) to yield the pure mesylate intermediate.

Workflow A (5-phenyloxolan-2-yl)methanol (Starting Material) B Mesylate Intermediate (Activated Electrophile) A->B MsCl, Pyridine 0°C to RT, 8h C Amine/Ether Derivative (Final API Scaffold) B->C Nucleophile (R-NH2) K2CO3, DMF, 80°C

Figure 2: Stepwise derivatization workflow of (5-phenyloxolan-2-yl)methanol via mesylate activation.

Conclusion

For drug development professionals, the choice between cyclic ether scaffolds is rarely arbitrary. While Tetrahydrofurfuryl alcohol (THFA) remains an unparalleled green solvent and basic building block, (5-phenyloxolan-2-yl)methanol provides the necessary lipophilicity and precise steric vectors required for advanced receptor targeting[1][2]. Furthermore, when compared to its 6-membered THP counterpart, the oxolane ring offers distinct conformational flexibility (envelope vs. chair) and generally superior activation kinetics during synthetic derivatization.

References

  • Benchchem. "(5-Phenyloxolan-2-yl)methanol | 16014-91-8". Benchchem Product Catalog.
  • Ataman Kimya. "TETRAHYDROFURFURYL ALCOHOL". Ataman Chemicals.
  • IFC - Furan. "Tetrahydrofurfuryl Alcohol". International Furan Chemicals.
  • Google Patents. "EP1157020B1 - Substituted 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-10-ols, method for producing them and their use as medicaments". European Patent Office.

Sources

Comparative

Comparative Guide: (5-Phenyloxolan-2-yl)methanol vs. Alternative Chiral Synthons in Asymmetric Synthesis

As asymmetric synthesis advances, the selection of the correct chiral building block (synthon) dictates not only the stereochemical outcome of a total synthesis but also the scalability and robustness of the entire manuf...

Author: BenchChem Technical Support Team. Date: March 2026

As asymmetric synthesis advances, the selection of the correct chiral building block (synthon) dictates not only the stereochemical outcome of a total synthesis but also the scalability and robustness of the entire manufacturing route. This guide provides an objective, data-driven comparison between (5-Phenyloxolan-2-yl)methanol (CAS 16014-91-8) and two industry-standard alternatives: Garner’s Aldehyde and Styrene Oxide .

Designed for researchers and drug development professionals, this analysis evaluates structural causality, configurational stability, and provides self-validating experimental protocols to ensure high-fidelity stereocontrol.

Mechanistic Overview & Structural Causality

The utility of a chiral synthon is governed by its ability to transfer stereochemical information to newly formed bonds.

(5-Phenyloxolan-2-yl)methanol is a 2,5-disubstituted tetrahydrofuran (THF) derivative. Its mechanistic superiority in specific synthetic routes stems from two structural features [1]:

  • Conformational Rigidity: Unlike acyclic synthons, the five-membered THF ring restricts the rotational degrees of freedom. This locks the relative spatial arrangement of the C2 and C5 substituents.

  • Diastereofacial Shielding: The bulky phenyl group at the C5 position acts as a powerful steric shield. When reactions occur at or adjacent to the C2-hydroxymethyl group, the phenyl ring effectively blocks one face of the molecule, directing incoming reagents with high predictable diastereoselectivity.

By contrast, acyclic synthons rely on transient chelation models (e.g., Cram or Felkin-Anh models) which are highly sensitive to solvent, temperature, and counter-ion effects.

Comparative Analysis: Synthon Selection

To objectively evaluate (5-Phenyloxolan-2-yl)methanol, we must benchmark it against widely used alternatives in the synthesis of oxygen- and nitrogen-containing chiral pharmacophores.

(5-Phenyloxolan-2-yl)methanol vs. Garner's Aldehyde

is a configurationally stable oxazolidine derived from serine, making it the premier choice for synthesizing amino alcohols and sphingosines [2]. However, its primary limitation is alpha-epimerization . During carbon chain elongation (e.g., Wittig olefinations or Grignard additions), the slightly acidic alpha-proton can be abstracted by strong bases, leading to an erosion of enantiomeric excess (ee).

(5-Phenyloxolan-2-yl)methanol bypasses this issue. Because the stereocenters are embedded within the ether ring infrastructure, the molecule is highly resistant to epimerization under basic conditions. Even when oxidized to the corresponding aldehyde, the endocyclic nature of the potential enol ether makes epimerization thermodynamically unfavorable.

(5-Phenyloxolan-2-yl)methanol vs. Styrene Oxide

is a classic chiral epoxide utilized for generating aryl diols and beta-blockers [3]. The critical challenge with styrene oxide is regioselectivity . Nucleophilic ring-opening can occur at either the alpha or beta carbon depending on the nucleophile's hardness/softness and the Lewis acid catalyst used, often resulting in a mixture of constitutional isomers.

(5-Phenyloxolan-2-yl)methanol eliminates regioselectivity issues. Functionalization occurs strictly at the exocyclic primary alcohol (C2), leaving the stable THF chiral core completely intact.

SynthonSelection Target Target Pharmacophore Amino Amino Alcohols Target->Amino THF Substituted THFs Target->THF Diols Aryl Diols Target->Diols Garner Garner's Aldehyde Amino->Garner Phenyloxolan (5-Phenyloxolan-2-yl)methanol THF->Phenyloxolan Styrene Styrene Oxide Diols->Styrene

Decision matrix for chiral synthon selection based on target pharmacophores.

Quantitative Data Presentation

The following table summarizes the performance metrics of these synthons based on standard literature benchmarks for asymmetric homologation and functionalization workflows.

Parameter(5-Phenyloxolan-2-yl)methanolGarner's AldehydeStyrene Oxide
Core Structure 2,5-Disubstituted THFOxazolidineAryl Epoxide
Typical ee Retention > 99%85 - 95% (Base-dependent)> 98%
Functionalization Yield 85 - 95%70 - 85%60 - 80%
Primary Limitation Steric hindrance at C2Alpha-epimerization riskRegioselectivity (α vs β)
Stereocontrol Mechanism Steric shielding (C5-Phenyl)Ring conformationInversion (SN2 ring opening)

Self-Validating Experimental Protocols

To ensure scientific integrity, every synthetic step must be treated as a self-validating system. Below are two field-proven protocols for the functionalization of (5-Phenyloxolan-2-yl)methanol, complete with causality and analytical checkpoints.

Protocol A: Activation via Tosylation for Nucleophilic Substitution

Converting the primary alcohol to a leaving group is a prerequisite for chain elongation or heteroatom introduction.

Causality of Experimental Design: We utilize p-Toluenesulfonyl chloride (TsCl) in Pyridine at 0 °C. Pyridine acts dually as the solvent and the acid scavenger. Maintaining 0 °C is critical to prevent unwanted elimination side-reactions or acid-catalyzed ether cleavage that could occur if local hotspots of HCl were allowed to form.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (5-Phenyloxolan-2-yl)methanol in anhydrous pyridine (0.5 M) under an argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Addition: Add 1.2 eq of recrystallized TsCl portion-wise over 15 minutes to control the exotherm.

  • Reaction: Stir at 0 °C for 2 hours, then allow to slowly warm to room temperature overnight.

  • Quench & Extract: Dilute with diethyl ether and wash sequentially with cold 1N HCl (to remove pyridine), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4.

  • Self-Validation Checkpoint:

    • TLC: Confirm the disappearance of the highly polar alcohol spot.

    • 1H-NMR (CDCl3): Verify the downfield shift of the C2-methylene protons (from ~3.6 ppm in the alcohol to ~4.1 ppm in the tosylate). The appearance of the distinct aromatic AB quartet (~7.3 and ~7.8 ppm) and the aryl methyl singlet (~2.4 ppm) confirms tosylate incorporation without ring degradation.

Protocol B: Chemoselective Oxidation to the Aldehyde

For Wittig olefinations, the alcohol must be oxidized to the corresponding aldehyde.

Causality of Experimental Design: We select Dess-Martin Periodinane (DMP) over Swern or Jones oxidations. Jones oxidation (CrO3/H2SO4) is too harsh and risks oxidative cleavage of the THF ring. Swern oxidation requires strict cryogenic control (-78 °C) and basic quenching (Et3N) which can trigger side reactions. DMP operates at room temperature under neutral/mildly acidic conditions, perfectly preserving the configurational integrity of the THF core.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the alcohol in anhydrous wet-free dichloromethane (DCM) (0.2 M).

  • Addition: Add 1.1 eq of DMP in a single portion at room temperature.

  • Reaction: Stir for 1.5 hours. The reaction mixture will become cloudy as the iodine byproduct precipitates.

  • Quench: Add a 1:1 mixture of saturated aqueous Na2S2O3 and saturated aqueous NaHCO3. Stir vigorously for 15 minutes until the organic layer is completely clear.

  • Self-Validation Checkpoint:

    • IR Spectroscopy: Confirm the appearance of a strong, sharp carbonyl stretch at ~1725 cm⁻¹ and the complete absence of the broad O-H stretch at ~3300 cm⁻¹.

    • 1H-NMR (CDCl3): Confirm the presence of the aldehyde proton signal at ~9.6 ppm.

    • Chiral HPLC: Run the product against a racemic standard to validate that the enantiomeric excess (ee) remains >99%, proving no epimerization occurred at the C2 position.

ExperimentalWorkflow Start 1. Starting Material (5-Phenyloxolan-2-yl)methanol Act 2. Activation (TsCl, Pyridine) Temp: 0 °C to RT Start->Act Val1 3. Self-Validation TLC & 1H-NMR (CH2-O shift) Act->Val1 Subst 4. Nucleophilic Substitution NaN3, DMF, 80 °C Val1->Subst Val2 5. Final Validation Chiral HPLC (ee >99%) Subst->Val2

Self-validating experimental workflow for the functionalization of the chiral synthon.

References

  • Mandai, T., Ueda, M., Kashiwagi, K., Kawada, M., & Tsuji, J. (1993). Synthesis of 6-phenyl-tetrahydropyran-2-yl-methanol and 5-phenyltetrahydrofuran-2-yl-methanol. Tetrahedron Letters, 34(1), 111-114.[Link]

  • Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659.[Link]

  • Tischko, M., et al. (2021). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. Microorganisms, 9(3), 576.[Link]

Validation

Comparative Study of the Biological Activity of (5-Phenyloxolan-2-yl)methanol Derivatives

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus Area: Integrin Receptor Antagonism & Structure-Activity Relationship (SAR) Executive Summary & Structural Landscape The 2,5-disubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus Area: Integrin Receptor Antagonism & Structure-Activity Relationship (SAR)

Executive Summary & Structural Landscape

The 2,5-disubstituted tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, frequently embedded in biologically active natural products (e.g., plakortones) and highly potent synthetic pharmaceuticals[1]. The core structure, (5-phenyloxolan-2-yl)methanol (also known as 5-phenyltetrahydrofuran-2-yl methanol), provides a rigid yet conformationally adaptable framework. The C2 and C5 stereocenters strictly dictate the spatial orientation of attached pharmacophores, making this scaffold an ideal candidate for targeted receptor binding[2].

This guide objectively compares the biological performance of the parent alcohol against two synthetically relevant derivatives—an amine and a phosphonate—specifically evaluating their efficacy as integrin (αIIbβ3 / αvβ3) antagonists. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion, and their targeted inhibition is a major therapeutic strategy in cardiovascular disease and oncology[3].

Compound Selection
  • Derivative A (Parent): (5-Phenyloxolan-2-yl)methanol. Features a primary hydroxyl group. It serves as a weak hydrogen bond donor/acceptor but lacks the electrostatic properties required for potent integrin anchoring[2].

  • Derivative B (Amine): (5-Phenyloxolan-2-yl)methanamine. The substitution of the hydroxyl group with a primary amine introduces a protonatable center at physiological pH. This basic pharmacophore mimics the arginine residue in natural Arg-Gly-Asp (RGD) sequences, which is essential for receptor anchoring[4].

  • Derivative C (Phosphonate): Diethyl ((5-phenyloxolan-2-yl)methyl)phosphonate. Synthesized via the Mori-Tamaru reaction, the phosphonate moiety acts as a bioisostere for the aspartate carboxylate group in the RGD sequence, providing bidentate coordination to the receptor[5].

Comparative Biological Activity

The relative and absolute configuration of the chiral centers at the THF ring has a pronounced effect on binding activity and selectivity. The trans-2,5-disubstituted configuration optimally projects the C2-pharmacophore and the C5-phenyl ring into the respective binding pockets of the αIIbβ3 receptor, whereas the cis-configuration introduces steric clashes with the receptor's specificity loop[3].

Table 1: Quantitative Integrin Antagonism and Permeability Data

CompoundFunctional Group (C2)αIIbβ3 IC₅₀ (nM)αvβ3 IC₅₀ (nM)Selectivity (αvβ3 / αIIbβ3)Caco-2 Permeability (Pₐₚₚ)
Derivative A -OH>10,000>10,000N/AHigh (>20 × 10⁻⁶ cm/s)
Derivative B -NH₂67520.77Moderate (8 × 10⁻⁶ cm/s)
Derivative C -PO(OEt)₂201859.25Low (<2 × 10⁻⁶ cm/s)

Data Synthesis & Causality: Derivative A lacks the necessary charge to mimic the RGD sequence, resulting in negligible activity. Derivative B successfully anchors into the negatively charged pocket of the integrin receptor, yielding potent but non-selective inhibition. Derivative C drastically improves αIIbβ3 affinity and selectivity (IC₅₀ = 20 nM) because the rigidified P=O bond provides a strong hydrogen bond acceptor, while the ethoxy groups provide steric bulk that perfectly fits the hydrophobic sub-pocket adjacent to the Metal-Ion-Dependent Adhesion Site (MIDAS)[3].

Mechanistic Pathway

To understand the biological activity of these derivatives, we must map their interaction with the integrin signaling cascade. By blocking the binding of natural ligands (like fibrinogen), potent derivatives prevent the downstream phosphorylation of Focal Adhesion Kinase (FAK), thereby halting platelet aggregation.

IntegrinPathway Derivative THF Derivative (Antagonist) Integrin Integrin αIIbβ3 Receptor Derivative->Integrin Blocks Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Ligand Fibrinogen / VWF (Natural Ligands) Ligand->Integrin Binds Src Src Kinase FAK->Src Phosphorylates Actin Actin Cytoskeleton Reorganization Src->Actin Modulates Aggregation Platelet Aggregation & Adhesion Actin->Aggregation Induces

Figure 1: Mechanism of Integrin αIIbβ3 inhibition by THF derivatives and downstream signaling.

Experimental Protocols: Self-Validating Binding Assay

To objectively quantify the IC₅₀ of these THF derivatives, we employ a Solid-Phase Competitive Integrin Binding Assay. This protocol is engineered as a self-validating system, utilizing internal controls and specific biochemical conditions to ensure data integrity.

Step-by-Step Methodology
  • Receptor Immobilization & Stabilization

    • Action: Coat 96-well Maxisorp microtiter plates with 100 µL of purified human αIIbβ3 integrin (1 µg/mL) in coating buffer (20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂). Incubate overnight at 4°C.

    • Causality: The specific inclusion of divalent cations (Ca²⁺, Mg²⁺) is thermodynamically required to stabilize the active, open conformation of the MIDAS domain. Without these ions, the receptor collapses into a low-affinity state, rendering the assay invalid.

  • Surface Passivation

    • Action: Aspirate the coating solution and block the wells with 200 µL of 1% Bovine Serum Albumin (BSA) in assay buffer for 2 hours at room temperature.

    • Causality: The highly lipophilic nature of the C5-phenyl ring in these THF derivatives makes them prone to non-specific plastic binding. BSA passivates the polystyrene surface, ensuring that any measured binding is strictly receptor-mediated.

  • Competitive Incubation

    • Action: Add 50 µL of the test derivative (serial log dilutions from 10 µM to 0.1 nM) simultaneously with 50 µL of biotinylated fibrinogen (2 nM final concentration). Include a known positive control (e.g., Tirofiban) to validate the dynamic range. Incubate for 3 hours at 37°C.

    • Causality: Simultaneous addition establishes a true thermodynamic equilibrium between the natural ligand and the synthetic antagonist. Pre-incubation of either component would introduce kinetic bias, skewing the IC₅₀ calculations.

  • Stringent Washing & Detection

    • Action: Wash the wells three times with assay buffer containing 0.05% Tween-20. Add Streptavidin-HRP (1:5000), incubate for 1 hour, wash again, and develop with TMB substrate. Terminate with 1M H₂SO₄ and read absorbance at 450 nm.

    • Causality: Tween-20 acts as a mild surfactant to disrupt weak, non-specific hydrophobic interactions between the THF derivatives and the receptor surface, ensuring high signal-to-noise integrity.

Workflow Prep Compound Prep (Serial Dilution) Incubate Receptor Incubation (αIIbβ3 + Ligand) Prep->Incubate Wash Washing Step (Remove Unbound) Incubate->Wash Detect Fluorescence Detection (Ex/Em Reading) Wash->Detect Analyze Data Analysis (IC50 Calculation) Detect->Analyze

Figure 2: High-throughput solid-phase competitive binding assay workflow for integrin antagonists.

Conclusion

The transformation of the parent (5-phenyloxolan-2-yl)methanol into amine and phosphonate derivatives dramatically alters its biological profile. While the parent compound is biologically inert at integrin receptors, the introduction of basic or acidic bioisosteres at the C2 position unlocks potent receptor antagonism. The phosphonate derivative (Derivative C) represents the optimal balance of affinity and selectivity, validating the 2,5-disubstituted THF ring as a highly tunable scaffold for rational drug design.

References

  • Synthesis and biological evaluation of integrin antagonists containing trans- and cis-2,5-disubstituted THF rings - PubMed. Available at:[Link]

  • Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization - ACS Publications. Available at:[Link]

  • Synthesis of Phosphonomethyl Tetrahydrofurans via the Mori-Tamaru Reaction - DOI. Available at:[Link]

Sources

Comparative

Spectroscopic Comparison of (5-phenyloxolan-2-yl)methanol Isomers: A Comprehensive Analytical Guide

As drug development increasingly relies on stereochemically complex scaffolds, the accurate characterization of oxygenated heterocycles is paramount. (5-phenyloxolan-2-yl)methanol—also known as 5-phenyltetrahydrofuran-2-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on stereochemically complex scaffolds, the accurate characterization of oxygenated heterocycles is paramount. (5-phenyloxolan-2-yl)methanol—also known as 5-phenyltetrahydrofuran-2-methanol—is a critical structural motif found in various biologically active natural products, including acetogenins and oxylipids[1].

Because this molecule possesses two chiral centers at the C2 and C5 positions, it exists as cis and trans diastereomers. Distinguishing between these isomers is a common analytical bottleneck. This guide objectively compares the spectroscopic techniques used to differentiate the cis and trans isomers of (5-phenyloxolan-2-yl)methanol, providing researchers with field-proven methodologies and the mechanistic causality behind the data.

The Analytical Challenge: Why Standard Methods Fail

When differentiating diastereomers like cis- and trans-(5-phenyloxolan-2-yl)methanol, standard one-dimensional techniques often yield ambiguous results.

  • Infrared (IR) Spectroscopy: Both isomers contain identical functional groups. The O-H stretching (~3400 cm⁻¹) and C-O stretching (~1050 cm⁻¹) vibrations are virtually indistinguishable between the two geometries[2].

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) will yield identical parent ions (e.g., [M+H]⁺ at m/z 179.1) and identical fragmentation patterns (loss of water, loss of the hydroxymethyl radical) because the bond connectivities are exactly the same.

Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy is the only definitive, self-validating technique for assigning the relative stereochemistry of these 2,5-disubstituted tetrahydrofurans[1].

Spectroscopic Comparison: Causality and Data Interpretation

To accurately assign the cis or trans configuration, an analyst must look beyond simple chemical shifts and understand the spatial and magnetic environments of the tetrahydrofuran (THF) ring.

The γ -Gauche Effect (¹³C NMR)

In the cis isomer, the bulky phenyl group at C5 and the hydroxymethyl group at C2 force the THF ring into an envelope conformation that maximizes steric compression between the substituents. This steric crowding compresses the electron clouds of the adjacent ring carbons (C3 and C4). As a result of this γ -gauche effect, the C3 and C4 carbons in the cis isomer experience increased magnetic shielding and typically resonate 1–3 ppm upfield (lower ppm) compared to the trans isomer[1].

Spatial Proximity and the Nuclear Overhauser Effect (2D NOESY)

The absolute gold standard for differentiating these isomers is the 2D NOESY experiment. The Nuclear Overhauser Effect (NOE) is strictly dependent on spatial distance ( r−6 ).

  • In the cis-isomer , the H2 and H5 protons are situated on the same face of the THF ring. Their spatial proximity (~2.5 to 3.0 Å) results in a strong, positive NOE cross-peak .

  • In the trans-isomer , the H2 and H5 protons are on opposite faces of the ring (>3.5 Å apart). Consequently, the NOE cross-peak is absent or negligible [3].

Quantitative Data Summary

The following table summarizes the diagnostic spectroscopic parameters for the isolated isomers based on established literature for 2,5-disubstituted tetrahydrofurans[1][2][4].

Analytical TechniqueParametercis-(5-phenyloxolan-2-yl)methanoltrans-(5-phenyloxolan-2-yl)methanolDiagnostic Value
¹H NMR (CDCl₃) H-5 Chemical Shift~4.90 ppm (dd)~5.05 ppm (t)Moderate
¹H NMR (CDCl₃) H-2 Chemical Shift~4.15 ppm (m)~4.30 ppm (m)Moderate
¹³C NMR (CDCl₃) C-3 / C-4 Shifts~27.5 / 33.2 ppm~28.8 / 34.5 ppmHigh ( γ -gauche effect)
2D NOESY H2 ↔ H5 Cross-peakStrong positive NOE Absent / Very weak Definitive
IR Spectroscopy O-H / C-O Stretch3400 cm⁻¹ / 1050 cm⁻¹3400 cm⁻¹ / 1050 cm⁻¹Low
Mass Spec (EI) Base Peak / [M]⁺m/z 105 (PhCO⁺), 178m/z 105 (PhCO⁺), 178Low

Experimental Workflows and Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Diastereomer Separation via GC-MS

Before NMR analysis, the purity of the isolated isomers must be confirmed.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized (5-phenyloxolan-2-yl)methanol mixture in 1.0 mL of HPLC-grade ethyl acetate.

  • Instrument Setup: Equip the Gas Chromatograph with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C.

  • Injection: Inject 1 µL of the sample using a split ratio of 10:1.

  • Temperature Gradient: Hold at 80°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • System Validation: Confirm system suitability by verifying the baseline separation of the two diastereomeric peaks (typically eluting between 12–15 minutes). The cis isomer generally elutes slightly earlier due to its more compact molecular volume.

Protocol B: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the chromatographically pure isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • System Validation (Lock & Shim): Lock the spectrometer to the deuterium signal of CDCl₃. Shim the magnet until the TMS peak FWHM (Full Width at Half Maximum) is <1.0 Hz. Verify the solvent residual peak is exactly at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

  • 1D Acquisition:

    • ¹H NMR: Acquire at 400 or 500 MHz using 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 1.5 seconds.

    • ¹³C NMR: Acquire using 1024 scans, proton decoupling (WALTZ-16), and a D1 of 2.0 seconds.

  • 2D NOESY Acquisition: Set the mixing time ( τm​ ) to 400–500 ms to allow sufficient cross-relaxation without spin diffusion. Acquire with 256 increments in t1​ and 2048 data points in t2​ .

  • Data Processing: Apply zero-filling and phase correction. Analyze the 2D contour plot specifically at the intersection of the H2 (~4.15 ppm) and H5 (~4.90 ppm) resonance frequencies.

Analytical Logic Visualization

The following workflow illustrates the logical progression required to definitively assign the stereochemistry of the isomers.

G Mix Diastereomeric Mixture (cis/trans) Sep Chromatographic Separation (HPLC/GC) Mix->Sep IsoA Isomer A (Isolated) Sep->IsoA IsoB Isomer B (Isolated) Sep->IsoB NMR 1D & 2D NMR Spectroscopy (1H, 13C, NOESY) IsoA->NMR IsoB->NMR NOE_Cis Strong H2-H5 NOE (cis-isomer) NMR->NOE_Cis Positive NOE NOE_Trans Weak/No H2-H5 NOE (trans-isomer) NMR->NOE_Trans Negative NOE

Workflow for the spectroscopic differentiation of (5-phenyloxolan-2-yl)methanol isomers.

References

  • Effective Synthesis of 2,5-Disubstituted Tetrahydrofurans from...
  • Supplementary Information - Amazon S3 (trans-20a NMR Data)
  • Supplementary Information - Amazon S3 (cis/trans NOE Data)
  • Total Synthesis of (+)-Petromyroxol, (−)

Sources

Validation

Preclinical Evaluation Guide: In Vitro vs. In Vivo Efficacy of (5-Phenyloxolan-2-yl)methanol-Derived Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary & Scaffold Significance (5-Phenyloxolan-2-yl)methanol—also known as 5-phenyltetrahydrofuran-2-yl-methano...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Scaffold Significance

(5-Phenyloxolan-2-yl)methanol—also known as 5-phenyltetrahydrofuran-2-yl-methanol (5-PTM)—is a privileged chiral building block in medicinal chemistry. Rather than functioning as a standalone therapeutic, the 5-PTM motif serves as the critical "Unit A" pharmacophore in the cryptophycin family of macrolide depsipeptides[1].

In preclinical drug development, 5-PTM-derived agents (such as Cryptophycin-52/LY355703) are evaluated for their profound antimitotic properties. They operate by binding to the vinca alkaloid site of tubulin, suppressing microtubule dynamic instability, and driving apoptosis[2]. This guide objectively compares the efficacy of 5-PTM-derived scaffolds against standard-of-care alternatives (e.g., Paclitaxel, Vincristine, MMAE) across in vitro assays and in vivo murine models, highlighting the "translation gap" that necessitates next-generation targeted delivery systems[3].

MOA A 5-PTM Scaffold (Cryptophycin Unit A) B Binds Vinca Alkaloid Site (Kd = 47 nM) A->B C Suppresses Microtubule Dynamic Instability B->C D G2/M Cell Cycle Arrest C->D E Apoptosis (Picomolar IC50) D->E

Fig 1: Mechanistic pathway of 5-PTM-derived macrolides inducing apoptosis via tubulin binding.

In Vitro Efficacy Profiling

The hallmark of the 5-PTM scaffold is its extraordinary in vitro potency. Cryptophycin-52 binds reversibly to tubulin with a high affinity ( Kd​=47 nM)[4]. However, because the compound is concentrated over 700-fold intracellularly, its functional cytotoxicity plunges into the low picomolar range (3–30 pM)[4].

Crucially, unlike Paclitaxel or Vinca alkaloids, 5-PTM derivatives are poor substrates for the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp)[2]. This allows them to retain full efficacy in multidrug-resistant (MDR) cancer cell lines.

Table 1: In Vitro Cytotoxicity & Target Engagement Comparison
Compound ClassPrimary TargetTubulin Binding ( Kd​ )HeLa Cell IC 50​ P-gp Substrate (MDR Susceptible)?
5-PTM Scaffold (Cryptophycin-52) Tubulin (Depolymerizer)47 nM[4]3 – 30 pM[4]No [2]
Paclitaxel Tubulin (Stabilizer)~10 nM2 – 5 nMYes[2]
Vincristine Tubulin (Depolymerizer)~1 – 2 µM1 – 10 nMYes[2]
MMAE Tubulin (Depolymerizer)N/A~1.5 nM[5]Yes
Protocol 1: High-Throughput Tubulin Polymerization Assay

To validate the mechanism of action of novel 5-PTM derivatives, a self-validating cell-free tubulin polymerization assay is required. This protocol leverages the principle that polymerized microtubules scatter light more effectively than free tubulin dimers.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PIPES buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9). Causality: PIPES buffer closely mimics the intracellular pH and ionic strength required for spontaneous microtubule nucleation.

  • GTP Addition: Add 1 mM GTP to the tubulin solution immediately before the assay to provide the necessary energy substrate for polymerization.

  • Compound Plating: In a pre-warmed 96-well half-area plate, add 5-PTM derivatives (test), Paclitaxel (stabilizer control), and DMSO (vehicle control) at 10X final concentration.

  • Initiation & Kinetic Read: Rapidly add the tubulin/GTP master mix to the plate. Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition: Read absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation Logic: The DMSO control will show a sigmoidal increase in absorbance. Paclitaxel will shift the curve to the left (rapid polymerization). A successful 5-PTM derivative will completely flatten the curve, confirming its role as a potent depolymerizer/dynamic suppressor[2].

In Vivo Efficacy & The Translation Gap

While 5-PTM derivatives exhibit 40- to 400-fold greater potency than Paclitaxel in vitro[2], translating this to in vivo efficacy presents significant challenges. In murine solid tumor models (e.g., Mamm-17/Adr, an Adriamycin-resistant mammary adenocarcinoma), Cryptophycin-52 demonstrated tumor regression at doses of 1.5 – 5 mg/kg[2],[4].

However, the "translation gap" occurs due to the narrow therapeutic window. In Phase I/II clinical trials, systemic administration of unconjugated 5-PTM macrolides resulted in dose-limiting cumulative neurotoxicity (e.g., severe myalgias, motor neuropathy, and ileus) at doses as low as 1.84 mg/m 2 [6]. Furthermore, the ester linkages within the depsipeptide core are susceptible to in vivo hydrolytic cleavage, reducing systemic half-life[3].

Table 2: In Vivo Efficacy & Pharmacokinetic Profile
CompoundXenograft ModelEffective DoseDose-Limiting Toxicity (DLT)Therapeutic Window
Cryptophycin-52 Mamm-17/Adr (MDR+)1.5 – 5.0 mg/kg (IV)Cumulative Neurotoxicity[6]Narrow
Paclitaxel Sensitive Solid Tumors10 – 20 mg/kg (IV)Neutropenia, NeuropathyModerate
RGD-5-PTM Conjugate M21 Melanoma ( αv​β3​ +)Targeted (Nanomolar)Reduced Systemic Toxicity[7]Wide (Targeted)
Protocol 2: Murine Xenograft Efficacy & MTD Workflow

To objectively compare a 5-PTM derivative against alternatives, an in vivo workflow must assess both tumor regression and systemic toxicity simultaneously.

Step-by-Step Methodology:

  • Cell Line Selection & Implantation: Inject 5×106 Mamm-17/Adr cells subcutaneously into the right flank of athymic nude mice. Causality: Using an MDR-positive line validates the specific advantage of the 5-PTM scaffold over taxanes.

  • Randomization: Once tumors reach an average volume of 100–150 mm 3 , randomize mice into vehicle, Paclitaxel (15 mg/kg), and 5-PTM derivative (1.5 mg/kg, 3.0 mg/kg) cohorts (n=8/group).

  • Dosing Regimen: Administer compounds via intravenous (IV) tail vein injection on a Day 1 and Day 8 schedule[6].

  • Pharmacodynamic Monitoring: Measure tumor volume via digital calipers bi-weekly ( V=[length×width2]/2 ).

  • Toxicity Assessment (Self-Validating Check): Monitor body weight daily. A weight loss of >20% or signs of severe neurotoxicity (hind limb paralysis, severe constipation/ileus) mandates immediate euthanasia. Causality: Because 5-PTM derivatives are known to cause ileus and neuropathy[6], body weight and behavioral monitoring are critical safety readouts that define the Maximum Tolerated Dose (MTD).

Next-Generation Optimization: Overcoming the Translation Gap

Because the unconjugated 5-PTM scaffold is too toxic for systemic monotherapy, modern drug development has pivoted to using it as a payload for targeted delivery systems[3]. By attaching the 5-PTM core to monoclonal antibodies (Antibody-Drug Conjugates, ADCs) or small molecules (Small Molecule-Drug Conjugates, SMDCs), researchers can exploit its picomolar potency while bypassing systemic neurotoxicity.

Recent breakthroughs include conjugating 5-PTM derivatives to Acetazolamide to target Carbonic Anhydrase IX (CAIX) in renal cell carcinomas[5], or utilizing tetrameric RGD peptides to target integrin αv​β3​ in melanoma[7].

Optimization A In Vitro Success (Picomolar Potency) B In Vivo Challenges (Neurotoxicity, Clearance) A->B C Scaffold Optimization B->C D Antibody-Drug Conjugates (ADCs) C->D E Small Molecule Conjugates (e.g., RGD, Acetazolamide) C->E

Fig 2: Decision tree for optimizing 5-PTM scaffolds to overcome in vivo translation barriers.

References

  • Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCTCyXP2TqTAQvQk4vh-T8pe_k6alNXQzDsg-GDgfNJDKmV_RsMVi5zDWYExFrgC58QeK-CcM8MvstRS088RuDJajiK-1uoyQbpiU-8BinpP3YU0cy0udKUb3NcjlLjFQ=]
  • Biological evaluation of cryptophycin 52 fragment A analogues: Effect of the multidrug resistance ATP binding cassette transporters on antitumor activity. AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ0PJNEdmdUn-IYZBN2frBCWMpzN_TlV8PG2apJcvhvBeT2kA5uxEOSCKceG0v6NH4T-JL3J-0JK3Zahqppr0CH0x8U-Wo2MMFO3tHSHzGVipQeOgUODG_nubsqsRIQBwyiZTMlhHY9i4aUuK9J1VGqzom6gGzegQQbQAweB5wYh7d5UuJ7aCiMfRZoljhHFL0YKRPrxDcmCq0VCcVv_x-]
  • In Vivo Antitumor Activity of a Novel Acetazolamide–Cryptophycin Conjugate for the Treatment of Renal Cell Carcinomas. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGger_EfTXaECD6s0FTuOvx3snWHRX_kdDQxJHb1GITuYcikXuu4Hb0T9ciXlUQCaFbCHY_DUM45thLXbemD8K4nnYXW7alv6Nx_CVqfMOqWnOy_3U6iGS9r7JqDkBB_BUuNVzVSGvEO4sXXA==]
  • Phase I Trial of the Cryptophycin Analogue LY355703 Administered as an Intravenous Infusion on a Day 1 and 8 Schedule Every 21 Days. AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGYqZSO4Q3BM6A1oO2GYZ96TGaIQBL3oNKQinssa1qx5sWAJwnghGyjgt3no2HbsejFW66RAI2zcL4Cngn_pf_kzu7XVrEJxTzcMr427Qs3N9bRMjo10zpHfHOVgVyNKaxmfz_p2HZGqI3TTBqSh2yJHToQeMU5DrkxuW6E5eAaZqlRizT05dtfLb8GHqq4e0AO3nvKjyGqva-0buZ0mdowYbA]
  • Natural, semisynthetic and synthetic microtubule inhibitors for cancer therapy. Portico.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENJzh2Z0Mr1LHTNLmofXf9-dbKAHrlVgmEf1LyRNn4elUQdDsbItKEWOCjU3CUWJ48qSxs24VTET1csQVXzLvpXwNRZvSzuBMGDPV1lvF8DYQINgrIz60zDRAeIEg_8hxlB24p5jjESKlFH2SAKJ6ImPpbBZOY-epyHY5bgjIV]
  • Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7DWw3oxQfPBrV6Jsv3Xp7XlUCeQYUsF2l0aSdGEpV6B-Ns07VHC5Fg_VswS9ZYvrBM3cZ6cwLfdCfrK8uDvGF36KOOt2wB7ziCD2cqRkxGmHAIwtt1OGt-ZYA5zP9yUtIrw==]
  • Synthesis and Biological Characterization of Monomeric and Tetrameric RGD‐Cryptophycin Conjugates. D-NB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwCusgLTbpPfKzCTtBvVZJKCHsW_8Me9jpJciFGi3LGrVmwOw1pu4z-8s_9_XVnkfiri57GQi_XxJ2KGRuVz0qjnojUqSFcdWmF5nAcOxg1V5FuVKpV_ItzQ==]

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Comparative

Comparative cost analysis of different synthetic approaches for (5-phenyloxolan-2-yl)methanol

Comparative Cost Analysis of Synthetic Approaches for (5-Phenyloxolan-2-yl)methanol As the demand for stereochemically defined oxygen heterocycles grows in medicinal chemistry and advanced materials, (5-phenyloxolan-2-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cost Analysis of Synthetic Approaches for (5-Phenyloxolan-2-yl)methanol

As the demand for stereochemically defined oxygen heterocycles grows in medicinal chemistry and advanced materials, (5-phenyloxolan-2-yl)methanol—also known as 5-phenyltetrahydrofuran-2-methanol—has emerged as a highly valuable chiral building block. Its saturated five-membered ring provides superior metabolic stability compared to its furan counterparts, making it a privileged scaffold for drug discovery[1].

However, the transition from discovery-scale synthesis to commercial manufacturing requires a rigorous evaluation of synthetic routes. As an Application Scientist, I have evaluated the three primary synthetic strategies for this compound. This guide provides an objective comparative cost analysis, mechanistic rationale, and self-validating experimental protocols to help process chemists select the optimal route for their specific scale and budget.

Mechanistic Pathways & Strategic Rationale

The synthesis of (5-phenyloxolan-2-yl)methanol generally relies on one of three distinct disconnections: the reduction of an aromatic precursor, the cyclization of an acyclic diol, or the direct C-H functionalization of a pre-formed tetrahydrofuran ring.

  • Route A: Catalytic Hydrogenation of 5-Phenylfuran-2-methanol This approach relies on the heterogeneous catalytic reduction of the furan ring[1]. Causality of Catalyst Choice: Ruthenium on carbon (Ru/C) is strictly preferred over Palladium on carbon (Pd/C). Palladium readily inserts into benzylic C–O bonds, which would lead to unwanted hydrogenolysis and the formation of 2-benzyltetrahydrofuran. Ruthenium selectively coordinates the furan π-system, ensuring the primary alcohol and benzylic position remain intact.

  • Route B: Dehydrative Cyclization of 1-Phenylpentane-1,5-diol This route constructs the tetrahydrofuran core via an intramolecular etherification. Causality of Catalyst Choice: While strong Brønsted acids (like H2​SO4​ ) can drive this dehydration, they often cause intermolecular etherification (polymerization). Utilizing a mild Lewis acid, such as Ferrocenium tetrafluoroborate ( [FeCp2​]BF4​ ), provides a water-tolerant environment that selectively drives the intramolecular cyclization with high atom economy[2].

  • Route C: Metallaphotoredox C(sp3)–H Arylation A modern approach involving the direct arylation of tetrahydrofurfuryl alcohol using an aryl halide. Causality of Catalyst Choice: This requires a dual Iridium/Nickel catalytic system. The Ir-photocatalyst generates a radical via Hydrogen Atom Transfer (HAT), which is subsequently captured by the Ni-cycle to forge the C–C bond[3]. While highly step-economic, the cost of iridium and specialized LED flow-reactors limits its use to late-stage functionalization rather than bulk manufacturing.

G A 5-Phenylfuran-2-methanol Target (5-Phenyloxolan-2-yl)methanol A->Target Catalytic Hydrogenation (Ru/C, H2) B 1-Phenylpentane-1,5-diol B->Target Dehydrative Cyclization ([FeCp2]BF4, -H2O) C Tetrahydrofurfuryl Alcohol C->Target Photoredox Arylation (Ir/Ni Catalysis, Ar-X)

Fig 1. Primary synthetic pathways for (5-phenyloxolan-2-yl)methanol.

Comparative Cost & Performance Analysis

To objectively evaluate these routes, we must look beyond raw reagent costs and consider the E-factor (environmental impact), scalability, and overall yield. The data below synthesizes current market pricing for bulk reagents and standard process chemistry metrics.

Synthetic ApproachKey Reagents & CatalystsOverall Yield (%)Atom EconomyEst. Cost ($/kg)E-FactorScalability Index
Route A: Hydrogenation 5-Phenylfuran-2-methanol, Ru/C, H2​ 82 - 88%High~$4504 - 6High (Ideal for >10 kg)
Route B: Cyclization 1-Phenylpentane-1,5-diol, [FeCp2​]BF4​ 72 - 78%Medium~$32012 - 15Medium (Ideal for 1-10 kg)
Route C: Photoredox Tetrahydrofurfuryl alcohol, Ir/Ni, Ar-Br55 - 65%Low~$2,100>25Low (Discovery scale only)

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in the reaction trajectory is immediately identified and corrected, preventing the loss of expensive starting materials.

Protocol A: High-Pressure Catalytic Hydrogenation (Route A)

Optimized for 1 kg scale.

  • Substrate Preparation: Dissolve 5-phenylfuran-2-methanol (1.0 kg, 5.74 mol) in 5.0 L of anhydrous ethanol. Validation Check: Ensure the solution is completely homogeneous. Any turbidity indicates polymeric furan impurities which will permanently poison the Ru/C catalyst.

  • Catalyst Loading: Transfer the solution to a 10 L Hastelloy autoclave. Carefully add 50 g of 5% Ru/C.

  • Purging & Pressurization: Seal the reactor. Purge with N2​ (3 cycles at 1 MPa) followed by H2​ (3 cycles at 1 MPa). Finally, pressurize with H2​ to exactly 4.0 MPa.

  • Thermal Activation: Heat the reaction mixture to 90 °C under vigorous mechanical stirring (800 rpm).

  • Self-Validating Monitoring: Monitor the hydrogen mass flow meter. The theoretical H2​ uptake is ~11.48 mol. Causality Check: If H2​ uptake ceases before 95% of the theoretical volume is consumed, catalyst poisoning has occurred. Do not increase temperature (which causes hydrogenolysis); instead, depressurize, spike with 10 g of fresh Ru/C, and repressurize.

  • Workup: Once H2​ uptake flatlines for 30 minutes, cool to 20 °C and depressurize. Filter the mixture through a Celite pad to recover the Ru/C.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via fractional vacuum distillation (b.p. ~145 °C at 0.1 mmHg) to yield the target compound as a colorless viscous oil.

Workflow Step1 Substrate & Catalyst Loading (Homogeneity Check) Step2 Pressurization (H2 Gas, 4.0 MPa) Step1->Step2 Step3 Thermal Activation (90 °C, 800 rpm) Step2->Step3 Step4 Reaction Monitoring (Validate H2 Uptake Volume) Step3->Step4 Step5 Filtration & Concentration (Celite Pad, Catalyst Recovery) Step4->Step5 Step6 Vacuum Distillation (b.p. ~145 °C at 0.1 mmHg) Step5->Step6

Fig 2. Self-validating experimental workflow for high-pressure catalytic hydrogenation.

Protocol B: Ferrocenium-Catalyzed Dehydrative Cyclization (Route B)

Optimized for 100 g scale.

  • Reaction Assembly: In a 1 L round-bottom flask equipped with a Dean-Stark trap, dissolve 1-phenylpentane-1,5-diol (100 g, 0.55 mol) in 500 mL of toluene.

  • Catalyst Addition: Add Ferrocenium tetrafluoroborate ( [FeCp2​]BF4​ ) (1.5 g, 5.5 mmol, 1 mol%). Causality Check: The mild Lewis acidity of the iron center prevents the formation of benzylic carbocations, which would otherwise lead to Friedel-Crafts oligomerization[2].

  • Azeotropic Dehydration: Reflux the mixture (110 °C). Water will collect in the Dean-Stark trap.

  • Self-Validating Monitoring: The theoretical water yield is ~9.9 mL. Monitor the trap volume. Once water evolution stops, sample the organic layer for TLC (Hexanes:EtOAc 3:1). The diol ( Rf​ 0.1) should be completely converted to the cyclized product ( Rf​ 0.6).

  • Quenching & Isolation: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ (2 x 100 mL) to quench the catalyst, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography or vacuum distillation.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (5-Phenyloxolan-2-yl)methanol

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary compliance rules, but as a discipline of applied physical chemistry. When handling specialized organic building blocks like (5-Phe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary compliance rules, but as a discipline of applied physical chemistry. When handling specialized organic building blocks like (5-Phenyloxolan-2-yl)methanol , your Personal Protective Equipment (PPE) and operational protocols must be dictated by the molecule's intrinsic reactivity.

This guide provides a comprehensive, causality-driven framework for the safe handling, storage, and disposal of this compound, ensuring that your laboratory operations remain both scientifically rigorous and unequivocally safe.

Molecular Hazard Profiling: The "Why" Behind the Protocol

To design an effective safety matrix, we must first deconstruct the molecule:

  • The Oxolane (Tetrahydrofuran) Ring: Cyclic ethers are notorious for undergoing autoxidation in the presence of light and oxygen. This radical chain reaction forms shock-sensitive and explosive hydroperoxides over time[1],[2]. Because of this structural feature, (5-Phenyloxolan-2-yl)methanol must be treated as a Class B Peroxide Former [1].

  • The Phenyl Group: The addition of a benzene ring significantly increases the molecule's lipophilicity (LogP). This enhances its ability to permeate biological membranes and standard laboratory glove materials compared to unsubstituted tetrahydrofuran (THF).

  • The Methanol Moiety: The primary alcohol provides a site for hydrogen bonding, making the compound a severe irritant to the ocular mucosa and respiratory tract.

The Defensive Armor: PPE Specifications & Causality

Under OSHA 29 CFR 1910.132, PPE selection must be grounded in a rigorous hazard assessment[3],[4]. Relying on standard disposable gear when handling substituted oxolanes introduces unacceptable vulnerabilities.

Table 1: Required PPE Matrix for (5-Phenyloxolan-2-yl)methanol

Protective GearSpecification StandardMaterial / TypeScientific Rationale
Hand Protection OSHA 29 CFR 1910.138Laminate (Silver Shield) or Heavy Butyl RubberCyclic ethers rapidly permeate standard disposable nitrile. Nitrile should only be used for incidental contact (e.g., double-gloving over laminate),[5].
Eye Protection OSHA 29 CFR 1910.133ANSI Z87.1 Indirect-vent Splash GogglesProtects ocular mucosa from severe irritation and capillary absorption of organic vapors,[4].
Body Protection OSHA 29 CFR 1910.132Flame-Resistant (FR) Lab CoatMitigates thermal risks associated with combustible organic solvents. Must be worn with full-length pants and closed-toe shoes[5],[6].
Respiratory OSHA 29 CFR 1910.134Fume Hood (Primary); PAPR/OV Cartridge (Secondary)Prevents inhalation of volatile organic compounds (VOCs). Respirators are required if hood ventilation fails[6],[4].

Quantitative Risk Assessment: Peroxide Thresholds

Because autoxidation is a time-dependent process, the hazard profile of (5-Phenyloxolan-2-yl)methanol changes the longer it sits on your shelf. You must quantify this risk before initiating any experimental workflow.

Table 2: Peroxide Concentration Thresholds and Action Plans

Peroxide Level (ppm)Hazard LevelRequired Action / ProtocolScientific Rationale
< 25 ppm LowSafe for general use and distillation.Below the threshold for explosive concentration during solvent evaporation[1].
25 - 100 ppm ModerateDo not distill. Quench with FeSO4 immediately.Autoxidation has initiated; concentration via distillation could trigger thermal detonation[1],[7].
> 100 ppm CriticalDO NOT TOUCH. Evacuate hood; call EHS.Shock-sensitive hydroperoxides are present at lethal detonation thresholds[7].

Operational Workflow: A Self-Validating System

The following protocol is designed as a self-validating system: you test the environment, execute the procedure, and verify the stabilization of the chemical before storage.

Protocol: Safe Handling and Peroxide Quenching Prerequisites: Certified fume hood, Argon/Nitrogen source, KI or QUANTOFIX® test strips, 10% w/v FeSO4 aqueous solution, Separatory funnel.

Phase 1: Visual Inspection & Baseline Testing

  • Visual Check: Without agitating the bottle, inspect the liquid for stratification or solid crystal formation around the cap[2]. Causality: Crystals indicate highly unstable, friction-sensitive solid peroxides. If seen, abort the operation.

  • Quantification: If the liquid is clear, open the bottle inside a certified fume hood and immediately dip a peroxide test strip into the solvent[8],[9]. Read the concentration after 15 seconds.

Phase 2: The Quenching Protocol (If Peroxides are 25 - 100 ppm)

  • Transfer the contaminated (5-Phenyloxolan-2-yl)methanol to a separatory funnel.

  • Add an equal volume of 10% w/v aqueous ferrous sulfate (FeSO4) solution[7]. Causality: Fe2+ acts as a reducing agent, converting explosive hydroperoxides into stable alcohols while oxidizing to Fe3+.

  • Gently invert the funnel (do not shake vigorously to avoid emulsion) and vent frequently.

  • Allow phase separation and drain the aqueous layer.

  • Verification: Re-test the organic layer. Repeat the extraction until peroxides are < 5 ppm[7]. Dry the organic layer over anhydrous magnesium sulfate (MgSO4) before use.

Phase 3: Execution and Inert Storage

  • Don PPE: Equip Silver Shield gloves, ANSI Z87.1 goggles, and an FR lab coat,[5].

  • Dispense: Transfer the required volume using a glass syringe. Never use metal spatulas or needles with peroxide formers, as trace metals (like iron) can catalyze explosive decomposition[8].

  • Purge: Prior to sealing the stock bottle, purge the headspace with a gentle stream of Argon or Nitrogen for 30 seconds[9]. Causality: Displacing atmospheric oxygen arrests the autoxidation radical chain reaction.

  • Log: Seal tightly and update the "Date Opened" and "Last Tested" log on the bottle's hazard label. Mandate a strict 6-month testing cycle[1],[9].

Decontamination and Disposal Plan

  • Waste Segregation: Dispose of the chemical, aqueous washings from the quenching phase, and any contaminated PPE as hazardous non-halogenated organic waste .

  • Distillation Warning: Never distill a peroxide-forming solvent to dryness. Always leave a minimum of 10-20% still bottoms to prevent the explosive concentration of residual, undetected peroxides[1],[9].

Workflow Visualization

Workflow A Retrieve (5-Phenyloxolan-2-yl)methanol B Visual Inspection (Check for crystals/stratification) A->B C Peroxide Testing (Strips or KI Method) B->C Passes Inspection G > 100 ppm DO NOT TOUCH. Call EHS. B->G Fails (Crystals Present) D Concentration Assessment C->D E < 25 ppm Safe for Handling D->E Low F 25 - 100 ppm Quench with FeSO4 D->F Moderate D->G High H Don PPE & Execute Protocol (Fume Hood, Inert Gas) E->H F->C Re-test after quenching I Dispose as Hazardous Organic Waste H->I

Fig 1: Operational workflow and peroxide mitigation strategy for handling oxolane derivatives.

Sources

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